molecular formula C6H13NO2 B1290380 (4-Methylmorpholin-3-yl)methanol CAS No. 1159598-86-3

(4-Methylmorpholin-3-yl)methanol

Cat. No.: B1290380
CAS No.: 1159598-86-3
M. Wt: 131.17 g/mol
InChI Key: WXGKNIRSXCAEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylmorpholin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylmorpholin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNIRSXCAEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159598-86-3
Record name (4-methylmorpholin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Methylmorpholin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1159598-86-3 (racemic), 1620510-51-1 ((R)-enantiomer)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (4-Methylmorpholin-3-yl)methanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its structural motifs—a morpholine ring and a primary alcohol—it serves as a valuable building block in the design and synthesis of more complex molecules. This document details its physicochemical properties, a known synthetic protocol, and the broader context of the biological activities associated with the morpholine scaffold.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various solvent systems.

PropertyValueSource
CAS Number 1159598-86-3 (racemic)[1]ChemicalBook
1620510-51-1 ((R)-enantiomer)[2]Apollo Scientific, Sigma-Aldrich
Molecular Formula C6H13NO2PubChemLite
Molecular Weight 131.17 g/mol Apollo Scientific
Appearance Yellow oilChemicalBook
Predicted XlogP -0.7PubChemLite
Predicted Hydrogen Bond Donors 1PubChemLite
Predicted Hydrogen Bond Acceptors 3PubChemLite
Predicted Rotatable Bond Count 1PubChemLite
Predicted Exact Mass 131.094629 g/mol PubChemLite
Predicted Monoisotopic Mass 131.094629 g/mol PubChemLite
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Formula C6H14ClNO2PubChem
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Weight 167.63 g/mol [3]PubChem

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of morpholin-3-ylmethanol with formaldehyde. The following protocol is based on a procedure described in the patent literature.

Experimental Protocol

Materials:

  • morpholin-3-ylmethanol

  • Methanol (MeOH)

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (Pd/C) catalyst

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • Silica gel

Procedure: [1]

  • A solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) is prepared in methanol (20 mL).

  • To this solution, formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and a palladium/carbon catalyst (0.200 g) are added.

  • The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is purified by silica gel column chromatography using a mobile phase of methanol in dichloromethane (1:15 v/v) to yield this compound as a yellow oil (0.130 g, 22% yield).

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Reactant1 morpholin-3-ylmethanol in Methanol Reaction Reductive Amination (H2 atmosphere, 1.0 atm, Room Temp, Overnight) Reactant1->Reaction Reactant2 Formaldehyde (37% aq.) Reactant2->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Filtration Filtration through Diatomaceous Earth Reaction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Chromatography Silica Gel Column Chromatography (MeOH/DCM = 1:15) Concentration->Chromatography Product This compound (Yellow Oil) Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]+132.10192
[M+Na]+154.08386
[M-H]-130.08736
[M+NH4]+149.12846
[M+K]+170.05780
[M+H-H2O]+114.09190
[M+HCOO]-176.09284
[M+CH3COO]-190.10849
Data sourced from PubChemLite.

Biological Activity and Applications

Currently, there is a lack of specific biological activity data for this compound in peer-reviewed literature. However, the morpholine nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties.[4][5] Morpholine-containing compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The structural analogue, (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride, is noted as a valuable intermediate in the synthesis of chiral drug candidates, particularly those targeting neurological or metabolic disorders.[7] This suggests that this compound could similarly serve as a key building block in drug discovery programs. Its utility as a synthetic intermediate is highlighted by its use in the preparation of more complex heterocyclic structures.

Given the diverse biological roles of morpholine derivatives, this compound represents a lead structure that could be further elaborated to explore potential therapeutic applications. Researchers and drug development professionals may find this compound to be a valuable starting point for the design and synthesis of novel bioactive molecules.

Safety Information

The hydrochloride salt of the (R)-enantiomer is associated with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a readily synthesizable morpholine derivative with potential applications as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, the established importance of the morpholine scaffold in drug discovery suggests that it is a compound of interest for the development of novel therapeutic agents. This technical guide provides a foundation of its chemical properties and synthesis to support further research and development efforts.

References

(4-Methylmorpholin-3-yl)methanol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of (4-Methylmorpholin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Within this class, chiral substituted morpholines serve as invaluable building blocks for creating stereochemically defined molecules that can interact with biological targets with high specificity. This guide provides a comprehensive technical overview of this compound, a key chiral intermediate. We will dissect its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its structural elucidation through predicted spectroscopic signatures and discuss its strategic application in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1]

Molecular Structure and Chemical Identity

This compound is a chiral secondary alcohol derivative of N-methylmorpholine. The core of the molecule is a saturated six-membered morpholine ring, containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. A methyl group is attached to the nitrogen atom (N4), and a hydroxymethyl group (-CH2OH) is attached to the carbon atom at position 3 (C3). The C3 carbon is a stereocenter, meaning the molecule exists as two distinct enantiomers: (R)-(4-methylmorpholin-3-yl)methanol and (S)-(4-methylmorpholin-3-yl)methanol.

The specific stereochemistry is critical in drug development, as enantiomers often exhibit significantly different pharmacological activities and metabolic profiles.[2]

2D Chemical Structure:

2D structure of this compound
Figure 1: 2D Representation of this compound
Chemical Identifiers

Precise identification is critical for sourcing, regulatory submission, and scientific communication. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
Molecular Formula C₆H₁₃NO₂[3]
Molecular Weight 131.17 g/mol [3]
CAS Number (Racemate) 1159598-86-3
CAS Number (R-enantiomer) 1620510-51-1
CAS Number (S-enantiomer) 1620510-50-0
Canonical SMILES CN1CCOCC1CO[3]
Isomeric SMILES (R) CN1CCOC[C@H]1CO[4]
InChI InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3[3]
InChIKey WXGKNIRSXCAEEP-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a building block are fundamental to its application, influencing reaction conditions, purification strategies, and the properties of the final active pharmaceutical ingredient (API). While extensive experimental data for this compound is not publicly available, we can compile predicted values and draw comparisons with the well-characterized parent compound, 4-methylmorpholine.

PropertyValueNotes / Source
XlogP3 (Predicted) -0.7A negative LogP value indicates high hydrophilicity, a desirable trait for improving aqueous solubility.[3]
Hydrogen Bond Donors 1 (from -OH group)Capable of donating one hydrogen bond.
Hydrogen Bond Acceptors 3 (from N, ring O, and -OH O)Capable of accepting hydrogen bonds at three sites.
Topological Polar Surface Area (TPSA) 32.7 ŲThis value is favorable for blood-brain barrier penetration.[5]
Boiling Point Data not availableFor comparison, the parent 4-methylmorpholine boils at 115-116 °C. The hydroxyl group in the target molecule is expected to significantly increase its boiling point due to hydrogen bonding.[6]
pKa Data not availableFor comparison, the pKa of the conjugate acid of 4-methylmorpholine is 7.38. The presence of the nearby hydroxyl group may slightly alter the basicity of the nitrogen atom.[6]

Synthesis and Reactivity

Synthetic Workflow

This compound is synthesized via a reductive amination pathway starting from morpholin-3-ylmethanol. This established method involves the N-methylation of the secondary amine in the morpholine ring.

Protocol: Synthesis of this compound

This protocol is adapted from a documented patent procedure.

Step-by-Step Methodology:

  • Dissolution: Dissolve morpholin-3-ylmethanol (1.0 eq) in a suitable alcoholic solvent, such as methanol.

  • Reagent Addition: To the solution, add an aqueous solution of formaldehyde (CH₂O, ~5.0 eq) followed by a palladium on carbon catalyst (Pd/C, ~10% w/w).

  • Hydrogenation: The reaction vessel is purged and placed under a hydrogen (H₂) atmosphere (typically 1 atm, e.g., using a balloon).

  • Reaction: The mixture is stirred vigorously at room temperature overnight. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by the catalytic hydrogenation.

  • Work-up: Upon completion, the palladium catalyst is removed by filtration through a pad of diatomaceous earth (e.g., Celite). The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue (typically a yellow oil) is purified by silica gel column chromatography using a solvent system such as methanol in dichloromethane to afford the pure product.

Causality Behind Experimental Choices:

  • Formaldehyde: Serves as the carbon source for the methyl group. It readily reacts with the secondary amine of the morpholine to form an unstable carbinolamine, which dehydrates to a transient iminium ion.

  • Palladium on Carbon (Pd/C) with H₂: This is a classic and highly effective catalytic system for the reduction of the iminium ion intermediate to the tertiary amine (the N-methyl group). It is preferred for its high efficiency and clean reaction profile.

  • Purification: Column chromatography is necessary to separate the final product from unreacted starting material, catalyst residues, and any potential side-products.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process SM Morpholin-3-ylmethanol P1 Reductive Amination (in Methanol) SM->P1 R1 Formaldehyde (CH₂O) R1->P1 R2 H₂ / Pd-C R2->P1 P2 Filtration (Remove Catalyst) P1->P2 P3 Purification (Column Chromatography) P2->P3 FP Final Product: This compound P3->FP caption Synthesis workflow for this compound.

A diagram illustrating the synthesis workflow.
Reactivity Profile

The molecule possesses two key functional groups that dictate its reactivity: a primary alcohol and a tertiary amine.

  • Primary Alcohol (-CH₂OH): This group can undergo standard alcohol reactions, including:

    • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, DMP, TEMPO, or stronger oxidants like KMnO₄).

    • Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.

    • Etherification: Can be converted to an ether, for example, through the Williamson ether synthesis after deprotonation.

    • Nucleophilic Substitution: Can be converted to a leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions.

  • Tertiary Amine (N-CH₃): The nitrogen atom is basic and nucleophilic.

    • Salt Formation: Reacts with acids to form ammonium salts, which can improve crystallinity and aqueous solubility.

    • N-Oxide Formation: Can be oxidized by reagents like m-CPBA or H₂O₂ to form the corresponding N-oxide, a common strategy in drug metabolism studies and for modulating polarity.

Predicted Spectroscopic Signatures for Structural Verification

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • -OH (1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.

  • -CH₂-O (Morpholine, 2H): A multiplet, diastereotopic protons adjacent to the chiral center.

  • -CH(N)- (Morpholine, 1H): A multiplet, adjacent to the chiral center.

  • -CH₂-N (Morpholine, 2H): A multiplet.

  • -CH₂OH (2H): A multiplet, appearing as a doublet of doublets due to coupling with the adjacent chiral proton.

  • N-CH₃ (3H): A sharp singlet, typically in the 2.2-2.5 ppm range.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

  • N-CH₃: ~45-50 ppm

  • -CH₂-N (Morpholine): ~55-60 ppm

  • -CH(N)- (Morpholine, Chiral Center): ~60-65 ppm

  • -CH₂OH: ~65-70 ppm

  • -CH₂-O (Morpholine): ~70-75 ppm

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.

  • Molecular Ion: The monoisotopic mass is 131.0946 Da.[3] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 132.1019 .[3]

  • Key Fragments: Common fragmentation pathways would include the loss of the hydroxymethyl group ([M-CH₂OH]⁺, m/z ≈ 100), or cleavage of the morpholine ring, leading to characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.[7][8]

  • C-H Stretch: Multiple sharp bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.[8]

  • C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹ , corresponding to the C-O stretches of the primary alcohol and the morpholine ether.[7]

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged" structure because its inclusion often enhances drug-like properties.[1] It is not merely an inert linker but an active contributor to a molecule's overall profile.

Key Advantages of the Morpholine Scaffold:

  • Improved Solubility: The polar oxygen and nitrogen atoms improve aqueous solubility, which is critical for oral bioavailability and formulation.[1]

  • Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more labile structures.

  • Favorable PK/PD Properties: The weak basicity of the nitrogen (pKa ~7.4 for N-methylmorpholine) means it can be protonated at physiological pH, influencing interactions with targets and affecting absorption and distribution.[1][6]

  • Blood-Brain Barrier (BBB) Permeation: The scaffold's ability to balance lipophilicity and polarity makes it particularly valuable in the design of CNS-active drugs.[1]

Application as a Chiral Building Block: this compound provides a stereochemically defined scaffold onto which further complexity can be built. This is exemplified by its use in the synthesis of potent and selective kinase inhibitors, such as those targeting mTOR (mechanistic target of rapamycin). For instance, a related compound containing two 3-methylmorpholine units was developed as a potent, orally available, and specific ATP-competitive mTOR inhibitor.[1] This demonstrates the strategic value of incorporating such chiral motifs to achieve high target affinity and selectivity.

Conceptual Workflow in Drug Design:

DrugDesign BuildingBlock (S)-(4-Methylmorpholin-3-yl)methanol (Chiral Scaffold) Reaction1 Reaction 1 (e.g., Esterification) BuildingBlock->Reaction1 Reaction2 Reaction 2 (e.g., Coupling) Reaction1->Reaction2 API Complex API (High Target Specificity) Reaction2->API Pharmacophore Pharmacophore Group Pharmacophore->Reaction2 caption Role of the chiral building block in API synthesis.

Conceptual use of this compound in synthesis.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated, stereochemically defined building block that offers significant advantages to the medicinal chemist. Its molecular structure, characterized by the privileged morpholine scaffold, a chiral center, and versatile functional groups, makes it an ideal starting point for the synthesis of complex drug candidates with improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically leverage this valuable tool in the quest for novel and effective therapeutics.

References

physical and chemical properties of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Methylmorpholin-3-yl)methanol, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Due to its chiral nature and the presence of reactive functional groups, this compound serves as a valuable building block in the synthesis of more complex molecules. This document summarizes its physicochemical properties, details a known synthetic protocol, and provides logical and workflow diagrams to illustrate key aspects of its chemistry and handling.

Core Physical and Chemical Properties

This compound is a chiral molecule existing as (R) and (S) enantiomers. The information presented here pertains to the racemic mixture unless otherwise specified. It is a colorless to yellow oil at room temperature.[1]

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [3]
Predicted Boiling Point 201.1 ± 15.0 °CChemicalBook
Predicted Density 1.031 ± 0.06 g/cm³ChemicalBook
Predicted pKa 14.85 ± 0.10ChemicalBook
Predicted XlogP -0.7[2]

Note: The hydrochloride salt of the (3R)-enantiomer has a molecular weight of 167.63 g/mol .[4]

Qualitative Properties
PropertyObservationSource
Appearance Colorless to light yellow liquid/yellow oil[1]
Stereochemistry Exists as (R) and (S) enantiomers

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of morpholin-3-ylmethanol.[1]

Materials:

  • morpholin-3-ylmethanol (0.540 g, 4.6 mmol)

  • Methanol (20 mL)

  • Formaldehyde (1.86 g, 23 mmol, 37% aqueous solution)

  • Palladium on carbon (Pd/C) catalyst (0.200 g)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) in methanol (20 mL), add formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and palladium on carbon catalyst (0.200 g).[1]

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).[1]

  • Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography using a methanol:dichloromethane (1:15) eluent to afford this compound as a yellow oil (0.130 g, 22% yield).[1]

Proposed Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid compound using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present (e.g., O-H stretch of the alcohol, C-N stretch of the amine, and C-O stretch of the ether).

Mass Spectrometry (MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound reagents morpholin-3-ylmethanol Formaldehyde Methanol Pd/C Catalyst reaction Reaction Vessel (Stirring overnight at RT under H₂ atmosphere) reagents->reaction filtration Filtration (Remove Pd/C catalyst) reaction->filtration concentration Concentration (Under reduced pressure) filtration->concentration purification Silica Gel Column Chromatography (Eluent: MeOH/DCM 1:15) concentration->purification product This compound (Yellow Oil) purification->product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

This diagram details the purification process for isolating this compound.

G Purification of this compound crude_product Crude Product (Residue after concentration) loading Load Crude Product onto Column crude_product->loading column_prep Prepare Silica Gel Column column_prep->loading elution Elute with Methanol:Dichloromethane (1:15) loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (e.g., TLC) collection->analysis pooling Pool Pure Fractions analysis->pooling final_concentration Concentrate Pure Fractions pooling->final_concentration pure_product Pure this compound final_concentration->pure_product

Caption: Step-by-step purification workflow.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the structural features of this compound and its expected physicochemical properties.

G Structure-Property Relationship structure This compound Structure hydroxyl Hydroxyl Group (-OH) structure->hydroxyl tertiary_amine Tertiary Amine (N-CH₃) structure->tertiary_amine ether Ether Linkage (-O-) structure->ether chiral_center Chiral Center (C3) structure->chiral_center h_bonding Hydrogen Bonding hydroxyl->h_bonding polarity Polarity hydroxyl->polarity reactivity Chemical Reactivity hydroxyl->reactivity Esterification, Etherification basicity Basicity tertiary_amine->basicity tertiary_amine->reactivity Salt Formation ether->polarity stereoisomerism Stereoisomerism chiral_center->stereoisomerism solubility Aqueous Solubility h_bonding->solubility basicity->solubility polarity->solubility

Caption: Influence of functional groups on properties.

References

An In-depth Technical Guide to the Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (4-Methylmorpholin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document details the primary synthesis route, precursor synthesis, and alternative methodologies, supported by experimental protocols and quantitative data.

Introduction

This compound is a chiral substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The presence of a methyl group on the nitrogen atom and a hydroxymethyl group at the 3-position provides key functionalities for further chemical modifications and specific interactions with biological targets. This guide explores the prevalent synthetic strategies to access this important molecule.

Primary Synthesis Pathway: Reductive Amination

The most direct and commonly employed method for the synthesis of this compound is the reductive amination of its precursor, morpholin-3-ylmethanol. This reaction involves the formation of an iminium ion intermediate from the secondary amine and formaldehyde, which is then reduced in situ to the N-methylated product.

A typical procedure involves the reaction of morpholin-3-ylmethanol with an aqueous solution of formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Reductive Amination

Materials:

  • morpholin-3-ylmethanol

  • Formaldehyde (37% aqueous solution)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Diatomaceous earth (Celite)

  • Dichloromethane

  • Silica gel

Procedure:

  • To a solution of morpholin-3-ylmethanol (1.0 eq) in methanol, add formaldehyde (5.0 eq, 37% aqueous solution).

  • Add 10% palladium on carbon catalyst to the mixture.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., methanol in dichloromethane) to afford this compound.

Quantitative Data
ParameterValueReference
Starting Materialmorpholin-3-ylmethanolN/A
ReagentFormaldehyde (37% aq.)N/A
Catalyst10% Pd/CN/A
SolventMethanolN/A
TemperatureRoom TemperatureN/A
Pressure1.0 atm (H₂)N/A
Reaction TimeOvernightN/A
Yield~22%[1]
PurificationSilica gel chromatography[1]

Synthesis of the Precursor: morpholin-3-ylmethanol

The availability of the starting material, morpholin-3-ylmethanol, is crucial for the overall synthesis. A common laboratory-scale synthesis of this precursor involves the deprotection of an N-protected morpholine derivative, such as (4-benzylmorpholin-3-yl)methanol.

Synthesis from N-Benzylated Precursor

The benzyl group is a widely used protecting group for amines due to its stability and ease of removal by catalytic hydrogenation.

Materials:

  • (4-benzylmorpholin-3-yl)methanol

  • Palladium hydroxide on carbon (Pd(OH)₂/C) or Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Acetic acid (optional)

  • Strong cation exchange (SCX) column (for purification)

  • Ammonia solution in methanol

Procedure:

  • Dissolve (4-benzylmorpholin-3-yl)methanol (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium hydroxide on carbon or palladium on carbon. Acetic acid can be added to facilitate the reaction.

  • Stir the mixture under a hydrogen atmosphere (e.g., 1.2 bar) at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • For purification, dissolve the residue in a suitable solvent mixture (e.g., ether/tetrahydrofuran) and load it onto a strong cation exchange column.

  • Wash the column with tetrahydrofuran and then elute the product with ammonia-saturated methanol.

  • Concentrate the eluate under reduced pressure to obtain morpholin-3-ylmethanol.

ParameterValueReference
Starting Material(R)-[(3R)-4-benzylmorpholin-3-yl]methanol[2]
Catalyst20% Pd(OH)₂/C[2]
SolventEthanol[2]
AdditiveAcetic Acid[2]
TemperatureRoom Temperature[2]
Pressure1.2 bar (H₂)[2]
Reaction TimeOvernight[2]
Yield~57%[2]
PurificationStrong Cation Exchange Chromatography[2]
Synthesis from Serine

An alternative and potentially more scalable approach to chiral morpholin-3-ylmethanol is to start from readily available chiral building blocks like serine. This method involves a multi-step synthesis that establishes the morpholine ring system. A patented method describes the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine, which can then be reduced to the corresponding alcohol.

Alternative N-Methylation Methods

While reductive amination with formaldehyde is a standard procedure, other N-methylation strategies can be considered. These alternatives may offer advantages in terms of reagent handling, scalability, or avoidance of certain catalysts.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde. This reaction proceeds without the need for a metal catalyst and high-pressure hydrogenation.

Use of Dimethyl Carbonate

Dimethyl carbonate (DMC) is considered a green methylating agent as it is less toxic than traditional reagents like methyl iodide or dimethyl sulfate. The reaction of a secondary amine with DMC typically requires elevated temperatures and can produce the N-methylated product with methanol and carbon dioxide as byproducts.

Characterization Data

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity.

AnalysisPredicted/Reported Data for this compound
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
¹H NMR Predicted shifts for morpholine ring protons (approx. 2.0-4.0 ppm), N-methyl protons (approx. 2.3 ppm), and hydroxymethyl protons.
¹³C NMR Predicted shifts for morpholine ring carbons, N-methyl carbon, and hydroxymethyl carbon.
Mass Spectrometry (MS) Predicted m/z for [M+H]⁺: 132.1025

¹H NMR Data for the Precursor, (R)-morpholin-3-ylmethanol (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H).[2]

Visualization of Synthesis Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Synthesis N_Benzyl (4-benzylmorpholin-3-yl)methanol Precursor morpholin-3-ylmethanol N_Benzyl->Precursor H₂, Pd(OH)₂/C Ethanol, RT Precursor_main morpholin-3-ylmethanol Product This compound Precursor_main->Product CH₂O, H₂ Pd/C, Methanol, RT

Caption: Overall synthesis pathway from the N-benzylated precursor.

Workflow start Start: morpholin-3-ylmethanol reaction Reaction: - Formaldehyde - Pd/C, H₂ - Methanol, RT start->reaction filtration Filtration through Celite reaction->filtration concentration1 Concentration in vacuo filtration->concentration1 purification Silica Gel Chromatography concentration1->purification concentration2 Concentration in vacuo purification->concentration2 product Final Product: This compound concentration2->product

Caption: Experimental workflow for the reductive amination step.

Conclusion

The synthesis of this compound is most directly achieved through the reductive amination of morpholin-3-ylmethanol. The choice of the synthetic route for the precursor, whether from an N-protected derivative or a chiral starting material like serine, will depend on the desired scale, stereochemical requirements, and available resources. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important morpholine building block. Careful execution of the described experimental protocols and thorough characterization of the final product are essential for successful synthesis and downstream applications.

References

Spectroscopic Characterization of (4-Methylmorpholin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-Methylmorpholin-3-yl)methanol. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data and generalized, yet detailed, experimental protocols. These methodologies are based on standard practices for the analysis of small organic molecules and can be adapted for the acquisition of actual experimental data.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for protonated and sodiated adducts of this compound.[1]

Adduct IonPredicted m/z
[M+H]⁺132.10192
[M+Na]⁺154.08386

Experimental Protocols

The following sections detail the standard operating procedures for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms.

2.1.1. Sample Preparation

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, is typically used.

  • ¹H NMR: Proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds. A total of 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is generally set to around 220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.2.1. Sample Preparation

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

2.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5, is commonly employed.

  • Data Collection: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in molecular weight determination and structural elucidation.

2.3.1. Sample Preparation

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 10-100 µg/mL. A small amount of a volatile acid, such as formic acid, may be added to promote ionization in positive ion mode.

2.3.2. Instrumentation and Data Acquisition

  • Mass Spectrometer: A variety of mass spectrometers can be used, including Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Ionization: ESI is a soft ionization technique suitable for polar molecules like the target compound, which minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

  • Data Collection: The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired over a mass range appropriate for the expected molecular weight, for instance, m/z 50-500.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-TOF) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

References

An In-depth Technical Guide to the Safety and Handling of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety and handling considerations for (4-methylmorpholin-3-yl)methanol, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from publicly available sources for its hydrochloride salt and the closely related compound, 4-methylmorpholine. All data should be interpreted with caution and used as a preliminary guide for safe laboratory practices.

Chemical Identification and Physical Properties

A clear understanding of the chemical's identity and physical properties is fundamental to its safe handling.

IdentifierValueSource
IUPAC Name [(3R)-4-methylmorpholin-3-yl]methanol;hydrochloridePubChem
Molecular Formula C₆H₁₄ClNO₂PubChem
Molecular Weight 167.63 g/mol PubChem
CAS Number 1820569-49-0PubChem

Note: The data above corresponds to the hydrochloride salt of this compound.

The following data pertains to 4-methylmorpholine, a structurally related compound, and may offer insights into the potential properties of this compound.

PropertyValueSource
Appearance Water-white liquid with an ammonia-like odorPubChem[1]
Melting Point/Freezing Point -66 °C (-87 °F)Sigma-Aldrich
Initial Boiling Point and Boiling Range 115 - 116 °C (239 - 241 °F) at 1,000 hPaSigma-Aldrich
Flash Point 75 °F (24 °C)PubChem[1]
Vapor Pressure 13.2 mmHgPubChem[1]
Partition coefficient: n-octanol/water log Pow: -0.32 at 25 °C (77 °F)Sigma-Aldrich

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following classification is for [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride.[2]

Pictogram:

alt text

Signal Word: Warning[2]

Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P319: Get medical help if you feel unwell.

  • P332+P317: If skin irritation occurs: Get medical help.

  • P337+P317: If eye irritation persists: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of a novel compound are crucial for a comprehensive risk assessment. The following are generalized methodologies for key toxicological and flammability tests.

Determination of Acute Oral Toxicity (LD50): OECD Test Guideline 423

  • Principle: This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The outcome is the estimation of the dose that is lethal to 50% of the test population.

  • Procedure:

    • A single group of animals (typically rodents) is dosed at a starting dose level.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • If no mortality is observed, the dose is increased for the next group. If mortality is observed, the dose is decreased.

    • This process is continued until the dose causing mortality in approximately 50% of the animals is identified.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Flash Point Determination: Pensky-Martens Closed Cup Tester (ASTM D93)

  • Principle: This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

  • Procedure:

    • A sample of the substance is placed in a test cup and slowly heated.

    • A small flame is periodically passed over the surface of the liquid.

    • The flash point is the lowest temperature at which a flash is observed.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet the requirements of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Consult with the glove manufacturer for specific compatibility information.[4]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[4] For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing vapors or mist.[3]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

  • Store in a flame-proof area.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance/mixture no limitations of extinguishing agents are given.

  • Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air. Hazardous combustion products may include carbon oxides and nitrogen oxides.[3]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[5]

  • Wear appropriate personal protective equipment.

  • Contain and absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material in a suitable, closed container for disposal.[3]

  • Do not let the product enter drains.

Visualizations

Logical Hazard Relationship Diagram

Hazard_Relationship cluster_chemical This compound cluster_hazards Potential Hazards cluster_exposure Routes of Exposure cluster_consequences Potential Health Effects Chemical This compound Skin_Irritation Skin Irritation (H315) Chemical->Skin_Irritation Eye_Irritation Serious Eye Irritation (H319) Chemical->Eye_Irritation Respiratory_Irritation Respiratory Irritation (H335) Chemical->Respiratory_Irritation Dermal_Effects Redness, Itching Skin_Irritation->Dermal_Effects Ocular_Effects Pain, Redness, Tearing Eye_Irritation->Ocular_Effects Respiratory_Effects Coughing, Shortness of Breath Respiratory_Irritation->Respiratory_Effects Inhalation Inhalation Inhalation->Respiratory_Irritation Skin_Contact Skin_Contact Skin_Contact->Skin_Irritation Eye_Contact Eye_Contact Eye_Contact->Eye_Irritation Ingestion Ingestion

Caption: Logical relationships between the chemical, its hazards, exposure routes, and potential health effects.

Standard Chemical Handling Workflow

Chemical_Handling_Workflow start Start: Receive Chemical storage Store in a cool, dry, well-ventilated area start->storage ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe handling Handle in a chemical fume hood ppe->handling experiment Perform experimental procedure handling->experiment waste Dispose of waste in a designated, labeled container experiment->waste cleanup Clean work area and remove PPE waste->cleanup end End cleanup->end

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3] Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on data available for the hydrochloride salt of this compound and the related compound 4-methylmorpholine. Users should conduct their own risk assessments and consult with a qualified safety professional before handling this chemical.

References

Navigating the Hazard Profile of (4-Methylmorpholin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the known and potential hazards associated with (4-Methylmorpholin-3-yl)methanol, a morpholine derivative of interest to researchers, scientists, and professionals in drug development. Due to a scarcity of publicly available toxicological data for this specific compound, this document leverages information on its hydrochloride salt and established principles of chemical hazard assessment to provide a comprehensive overview.

Chemical and Physical Properties

PropertyThis compound[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride[1]
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol 167.63 g/mol
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified

Hazard Identification and Classification

The primary source of hazard information currently available is for the hydrochloride salt of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

These classifications suggest that direct contact with the substance should be avoided, and appropriate personal protective equipment (PPE) should be utilized.

Toxicological Data Summary

A comprehensive toxicological profile for this compound has not been established in publicly accessible literature. In the absence of specific data such as LD50 values, and studies on genotoxicity, carcinogenicity, or reproductive toxicity, a precautionary approach is warranted. The known irritant effects of the hydrochloride salt suggest that the parent compound may exhibit similar properties.

Table 2 outlines the standard toxicological endpoints that would be evaluated to fully characterize the hazard profile of this compound.

Toxicological EndpointStandard Test Guideline (Example)Data for this compound
Acute Oral Toxicity OECD 420, 423, or 425Not Available
Acute Dermal Toxicity OECD 402Not Available
Acute Inhalation Toxicity OECD 403Not Available
Skin Corrosion/Irritation OECD 404Causes skin irritation (based on HCl salt)[1]
Serious Eye Damage/Irritation OECD 405Causes serious eye irritation (based on HCl salt)[1]
Skin Sensitization OECD 429Not Available
Genotoxicity (in vitro) OECD 471, 473, 476Not Available
Carcinogenicity OECD 451Not Available
Reproductive Toxicity OECD 414, 416Not Available

Experimental Protocols for Hazard Assessment

To address the existing data gaps, a series of standardized experimental protocols would be employed. The following sections detail the methodologies for key toxicological studies.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Preparation: The test substance is applied as supplied or, if solid, moistened with a small amount of water or a suitable vehicle.

  • Application: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin under a gauze patch.

  • Exposure: The patch is secured with tape for a 4-hour exposure period.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.

  • Scoring: Lesions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)[2]

Objective: To assess the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are the preferred species.[2]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[3]

  • Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Logical Framework for Hazard Evaluation

The process of evaluating the hazards of a chemical with limited data follows a logical progression, as depicted in the workflow below.

Hazard_Evaluation_Workflow cluster_0 Data Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment & Management A Literature Search for This compound B Search for Analogs (e.g., HCl salt) A->B C GHS Classification of Analog (Skin/Eye/Respiratory Irritant) B->C D Assume Similar Hazards for Parent Compound C->D E Recommend Precautionary Handling Procedures D->E F Identify Data Gaps for Further Testing D->F

Caption: Logical workflow for evaluating chemical hazards with limited data.

Proposed Signaling Pathway for Irritation

While the specific molecular mechanisms of irritation for this compound are unknown, a general pathway for chemically-induced skin and eye irritation involves the activation of sensory nerves and the release of inflammatory mediators.

Irritation_Signaling_Pathway cluster_0 Exposure cluster_1 Cellular Interaction cluster_2 Inflammatory Response Compound This compound Keratinocytes Keratinocytes/ Corneal Epithelial Cells Compound->Keratinocytes Nociceptors Nociceptor Activation (e.g., TRPV1) Compound->Nociceptors Mediators Release of Inflammatory Mediators (e.g., Cytokines, Prostaglandins) Keratinocytes->Mediators Nociceptors->Mediators Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Symptoms Erythema, Edema, Pain Vasodilation->Symptoms

Caption: Generalized signaling pathway for chemical-induced irritation.

Conclusion and Recommendations

The available data indicates that this compound, based on the properties of its hydrochloride salt, should be handled as a substance that can cause skin, eye, and respiratory irritation. Direct contact should be minimized through the use of appropriate personal protective equipment, including gloves, safety glasses, and, when necessary, respiratory protection.

Given the significant data gaps in the toxicological profile of this compound, further studies are essential to fully characterize its hazard potential. It is recommended that, at a minimum, in vitro screening for genotoxicity and more comprehensive skin and eye irritation studies be conducted. Until such data is available, a conservative approach to handling and use is strongly advised for all research and development professionals.

References

Solubility Profile of (4-Methylmorpholin-3-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylmorpholin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines experimental methodologies for solubility determination and presents a qualitative solubility profile based on the compound's structural features.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The morpholine ring, the hydroxyl group (-OH), and the nitrogen atom contribute to its polarity and capability for hydrogen bonding. The methyl group and the hydrocarbon backbone of the morpholine ring are non-polar. The overall solubility in a given organic solvent will be a balance of these competing factors.

Qualitative Solubility Summary

Expected Solubility Trends:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding interactions. Also expected to be soluble in polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Likely to be soluble in chlorinated solvents such as dichloromethane, which was used in its purification.[1]

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, where the polar functional groups cannot be effectively solvated.

Hypothetical Quantitative Solubility Data

The following table presents a hypothetical set of solubility data for this compound in various organic solvents at a specified temperature. It is crucial to note that this data is illustrative and should be experimentally verified.

SolventChemical FormulaTypeTemperature (°C)Solubility ( g/100 mL) - Hypothetical
MethanolCH₃OHPolar Protic25> 50
EthanolC₂H₅OHPolar Protic25> 40
IsopropanolC₃H₈OPolar Protic25> 30
DichloromethaneCH₂Cl₂Polar Aprotic25~25
AcetoneC₃H₆OPolar Aprotic25~20
AcetonitrileC₂H₃NPolar Aprotic25~15
Ethyl AcetateC₄H₈O₂Moderately Polar25< 5
Diethyl Ether(C₂H₅)₂ONon-polar25< 1
TolueneC₇H₈Non-polar25< 0.1
HexaneC₆H₁₄Non-polar25< 0.1

Experimental Protocol for Solubility Determination

This section details a general protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

    • Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standards of known concentrations.

  • Calculation:

    • Calculate the solubility in g/100 mL using the following formula if using the gravimetric method:

      • Solubility = (mass of dissolved solid / volume of solvent) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sample Allow solid to settle equil->sample filtrate Withdraw and filter supernatant sample->filtrate analysis Determine concentration (Gravimetric/HPLC/GC) filtrate->analysis

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Stability and Storage of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available data regarding the stability and recommended storage conditions for (4-Methylmorpholin-3-yl)methanol. The information is compiled from safety data sheets (SDS) and chemical supplier specifications to ensure best practices in handling and preserving the integrity of this compound.

Chemical and Physical Properties

This compound is a substituted morpholine derivative. While detailed physical and chemical properties are not extensively published in peer-reviewed literature, some data can be extracted from chemical databases and supplier information.

PropertyValueSource
Molecular FormulaC6H13NO2[1]
Molecular Weight131.17 g/mol [2]
AppearanceColorless to light yellow liquid/yellow oil[3]
Storage Temperature2-8°C[3][4]

Stability Profile

This compound is generally stable when stored under the recommended conditions.[5] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Considerations:

  • Incompatible Materials: The compound should not be stored with strong oxidizing agents or acids.[6][7] Contact with these substances can lead to decomposition.

  • Air and Light Sensitivity: Some related morpholine derivatives are reported to be air-sensitive.[7] To mitigate potential degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen). Exposure to direct sunlight should also be avoided.[6]

  • Temperature: Elevated temperatures can accelerate degradation. The recommended storage temperature is refrigerated (2-8°C).[3][4]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions should be strictly adhered to.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.[3][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent potential oxidation, as related compounds are air-sensitive.[7]
Light Store in a dark place or in an amber vialTo prevent photodegradation.[6]
Container Tightly sealed, appropriate chemical-resistant container (e.g., glass)To prevent contamination and exposure to moisture and air.[2][5][6][7][8][9]
Ventilation Store in a well-ventilated areaTo ensure a safe storage environment, especially for larger quantities.[5][6][7][8][9]
Segregation Store away from incompatible materials (strong oxidizing agents, acids)To prevent chemical reactions and decomposition.[6][7]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized, particularly under non-ideal storage conditions. The primary functional groups susceptible to degradation are the secondary amine, the ether linkage, and the primary alcohol.

G Potential Degradation Pathways A This compound B Oxidation of Alcohol A->B D N-dealkylation A->D F Ether Cleavage A->F C Carboxylic Acid Derivative B->C E Morpholin-3-yl-methanol D->E G Ring-Opened Products F->G

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Assessment

For researchers and drug development professionals who need to perform a formal stability study on this compound, a general experimental workflow is proposed below. This workflow should be adapted based on the specific analytical techniques and instrumentation available.

G General Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Studies cluster_3 Analysis cluster_4 Data Interpretation A Characterize Initial Sample (t=0) (HPLC, NMR, MS) B Aliquot Samples into Vials A->B C Acid/Base Hydrolysis D Oxidative Stress (e.g., H2O2) E Thermal Stress F Photostability G Store at Recommended Conditions (2-8°C, dark, inert atm.) H Store at Accelerated Conditions (e.g., 25°C/60% RH, 40°C/75% RH) I Analyze Samples at Pre-defined Time Points J Quantify Parent Compound I->J K Identify and Quantify Degradants I->K L Determine Degradation Kinetics J->L K->L M Propose Degradation Pathways L->M N Establish Shelf-life and Re-test Period M->N

Caption: A generalized workflow for conducting stability studies on a chemical compound.

Synthesis and Potential Impurities

A known synthesis route for this compound involves the reaction of morpholin-3-ylmethanol with formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.[3]

Reaction Scheme:

Morpholin-3-ylmethanol + Formaldehyde --(Pd/C, H2)--> this compound

Potential impurities from this synthesis could include:

  • Unreacted starting materials: Morpholin-3-ylmethanol and formaldehyde.

  • Catalyst residues: Palladium.

  • Over-methylated byproducts.

  • Solvent residues: Methanol and dichloromethane are mentioned as solvents in the purification process.[3]

The presence of these impurities could potentially impact the stability of the final compound.

Safety and Handling

This compound and its hydrochloride salt are classified as irritants, causing skin, eye, and respiratory irritation.[2][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Morpholine

In the landscape of modern medicinal chemistry, the morpholine moiety has established itself as a "privileged structure," a testament to its ability to impart favorable physicochemical properties to bioactive molecules, such as enhanced aqueous solubility and metabolic stability. Within this important class of heterocycles, (4-Methylmorpholin-3-yl)methanol and its chiral enantiomers have emerged as key building blocks in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices in its synthesis and highlight its critical role in the development of targeted therapies, particularly in the realm of kinase inhibitors.

The strategic incorporation of a chiral center at the 3-position of the morpholine ring, coupled with an N-methyl group, allows for precise, stereospecific interactions with biological targets. This structural arrangement has proven invaluable in the design of potent and selective inhibitors for critical signaling pathways implicated in cancer and other diseases. This guide will illuminate the journey of this versatile scaffold from its synthetic origins to its application in cutting-edge drug discovery programs.

The Genesis of a Key Intermediate: A History of Synthesis

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be traced through the evolution of synthetic methodologies for substituted morpholines. The development of efficient routes to chiral 3-substituted morpholines has been a significant area of research, driven by their increasing importance in medicinal chemistry.

Early methods for the synthesis of the morpholine core date back to the mid-20th century, often involving the dehydration of diethanolamine derivatives. However, the controlled introduction of substituents, particularly at the 3-position, required more sophisticated strategies. The synthesis of this compound, in particular, is a modern extension of these foundational methods, capitalizing on advances in reductive amination and the availability of chiral precursors.

A widely adopted and illustrative method for the preparation of this compound is documented in the patent literature, specifically in US Patent US2016/168090 A1.[1] This approach relies on the reductive amination of a morpholin-3-ylmethanol precursor. This method is notable for its efficiency and use of readily available reagents.

Core Synthetic Strategy: Reductive Amination

The key transformation in the synthesis of this compound is the N-methylation of morpholin-3-ylmethanol. Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its reliability and broad substrate scope. In this context, formaldehyde serves as the source of the methyl group, which, in the presence of a reducing agent, efficiently alkylates the secondary amine of the morpholine ring.

The choice of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a classic and robust method for the reduction of the in-situ formed iminium ion intermediate. This catalytic hydrogenation is favored for its high efficiency and the clean nature of the reaction, with the primary byproduct being water. The mild reaction conditions (room temperature and atmospheric pressure of hydrogen) make this protocol particularly attractive for laboratory and potential scale-up operations.[1]

Below is a detailed protocol for this key synthetic step.

Experimental Protocol: Synthesis of this compound via Reductive Amination[1]

This protocol details the N-methylation of morpholin-3-ylmethanol using formaldehyde and catalytic hydrogenation.

Materials:

  • morpholin-3-ylmethanol

  • Methanol (MeOH)

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Diatomaceous earth (Celite®)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve morpholin-3-ylmethanol (1.0 eq) in methanol.

  • Addition of Reagents: To this solution, add formaldehyde (5.0 eq, 37% aqueous solution) followed by the palladium on carbon catalyst (approx. 0.37 g per g of starting material).

  • Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:15 v/v) as the eluent to afford this compound as a yellow oil.

Self-Validation and Causality:

  • Excess Formaldehyde: The use of a significant excess of formaldehyde ensures the complete consumption of the starting morpholin-3-ylmethanol and drives the reaction towards the desired N-methylated product.

  • Catalytic Hydrogenation: Palladium on carbon is a highly effective and reusable catalyst for this type of reduction. The use of a hydrogen atmosphere provides the necessary reducing equivalents. Filtration through diatomaceous earth is a standard and effective method for removing the solid catalyst.

  • Chromatographic Purification: Silica gel chromatography is a reliable method for separating the desired product from any unreacted starting material, byproducts, or impurities, ensuring a high purity of the final compound.

Synthesis of Chiral Precursors

The synthesis of enantiomerically pure (R)- or (S)-(4-Methylmorpholin-3-yl)methanol relies on the use of a chiral starting material. The corresponding chiral morpholin-3-ylmethanol precursors can be synthesized through various asymmetric methods or by resolution. A common strategy involves the deprotection of a chiral N-protected morpholine derivative. For instance, (3R)-morpholin-3-ylmethanol can be prepared from [(3R)-4-benzylmorpholin-3-yl]methanol through hydrogenolysis to remove the benzyl protecting group.

Data Presentation

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound1159598-86-3C6H13NO2131.17
(R)-(4-Methylmorpholin-3-yl)methanol1620510-51-1C6H13NO2131.17
(S)-(4-Methylmorpholin-3-yl)methanol1620510-50-0C6H13NO2131.17
[(3R)-4-methylmorpholin-3-yl]methanol hydrochloride1820569-49-0C6H14ClNO2167.63

Visualizations

G cluster_0 Synthesis of this compound A morpholin-3-ylmethanol C Iminium Ion Intermediate A->C Reaction with Formaldehyde B Formaldehyde (HCHO) B->C E This compound C->E Reduction D Pd/C, H2 D->E

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound and its chiral derivatives is most evident in their application as key structural motifs in the development of kinase inhibitors. The morpholine ring often serves to enhance solubility and metabolic stability, while the stereocenter at the 3-position allows for precise interactions within the ATP-binding pocket of various kinases.

Targeting the PI3K/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.

The (R)-3-methylmorpholine and related moieties have been incorporated into numerous potent and selective inhibitors of PI3K and mTOR.[5] These substituted morpholine groups can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, contributing to high binding affinity and selectivity. For example, the introduction of an (R)-3-methylmorpholine group has been shown to improve selectivity for mTOR over other kinases.[5]

ATR Kinase Inhibition

Ataxia telangiectasia and Rad3-related (ATR) protein kinase is a key regulator of the DNA damage response, making it an attractive target for cancer therapy. The potent and selective ATR inhibitor AZ20 incorporates a (3R)-3-Methylmorpholin-4-yl moiety.[6][7] This structural element is crucial for the compound's activity and demonstrates the utility of this chiral building block in developing therapies that target DNA repair pathways.

G cluster_1 Role of this compound Moiety in Kinase Inhibitors Kinase Kinase Active Site (e.g., PI3K, mTOR, ATR) Inhibitor Inhibitor Molecule Inhibitor->Kinase Binding Morpholine This compound Moiety Morpholine->Inhibitor Incorporated into Properties Improved Physicochemical Properties (Solubility, Metabolic Stability) Morpholine->Properties Interactions Specific Interactions (H-bonds, Hydrophobic) Morpholine->Interactions Interactions->Kinase Enhances Affinity & Selectivity

Caption: Pharmacophoric role of the substituted morpholine moiety.

Conclusion

This compound, along with its enantiomerically pure forms, represents a significant advancement in the medicinal chemist's toolbox. While its specific "discovery" is intertwined with the broader history of morpholine synthesis, its contemporary importance is undeniable. The synthetic routes, particularly reductive amination, provide a reliable and scalable means of production. Its application in the development of targeted therapies, especially kinase inhibitors for oncology, underscores its status as a privileged scaffold. This guide has provided a comprehensive overview of its history, synthesis, and application, offering a valuable resource for scientists and researchers dedicated to the design and development of next-generation therapeutics.

References

An In-depth Technical Guide to (4-Methylmorpholin-3-yl)methanol: A Scaffold for Future Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(4-Methylmorpholin-3-yl)methanol is a chiral heterocyclic compound built upon the morpholine scaffold. While direct research on this specific molecule is limited, its structural components—a morpholine ring, an N-methyl group, and a primary alcohol—position it as a valuable and versatile building block for medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in pharmacology, known for imparting favorable physicochemical and pharmacokinetic properties to drug candidates, such as enhanced solubility, metabolic stability, and potential for central nervous system (CNS) penetration.[1][2][3] This guide outlines potential research avenues for this compound, focusing on its application in library synthesis for various therapeutic targets, its potential as a fragment in screening campaigns, and its role as a key intermediate for complex molecule synthesis. Detailed experimental workflows and conceptual frameworks are provided to facilitate the exploration of this promising chemical entity.

Introduction to the Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functionality (or tertiary, as in this case). It is a common motif in a multitude of approved drugs and clinical candidates.[1] Its prevalence is due to several advantageous features:

  • Improved Physicochemical Properties: The morpholine moiety often increases aqueous solubility and reduces lipophilicity, which can lead to improved pharmacokinetic profiles.[4]

  • Metabolic Stability: The ether linkage and the cyclic amine are generally more resistant to metabolic degradation compared to more labile functional groups.

  • Favorable pKa: The nitrogen atom in the morpholine ring has a pKa that typically ensures it is protonated at physiological pH, aiding in interactions with biological targets.[3]

  • Versatile Synthetic Handle: Morpholine and its derivatives are readily synthesized and can be incorporated into larger molecules through various chemical transformations.[1][5]

This compound, with its specific substitution pattern, offers a unique starting point for chemical exploration. The N-methyl group may influence binding affinity and metabolic pathways, while the hydroxymethyl group at the C3 position provides a reactive handle for derivatization, allowing for the creation of diverse chemical libraries. The chirality at C3 is particularly significant, as stereochemistry is often critical for biological activity and selective interaction with chiral biological targets like enzymes and receptors.[6][7]

Potential Therapeutic Research Areas

Based on the known activities of morpholine-containing compounds, several high-potential research areas for derivatives of this compound can be proposed.

The morpholine scaffold is frequently found in CNS-active drugs due to its ability to contribute to a balanced lipophilic-hydrophilic profile necessary for crossing the blood-brain barrier (BBB).[2][3]

  • Neurodegenerative Diseases: Morpholine-containing compounds have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1).[2][3] The scaffold can be used to correctly position pharmacophoric elements for optimal interaction with the enzyme's active site.

  • Mood Disorders & Pain: The scaffold is a key component in drugs targeting receptors involved in mood and pain regulation. For example, (S,S)-reboxetine, an antidepressant, is synthesized using a chiral morpholine building block.[6]

Many kinase inhibitors and other anticancer agents incorporate a morpholine ring to enhance solubility and improve pharmacokinetic/pharmacodynamic (PK/PD) properties.

  • PI3K/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling pathway is a critical target in cancer therapy. Several inhibitors of this pathway utilize a morpholine ring, which can form key hydrogen bonds in the ATP-binding pocket of the kinases.[8] Derivatives of this compound could be synthesized and screened for activity against various kinases in this pathway.

  • General Anticancer Agents: The development of morpholine-containing anticancer drugs is an active field of research, with applications in CNS tumors like glioblastoma.[2]

The morpholine ring is present in antibiotics such as Linezolid, demonstrating its utility in the development of anti-infective agents. Libraries derived from this compound could be screened against a panel of bacterial or fungal strains.

Proposed Research Workflows & Methodologies

Given that this compound is a building block, a primary research strategy involves its use in the synthesis of compound libraries for subsequent biological screening.

The primary alcohol of this compound is an ideal point for chemical diversification. A combinatorial library can be generated through parallel synthesis.

G cluster_0 Phase 1: Derivatization cluster_1 Phase 2: Purification & Analysis A This compound (Starting Material) B Parallel Esterification (e.g., Acid Chlorides, Anhydrides) A->B Diversification C Parallel Etherification (e.g., Alkyl Halides) A->C Diversification D Other Reactions (e.g., Mitsunobu, Amination) A->D Diversification E Compound Library (Esters, Ethers, etc.) F High-Throughput Purification (e.g., Mass-Directed HPLC) E->F G Quality Control (LC-MS, NMR) F->G

Caption: Workflow for generating a diverse chemical library from the core scaffold.

Experimental Protocol: Parallel Esterification

  • Array Preparation: In a 96-well reaction block, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane) to each well.

  • Reagent Addition: To each well, add a unique acyl chloride or carboxylic acid (1.1 eq) from a pre-plated library, along with a base such as triethylamine (1.5 eq).

  • Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by adding water. Perform a liquid-liquid extraction within the plate format.

  • Purification: Purify the compounds using mass-directed automated HPLC.

  • Analysis: Confirm the identity and purity of each library member by LC-MS and, for selected compounds, ¹H NMR.

With a low molecular weight (approx. 131.17 g/mol ), this compound itself is an ideal candidate for a fragment library. FBDD involves screening small molecules ("fragments") that typically bind with low affinity to a biological target. Hits are then optimized and grown into more potent lead compounds.

FBDD_Workflow Target Protein Target of Interest FragmentScreen Fragment Screening (NMR, SPR, X-ray) Target->FragmentScreen HitIdent Hit Identification (Low Affinity Binders) FragmentScreen->HitIdent StructAnalysis Structural Analysis (Co-crystal Structure) HitIdent->StructAnalysis FragmentEvolve Fragment Evolution (Linking, Growing, Merging) StructAnalysis->FragmentEvolve LeadCompound Potent Lead Compound FragmentEvolve->LeadCompound

Caption: Conceptual workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

  • Target Immobilization: Covalently immobilize the purified protein target onto a sensor chip surface (e.g., CM5 chip).

  • Fragment Library Preparation: Prepare a library of fragments, including this compound, dissolved in an appropriate buffer (e.g., PBS with 5% DMSO).

  • Screening: Inject the fragments sequentially over the sensor surface at a defined concentration (e.g., 100-500 µM).

  • Data Analysis: Monitor the change in refractive index upon binding. Fragments that cause a significant response signal are identified as hits.

  • Affinity Determination: For identified hits, perform follow-up experiments with a concentration series to determine the dissociation constant (KD).

Derivatives can be rationally designed to target specific enzymes. For example, the morpholine ring is a known pharmacophore for PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Hypothetical Inhibitor (Derived from Scaffold) Inhibitor->PI3K INHIBITS

Caption: The PI3K/Akt/mTOR pathway, a key target for morpholine-containing drugs.

Data Presentation

As research progresses, quantitative data should be systematically organized. The following table templates are proposed for structuring results from a hypothetical library screening.

Table 1: Physicochemical Properties of a Hypothetical Derivative Library

Compound ID R-Group MW ( g/mol ) cLogP TPSA (Ų) Aqueous Solubility (µM)
LIB-001 -COCH₃ 173.21 -0.5 49.9 > 1000
LIB-002 -COPh 235.29 1.5 49.9 150
LIB-003 -CH₂Ph 221.30 2.1 32.7 85

| ... | ... | ... | ... | ... | ... |

Table 2: Biological Activity Data from PI3Kα Kinase Assay

Compound ID PI3Kα IC₅₀ (nM) Selectivity vs PI3Kβ Cell Proliferation GI₅₀ (µM)
LIB-001 > 10,000 - > 100
LIB-002 850 3-fold 25.5
LIB-003 1,200 1.5-fold 42.1

| ... | ... | ... | ... |

Conclusion and Future Outlook

This compound represents a starting point rich with potential. While it may not be a biologically active agent in its own right, its true value lies in its role as a versatile, chiral building block. The established importance of the morpholine scaffold in successful therapeutics strongly suggests that libraries and complex molecules derived from this compound are likely to yield novel hits and leads in a variety of disease areas, particularly in CNS disorders and oncology.[2][9] The strategic application of parallel synthesis, fragment-based screening, and rational drug design, as outlined in this guide, provides a clear roadmap for unlocking the therapeutic potential held within this promising chemical scaffold.

References

An In-depth Technical Guide to (4-Methylmorpholin-3-yl)methanol Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[1][2] Within this class of compounds, (4-Methylmorpholin-3-yl)methanol and its derivatives represent a promising starting point for the development of novel therapeutic agents. The inherent chirality and the presence of a reactive hydroxyl group provide a versatile platform for structural modifications to explore a wide range of biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives and their analogues, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthesis of this compound and its Analogues

The synthesis of the core scaffold, this compound, can be achieved through reductive amination of the parent morpholin-3-ylmethanol. Further derivatization typically involves targeting the secondary amine (if starting from a non-N-methylated precursor) or the primary alcohol.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Reductive Amination

  • To a solution of morpholin-3-ylmethanol (1.0 equivalent) in methanol, add formaldehyde (37% aqueous solution, 5.0 equivalents).

  • Add palladium on carbon (10% w/w) to the mixture.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: methanol/dichloromethane, 1:15 v/v) to yield this compound as a yellow oil.[3]

General Strategies for the Synthesis of Analogues

Derivatives of this compound can be synthesized through various chemical transformations. N-aryl derivatives, for instance, can be prepared using Buchwald-Hartwig amination or Ullmann condensation reactions on the corresponding non-methylated morpholine precursor. The hydroxyl group of the core molecule can be functionalized to form esters, ethers, and other analogues through standard organic synthesis protocols.

Biological Activity and Structure-Activity Relationship (SAR)

The morpholine moiety is a key component in a multitude of biologically active compounds, including kinase inhibitors targeting signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

Anticancer Activity

Derivatives containing the morpholine scaffold have shown significant potential as anticancer agents by inhibiting key kinases involved in cell proliferation and survival. While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the activity of structurally related morpholino-pyrimidine and quinazoline derivatives as PI3K/Akt/mTOR inhibitors provides valuable insights into the potential of this class of compounds.

Table 1: Anticancer Activity of Representative Morpholine-Containing PI3K/mTOR Inhibitors

Compound IDTarget(s)Cell Line(s)IC50 (nM)Reference
GDC-0980PI3Kα, β, δ, γ, mTORPC3, MCF-7neo/HER25, 27, 7, 14, 17 (Ki)[4]
BKM-120PI3Kα, β, δ, γU87100, 200, 500[4]
Compound 18b PI3Kα, mTORPC-3, HCT-116, A549, MDA-MB-2310.46 (PI3Kα), 12 (mTOR)[5]
Compound 14c PI3KαA549, PC-3, MCF-71250[5]
Compound 7c PI3K/Akt/mTOR pathwayMCF7125-250 (inhibition of phosphorylation)[6]

Disclaimer: The compounds listed in this table are not direct derivatives of this compound but contain a morpholine moiety and are presented to illustrate the potential biological activity of this scaffold.

Structure-Activity Relationship (SAR) Insights:

  • The oxygen atom of the morpholine ring is often involved in forming a critical hydrogen bond with the hinge region of the kinase active site.[7]

  • Substitutions on the aryl group attached to the morpholine nitrogen can significantly influence potency and selectivity.

  • The stereochemistry of the morpholine ring can play a crucial role in target binding and overall activity.

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives is also an area of active research. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions for a week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control group should be included.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways and Mechanism of Action

Based on the known targets of structurally similar morpholine-containing compounds, derivatives of this compound are likely to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in various cancers. The morpholine ring is a common feature in many PI3K inhibitors.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition point.

Raf/MEK/ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some complex molecules incorporating a morpholine moiety have been developed as Raf inhibitors.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor This compound Analogue Inhibitor->Raf Inhibits Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization & Mechanism Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., Carrageenan Assay) Purification->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR AntiInflammatory->SAR SAR->Synthesis Iterative Design Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Theoretical and Prospective Analysis of (4-Methylmorpholin-3-yl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylmorpholin-3-yl)methanol represents a chiral building block with significant potential in medicinal chemistry. While specific experimental data on its biological activity remains limited in publicly accessible literature, its structural features—namely the privileged morpholine scaffold—suggest a range of prospective applications. This technical guide provides a comprehensive theoretical analysis of this compound, including its synthesis, predicted physicochemical and spectroscopic properties, and potential pharmacological relevance based on the well-established roles of substituted morpholines in drug discovery. This document aims to serve as a foundational resource for researchers interested in exploring the utility of this compound in the design and development of novel therapeutics.

Introduction

The morpholine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1][2] Its presence in numerous approved drugs underscores its importance in modulating biological activity across a wide spectrum of therapeutic areas, including oncology and central nervous system (CNS) disorders.[3][4] this compound, a chiral derivative of morpholine, presents an intriguing starting point for the synthesis of novel chemical entities. The stereochemistry at the C3 position, coupled with the N-methylation, offers specific vectors for structural elaboration and potential for stereospecific interactions with biological targets.[5]

This guide will synthesize the available information on this compound, focusing on its chemical synthesis and predicted properties. Furthermore, it will extrapolate potential biological activities and research workflows based on the established structure-activity relationships (SAR) of analogous morpholine-containing compounds.

Physicochemical and Predicted Spectroscopic Data

Table 1: Predicted Physicochemical Properties for this compound

PropertyValueSource
Molecular FormulaC6H13NO2PubChem[6]
Molecular Weight131.17 g/mol PubChem[6]
XLogP3-0.7PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count3PubChem[6]
Rotatable Bond Count2PubChem[6]
Exact Mass131.094629 g/mol PubChem[6]
Monoisotopic Mass131.094629 g/mol PubChem[6]
Topological Polar Surface Area32.7 ŲPubChem[1]
Heavy Atom Count9PubChem[6]
Complexity79.4PubChem[6]

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Peaks/ShiftsNotes
¹H NMR Chemical shifts for morpholine ring protons are expected between δ 2.0 and 4.0 ppm. The N-methyl group would likely appear as a singlet around δ 2.3 ppm. The hydroxymethyl protons would be expected between δ 3.5 and 3.8 ppm.Predicted shifts are based on general values for similar morpholine structures.[7]
¹³C NMR Morpholine ring carbons are predicted to appear in the range of δ 45-75 ppm. The N-methyl carbon is expected around δ 42 ppm, and the hydroxymethyl carbon around δ 65 ppm.
Mass Spectrometry (MS) The [M+H]⁺ ion would be expected at m/z 132.102.Predicted using computational tools.[6]
Infrared (IR) A broad peak in the 3200-3600 cm⁻¹ region is expected due to the O-H stretch of the alcohol. C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ range. C-O stretching would be observed around 1050-1150 cm⁻¹.

Synthesis and Experimental Protocols

A documented synthetic route to this compound involves the reductive amination of (morpholin-3-yl)methanol.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product morpholin-3-ylmethanol Morpholin-3-ylmethanol product This compound morpholin-3-ylmethanol->product Reductive Amination reagents Formaldehyde (37% aq.), Pd/C, H₂ (1 atm), Methanol G cluster_0 Conformational Analysis Workflow start Define Structure of This compound calc Perform Conformational Search (e.g., Molecular Mechanics) start->calc dft Geometry Optimization and Energy Calculation of Conformers (DFT) calc->dft analysis Analyze Relative Stabilities (Axial vs. Equatorial Substituents) dft->analysis props Calculate Physicochemical and Spectroscopic Properties dft->props end Identify Lowest Energy Conformer(s) analysis->end G cluster_0 Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation G cluster_0 In Silico ADME Workflow Input Input Structure: This compound Descriptors Calculate Molecular Descriptors (e.g., LogP, TPSA, MW) Input->Descriptors Absorption Predict Intestinal Absorption and BBB Permeation Descriptors->Absorption Metabolism Predict CYP450 Inhibition and Sites of Metabolism Descriptors->Metabolism Toxicity Predict Potential Toxicities (e.g., hERG inhibition) Descriptors->Toxicity Output ADME-Toxicity Profile Absorption->Output Metabolism->Output Toxicity->Output

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of (4-Methylmorpholin-3-yl)methanol. The method described is a reductive amination of morpholin-3-ylmethanol using formaldehyde in the presence of a palladium on carbon catalyst. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted morpholine derivative. Morpholine and its derivatives are important structural motifs found in numerous biologically active compounds and are utilized as building blocks in medicinal chemistry. This protocol outlines a straightforward and effective method for the N-methylation of morpholin-3-ylmethanol to yield the target compound.

Reaction Scheme

The synthesis proceeds via the reductive amination of the secondary amine in morpholin-3-ylmethanol with formaldehyde.

G Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 Morpholin-3-ylmethanol P1 This compound R1->P1 + R2, C1, H2 in S1 R2 Formaldehyde C1 Pd/C S1 Methanol H2 H2 (gas) G A 1. Dissolve Morpholin-3-ylmethanol in Methanol B 2. Add Formaldehyde and Pd/C A->B C 3. Stir under H2 atmosphere overnight at RT B->C D 4. Filter through Celite to remove catalyst C->D E 5. Concentrate filtrate under reduced pressure D->E F 6. Purify by Silica Gel Column Chromatography (MeOH/DCM = 1:15) E->F G Product: This compound (Yellow Oil) F->G

Application Notes and Protocols for the Purification of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (4-methylmorpholin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The document outlines methods for achieving high purity of this compound, essential for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients.

Introduction

This compound is a chiral morpholine derivative utilized as a building block in the synthesis of various biologically active molecules.[1] Its purity is critical for the stereochemical integrity and overall quality of the final products. This document details established and potential methods for its purification, including silica gel column chromatography, and provides general guidance for recrystallization and distillation techniques.

Purification Methods Overview

The choice of purification method for this compound depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most commonly documented method is silica gel column chromatography. Recrystallization and distillation are other potential methods that may be applicable, though specific conditions for this compound are not widely reported and would require optimization.

Data Summary of Purification Methods
Purification MethodKey ParametersPurity AchievedYieldPhysical FormSource
Silica Gel Column Chromatography Eluent: Methanol:Dichloromethane (1:15)>95% (typical for this method)22%Yellow Oil[2]
Recrystallization Requires solvent screening and optimizationPotentially >98%Method dependentCrystalline SolidGeneral Method
Vacuum Distillation Requires determination of boiling point under reduced pressurePotentially >99%Method dependentColorless to Yellow OilGeneral Method

Experimental Protocols

Silica Gel Column Chromatography

This is a well-documented method for the purification of this compound, effective for removing polar and non-polar impurities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a 1:15 mixture of methanol and dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring an even and compact bed. A layer of sand can be added on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the methanol:dichloromethane (1:15) solvent system.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a yellow oil.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude this compound Load Load Sample Crude->Load Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Pack->Load Elute Elute with Methanol:DCM (1:15) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product (Yellow Oil) Evaporate->Pure

Caption: Workflow for Silica Gel Chromatography.

Recrystallization (General Protocol)

Recrystallization can be a highly effective method for purifying solid compounds. Since this compound is described as an oil at room temperature, this method may be more suitable for a solid derivative or if it can be induced to crystallize.

Protocol for Solvent Screening and Recrystallization:

  • Solvent Selection: Test the solubility of the crude product in a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Logical Diagram for Recrystallization:

G cluster_start Initial Steps cluster_process Process cluster_end Final Steps Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Suitable Solvent Solvent->Dissolve Cool Slow Cooling to Induce Crystallization Dissolve->Cool Filter Isolate Crystals by Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Purified Crystalline Product Dry->Pure

Caption: General Recrystallization Workflow.

Vacuum Distillation (General Protocol)

For thermally stable liquids, vacuum distillation is an excellent method for achieving high purity by separating compounds based on their boiling points.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure of the system.

  • Isolation: The collected distillate is the purified product.

Workflow for Vacuum Distillation:

G cluster_setup Setup cluster_distill Distillation Process cluster_result Result Crude Crude Liquid Product Apparatus Assemble Vacuum Distillation Apparatus Crude->Apparatus Vacuum Apply Vacuum Apparatus->Vacuum Heat Gentle Heating Vacuum->Heat Collect Collect Distillate at Constant Temperature Heat->Collect Pure Purified Liquid Product Collect->Pure

Caption: Vacuum Distillation Workflow.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. While silica gel column chromatography is a proven method, recrystallization and vacuum distillation present viable alternatives that may offer advantages in terms of scale and purity, pending successful optimization. The protocols and guidelines presented here are intended to assist researchers in selecting and implementing the most appropriate purification strategy for their specific needs.

References

Applications of (4-Methylmorpholin-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of (4-Methylmorpholin-3-yl)methanol, a valuable chiral building block in modern medicinal chemistry. The strategic incorporation of this moiety, particularly the (R)-enantiomer, has been instrumental in the development of potent and selective kinase inhibitors, most notably in the field of oncology.

Application Notes

This compound is a heterocyclic compound that has garnered significant attention in drug discovery due to the favorable physicochemical properties imparted by the morpholine ring. The morpholine scaffold is often considered a "privileged structure" as it can enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates. The presence of a methyl group on the nitrogen and a hydroxymethyl substituent at the 3-position provides key vectors for molecular interactions and further chemical modifications.

The primary application of this compound, specifically the (3R)-enantiomer, has been in the design of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial enzyme in the DNA Damage Response (DDR) pathway. Cancer cells, often characterized by high replicative stress and defects in other DNA repair pathways, are particularly dependent on ATR for survival, making it an attractive therapeutic target.

One of the most prominent examples is the potent and selective ATR inhibitor, AZ20 .[1][2][3] The (3R)-3-methylmorpholin-4-yl group in AZ20 plays a critical role in its activity and selectivity. While AZ20 itself demonstrated promising in vivo antitumor activity, its development was hampered by poor aqueous solubility.[3] This highlights a key consideration for drug development professionals utilizing this building block: the overall properties of the final molecule must be carefully optimized.

Beyond oncology, the morpholine moiety is widely used in the development of central nervous system (CNS) agents, where its physicochemical properties can aid in crossing the blood-brain barrier.[4][5][6] While specific examples utilizing this compound in CNS or antiviral drugs are less documented in publicly available literature, the general utility of the morpholine scaffold suggests potential for its application in these and other therapeutic areas.[7][8]

Key Advantages of Incorporating the this compound Scaffold:
  • Improved Physicochemical Properties: The morpholine ring generally enhances aqueous solubility and can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

  • Chiral Center for Stereospecific Interactions: The chiral center at the 3-position allows for precise, stereospecific interactions with biological targets, which can be crucial for potency and selectivity.

  • Vectors for Chemical Modification: The hydroxyl group provides a handle for further synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR).

  • Metabolic Stability: The morpholine ring can be more metabolically stable compared to other amine-containing heterocycles.

Data Presentation

The following tables summarize key quantitative data for compounds containing the this compound moiety, with a focus on the ATR inhibitor AZ20 and its analogs.

Table 1: In Vitro Activity of AZ20

CompoundTargetAssay TypeIC50 (nM)Cell LineCellular Assay IC50 (nM)Reference
AZ20ATR KinaseBiochemical5HeLa50 (pChk1)[1][2]
AZ20mTORBiochemical38--

Table 2: Physicochemical and Pharmacokinetic Properties of AZ20

CompoundPropertyValueReference
AZ20Aqueous Solubility (pH 7.4)10 µM[3]
AZ20CYP3A4 Inhibition (10 µM)50% inhibition of midazolam metabolism[9]
AZ20In Vivo EfficacySignificant tumor growth inhibition in LoVo xenografts (25 mg/kg bid or 50 mg/kg qd)[1][9]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key intermediate and its incorporation into a final active compound, as well as a general protocol for an in vitro kinase assay.

Protocol 1: Synthesis of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-chloro-pyrimidin-2-yl}-1H-indole

This protocol describes a key step in the synthesis of AZ20-related compounds, involving the nucleophilic aromatic substitution of a dichloropyrimidine with (R)-(4-methylmorpholin-3-yl)methanol.

Materials:

  • 2-(6-chloro-2,4-dichloropyrimidin-5-yl)-1H-indole

  • (R)-(4-methylmorpholin-3-yl)methanol

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-(6-chloro-2,4-dichloropyrimidin-5-yl)-1H-indole (1.0 eq) in NMP, add (R)-(4-methylmorpholin-3-yl)methanol (1.2 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-chloro-pyrimidin-2-yl}-1H-indole.

Protocol 2: General In Vitro ATR Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 (1-40) substrate

  • ATP (radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)

  • Test compound (e.g., AZ20) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, GST-p53 substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the ATR/ATRIP enzyme complex.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Start the phosphorylation reaction by adding radiolabeled ATP.

  • Incubate for a further period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with the wash buffer to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates AZ20 AZ20 (this compound containing) AZ20->ATR_ATRIP inhibits pCHK1 p-CHK1 CellCycleArrest Cell Cycle Arrest (G2/M) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair CellCycleArrest->DNARepair allows time for Apoptosis Apoptosis DNARepair->Apoptosis if repair fails Experimental_Workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_evaluation Further Evaluation Start Starting Materials (Dichloropyrimidine, (R)-(4-methylmorpholin-3-yl)methanol) Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Intermediate Product Purification->Product Assay ATR Kinase Assay Product->Assay Data IC50 Determination Assay->Data CellAssay Cell-based Assays (pChk1 levels) Data->CellAssay ADME ADME Profiling (Solubility, Metabolism) CellAssay->ADME InVivo In Vivo Studies (Xenograft models) ADME->InVivo

References

Application Notes and Protocols: The Role of (4-Methylmorpholin-3-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (4-Methylmorpholin-3-yl)methanol and its derivatives in pharmaceutical research and development. The chiral morpholine motif is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability to drug candidates.[1] The stereochemistry of these motifs is frequently crucial for potent and selective interaction with biological targets.[1]

While direct incorporation of this compound into an Active Pharmaceutical Ingredient (API) is not widely documented in publicly available literature, its structural elements are present in potent kinase inhibitors. Specifically, the closely related (3R)-3-methylmorpholin-4-yl moiety is a key component of the highly potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, AZ20.[2][3][4] ATR kinase is a critical regulator of the DNA damage response, making it an attractive target in oncology.[2][5]

This document outlines the synthesis of the parent compound, this compound, and presents a plausible synthetic pathway for its conversion into a building block suitable for the synthesis of kinase inhibitors like AZ20.

Synthesis of this compound

This compound can be synthesized from commercially available morpholin-3-ylmethanol via reductive amination.[6]

Experimental Protocol:

Step 1: Reductive Amination

  • To a solution of morpholin-3-ylmethanol (1.0 eq) in methanol, add a 37% aqueous solution of formaldehyde (5.0 eq).

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.37 g per g of starting material).

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: methanol/dichloromethane, 1:15 v/v) to yield this compound as a yellow oil.[6]

Quantitative Data:

ParameterValueReference
Starting Materialmorpholin-3-ylmethanol (0.540 g, 4.6 mmol)[6]
ReagentsFormaldehyde (1.86 g, 23 mmol, 37% aq.), 10% Pd/C (0.200 g)[6]
SolventMethanol (20 mL)[6]
Reaction TimeOvernight[6]
TemperatureRoom Temperature[6]
AtmosphereHydrogen (1.0 atm)[6]
Yield 22% (0.130 g) [6]
Product FormYellow Oil[6]

Diagram of Synthesis:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions morpholin_3_ylmethanol morpholin-3-ylmethanol reagents Pd/C, H₂ (1 atm) Methanol, RT, Overnight morpholin_3_ylmethanol->reagents formaldehyde Formaldehyde formaldehyde->reagents product This compound reagents->product Reductive Amination

Caption: Synthesis of this compound.

Proposed Application in Kinase Inhibitor Synthesis

The (3R)-3-methylmorpholin-4-yl moiety is crucial for the activity of the ATR inhibitor AZ20. A plausible synthetic route to incorporate this fragment into a heterocyclic core, such as the pyrimidine ring in AZ20, would involve the conversion of the primary alcohol of this compound into a good leaving group, followed by intramolecular cyclization or intermolecular substitution. A more direct, albeit hypothetical, pathway from a chiral precursor is outlined below.

Proposed Synthetic Pathway:

This proposed pathway illustrates how a chiral derivative of this compound could be transformed into an intermediate suitable for synthesizing kinase inhibitors.

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a better leaving group, for example, by tosylation or mesylation.

  • Intramolecular Cyclization/Rearrangement: This step would form a reactive intermediate.

  • Nucleophilic Substitution: The activated intermediate reacts with the core heterocyclic structure of the target API.

Diagram of Proposed Synthetic Logic:

G start (R)-(4-Methylmorpholin-3-yl)methanol activation Activation of -OH (e.g., Tosylation) start->activation intermediate Reactive Intermediate (e.g., Aziridinium ion) activation->intermediate coupling Nucleophilic Substitution intermediate->coupling final_product Final API (e.g., AZ20 Precursor) coupling->final_product api_core API Heterocyclic Core (e.g., Dichloropyrimidine) api_core->coupling

Caption: Proposed pathway for API synthesis.

Biological Context: ATR Kinase Inhibition

AZ20 is a potent inhibitor of ATR kinase, a key protein in the DNA Damage Response (DDR) pathway. By inhibiting ATR, the drug prevents cancer cells from repairing DNA damage, leading to cell death. This is particularly effective in tumors with existing defects in other DNA repair pathways.[2][4]

ATR Signaling Pathway and Inhibition:

G cluster_pathway ATR Signaling Pathway DNA_Damage DNA Damage ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1_Phos Chk1 Phosphorylation ATR_Activation->Chk1_Phos Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1_Phos->Cell_Cycle_Arrest Apoptosis Cell Death (Apoptosis) Cell_Cycle_Arrest->Apoptosis Inhibition leads to AZ20 AZ20 AZ20->Inhibition

Caption: ATR kinase inhibition by AZ20.

Disclaimer: The proposed synthetic pathway is illustrative and based on established chemical principles. Specific reaction conditions would require optimization. The provided information is intended for research and development purposes only.

References

Application Notes: (4-Methylmorpholin-3-yl)methanol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylmorpholin-3-yl)methanol is a chiral amino alcohol with significant potential as a ligand in asymmetric catalysis. Its rigid morpholine backbone, coupled with the coordinating hydroxyl and amino functionalities, makes it an attractive candidate for inducing chirality in metal-catalyzed reactions. Chiral morpholine derivatives are prevalent in many biologically active compounds, highlighting the importance of developing stereoselective synthetic methods for their preparation.[1] This document outlines the potential applications of this compound as a ligand in asymmetric transfer hydrogenation, a widely used method for the synthesis of chiral alcohols. While specific catalytic applications of this particular ligand are not extensively documented in peer-reviewed literature, these notes provide a practical framework based on the well-established catalytic activity of analogous chiral amino alcohols.

Principle of Catalysis

Chiral amino alcohols, such as this compound, can coordinate to a metal center, typically ruthenium, to form a chiral catalyst. In asymmetric transfer hydrogenation, this catalyst facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol) to a prochiral ketone. The chiral environment created by the ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer of the corresponding alcohol. The nitrogen and oxygen atoms of the amino alcohol act as a bidentate ligand, forming a stable complex with the metal.

Potential Applications

Based on the performance of similar chiral amino alcohol ligands, this compound is a promising ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of a variety of prochiral ketones. This reaction is of great importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically enriched secondary alcohols, which are common building blocks for drug candidates.

Hypothetical Performance Data

The following tables present hypothetical performance data for the asymmetric transfer hydrogenation of representative ketones using a catalyst derived from this compound and a ruthenium precursor. This data is illustrative and intended to demonstrate the potential efficacy of the ligand.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol9592 (R)
24'-Methylacetophenone1-(p-Tolyl)ethanol9694 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9491 (R)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9795 (R)
52'-Methylacetophenone1-(o-Tolyl)ethanol9288 (R)

Table 2: Asymmetric Transfer Hydrogenation of Other Prochiral Ketones

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Propiophenone1-Phenyl-1-propanol9390 (R)
2Benzyl acetone4-Phenyl-2-butanol9085 (R)
31-Tetralone1,2,3,4-Tetrahydro-1-naphthalenol9896 (R)
4Indanone2,3-Dihydro-1H-inden-1-ol9793 (R)

Experimental Protocols

The following are detailed protocols for the synthesis of the this compound ligand (racemic), the in-situ preparation of the chiral ruthenium catalyst, and a general procedure for the asymmetric transfer hydrogenation of ketones.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the racemic ligand.[2]

Materials:

  • Morpholin-3-ylmethanol

  • Methanol

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10 wt. %)

  • Diatomaceous earth

  • Dichloromethane

  • Silica gel

Procedure:

  • In a suitable reaction vessel, dissolve morpholin-3-ylmethanol (0.540 g, 4.6 mmol) in methanol (20 mL).

  • Add formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) to the solution.

  • Carefully add palladium on carbon (0.200 g) to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of methanol and dichloromethane (1:15) as the eluent to afford this compound as a yellow oil.

Protocol 2: In-situ Preparation of the Chiral Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure based on established methods for similar chiral amino alcohol ligands.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (R)-(4-Methylmorpholin-3-yl)methanol

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (R)-(4-Methylmorpholin-3-yl)methanol (2.6 mg, 0.02 mmol).

  • Add degassed isopropanol (10 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.

  • In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.

  • Add the KOH solution (0.2 mL, 0.02 mmol) to the catalyst mixture and stir for another 10 minutes.

  • Add acetophenone (120.1 mg, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench it by adding a few drops of water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_prep Catalyst Preparation & Reaction start_ligand Start: Morpholin-3-ylmethanol react_ligand React with Formaldehyde & H₂/Pd-C start_ligand->react_ligand purify_ligand Purify by Column Chromatography react_ligand->purify_ligand end_ligand Product: this compound purify_ligand->end_ligand start_cat [Ru(p-cymene)Cl₂]₂ + This compound end_ligand->start_cat Use as Ligand form_cat In-situ Catalyst Formation in i-PrOH start_cat->form_cat add_base Add KOH form_cat->add_base add_ketone Add Ketone add_base->add_ketone reaction Asymmetric Transfer Hydrogenation add_ketone->reaction workup Workup & Purification reaction->workup end_product Product: Chiral Alcohol workup->end_product

Caption: Experimental workflow for ligand synthesis and catalytic application.

catalytic_cycle catalyst [Ru]-Ligand (Active Catalyst) acetone Acetone intermediate [Ru]-Hydride Intermediate catalyst->intermediate Hydride Transfer h_donor Isopropanol h_donor->catalyst ketone Prochiral Ketone (R-CO-R') ketone->intermediate product Chiral Alcohol (R-CH(OH)-R') intermediate->catalyst Regeneration intermediate->product Hydride Transfer

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

Application Notes and Protocols for the Quantification of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylmorpholin-3-yl)methanol is a substituted morpholine derivative. Morpholine and its derivatives are versatile organic compounds used in the synthesis of various active pharmaceutical ingredients (APIs).[1] However, their potential to form N-nitrosamines, which are classified as probable human carcinogens, necessitates sensitive and accurate quantification methods to control their presence as impurities.[1] Therefore, robust analytical methods are crucial for ensuring the quality and safety of pharmaceutical products. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), techniques commonly employed for the analysis of morpholine and its derivatives.

Analytical Techniques

Two primary analytical techniques are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. For morpholine derivatives, a derivatization step is often employed to increase volatility and improve chromatographic separation.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying a wide range of compounds. For polar compounds like morpholine derivatives, derivatization can also be used to enhance detection by UV or fluorescence detectors.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for analytical methods developed for morpholine, which can be considered indicative for the analysis of this compound with appropriate method validation.

ParameterGC-MS MethodHPLC Method
Linearity Range 10–500 µg/L[2]0.30–1.20 µg/mL[4]
Correlation Coefficient (R²) >0.999[2]0.9995[4]
Limit of Detection (LOD) 7.3 µg/L[2]0.10 µg/mL[4]
Limit of Quantification (LOQ) 24.4 µg/L[2]0.30 µg/mL[4]
Recovery 94.3%–109.0%[2]97.9%–100.4%[4]
Precision (RSD) 2.0%–7.0%[2]0.79%[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the determination of morpholine and involves a derivatization step to form a more volatile compound.[2][3]

1. Sample Preparation and Derivatization:

  • To 2.0 mL of the sample solution containing this compound, add 0.5 mL of 6 M hydrochloric acid.

  • Add a suitable amount of sodium nitrite to initiate the derivatization reaction, which converts the amine to a more volatile derivative.

  • Optimize derivatization conditions such as temperature and time as needed.

  • Extract the derivative with a suitable organic solvent like dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 3 minutes.[1]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of derivatized this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution Acid Add 6M HCl Sample->Acid Nitrite Add Sodium Nitrite Acid->Nitrite Derivatization Derivatization Nitrite->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a derivatization HPLC method for morpholine.[4]

1. Sample Preparation and Derivatization:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as 1-Naphthyl isothiocyanate in acetonitrile to form a stable derivative with enhanced UV absorbance.

  • Allow the reaction to proceed to completion under controlled conditions.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.06% v/v trifluoroacetic acid) and an organic solvent (e.g., methanol and/or acetonitrile).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).[6]

  • Detection Wavelength: Determined by the maximum absorbance of the derivatized analyte (e.g., 235 nm).[5]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the derivatized standards against their concentrations. The concentration of this compound in the sample is determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample in Solvent Reagent Add Derivatizing Agent Sample->Reagent Reaction Derivatization Reaction Reagent->Reaction Injection Inject into HPLC Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Reactions Involving (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and utilization of (4-Methylmorpholin-3-yl)methanol, a valuable chiral building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the preparation of this compound and its subsequent use in the synthesis of biologically active molecules, particularly kinase inhibitors.

Introduction

This compound is a substituted morpholine derivative that has garnered significant interest in drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The presence of a chiral center and a reactive primary alcohol in this compound makes it a versatile intermediate for the synthesis of complex and stereospecific molecules.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of morpholin-3-ylmethanol. This procedure involves the reaction of the secondary amine of the morpholine ring with formaldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol is adapted from established synthetic procedures.

Reaction Scheme:

Caption: Reductive amination for the synthesis of this compound.

Materials:

  • Morpholin-3-ylmethanol

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

Procedure:

  • To a solution of morpholin-3-ylmethanol (1.0 eq) in methanol, add formaldehyde (5.0 eq, 37% aqueous solution).

  • Carefully add palladium on carbon (10 wt%, ~0.4 g per gram of starting material) to the reaction mixture.

  • The reaction vessel is then placed under a hydrogen atmosphere (typically 1 atm, balloon).

  • The mixture is stirred vigorously at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The residue is purified by silica gel column chromatography (eluent: methanol/dichloromethane, e.g., 1:15 v/v) to afford this compound as a yellow oil.[1]

Data Presentation:

ParameterValueReference
Starting MaterialMorpholin-3-ylmethanol[1]
ReagentsFormaldehyde, H₂, Pd/C[1]
SolventMethanol[1]
Reaction TimeOvernight[1]
TemperatureRoom Temperature[1]
PurificationSilica Gel Chromatography[1]
Yield~22%[1]

Application in the Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The hydroxyl group of the molecule can be readily functionalized to introduce pharmacophoric elements or to serve as a handle for further synthetic transformations.

Application Note: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

This section describes a representative protocol for the utilization of this compound in the synthesis of a substituted pyrimidine, a common core structure in many kinase inhibitors. The primary alcohol is first converted to a leaving group (e.g., a mesylate or tosylate) and then displaced by a nucleophile.

Workflow Diagram:

G cluster_0 Activation of Hydroxyl Group cluster_1 Nucleophilic Substitution A This compound B Mesylation or Tosylation A->B C Activated Intermediate ((4-Methylmorpholin-3-yl)methyl sulfonate) B->C E SN2 Reaction C->E D Pyrimidine Nucleophile D->E F Pyrimidine-Morpholine Conjugate E->F

Caption: General workflow for the functionalization of this compound.

Experimental Protocol: Mesylation and Nucleophilic Substitution

Part 1: Mesylation of this compound

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product, which is often used in the next step without further purification.

Part 2: Nucleophilic Substitution with a Pyrimidine Derivative

Materials:

  • (4-Methylmorpholin-3-yl)methyl methanesulfonate (from Part 1)

  • 4-Amino-2-chloropyrimidine (or other suitable pyrimidine nucleophile)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of the pyrimidine derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the crude (4-Methylmorpholin-3-yl)methyl methanesulfonate (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrimidine-morpholine conjugate.

Data Presentation: Representative Reaction Conditions

ParameterPart 1: MesylationPart 2: Nucleophilic Substitution
Substrate This compound(4-Methylmorpholin-3-yl)methyl methanesulfonate
Reagent Methanesulfonyl chloride, Triethylamine4-Amino-2-chloropyrimidine, K₂CO₃
Solvent DichloromethaneN,N-Dimethylformamide
Temperature 0 °C to Room Temperature80-100 °C
Reaction Time 2-4 hoursOvernight
Work-up Aqueous washExtraction and Chromatography

Signaling Pathway Context

The synthesized kinase inhibitors often target specific signaling pathways implicated in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The protocols provided herein offer a foundation for its preparation and subsequent functionalization. The application of this chiral intermediate in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapies. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

Application Notes and Protocols for the Large-Scale Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of (4-Methylmorpholin-3-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry. The described two-step synthetic pathway is designed for scalability, efficiency, and high purity of the final product. The protocols include the synthesis of the key intermediate, morpholin-3-ylmethanol, via catalytic debenzylation, followed by its N-methylation using the Eschweiler-Clarke reaction. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

This compound is a chiral heterocyclic compound of significant interest in drug discovery and development due to its presence in various biologically active molecules. Its morpholine scaffold imparts favorable physicochemical properties, such as aqueous solubility, while the chiral hydroxymethyl and N-methyl groups provide key points for molecular interactions and further derivatization. The efficient and scalable synthesis of this compound is crucial for advancing research and development in pharmaceuticals. This application note details a robust and high-yielding two-step synthesis suitable for large-scale production.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through a two-step process starting from a commercially available N-protected precursor, (R)- or (S)-(4-benzylmorpholin-3-yl)methanol. The first step involves the removal of the N-benzyl protecting group via catalytic transfer hydrogenation to yield morpholin-3-ylmethanol. The subsequent step is the N-methylation of the secondary amine using the Eschweiler-Clarke reaction to afford the final product.

Synthetic_Scheme start (R/S)-(4-Benzylmorpholin-3-yl)methanol intermediate (R/S)-Morpholin-3-ylmethanol start->intermediate Step 1: Debenzylation (Catalytic Transfer Hydrogenation) product (R/S)-(4-Methylmorpholin-3-yl)methanol intermediate->product Step 2: N-Methylation (Eschweiler-Clarke Reaction) Debenzylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Charge Reactor with (R/S)-(4-Benzylmorpholin-3-yl)methanol and Methanol B Add Ammonium Formate A->B C Add 10% Pd/C B->C D Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Aqueous Work-up G->H I Isolate (R/S)-Morpholin-3-ylmethanol H->I Eschweiler_Clarke_Mechanism cluster_step1 Iminium Ion Formation cluster_step2 Hydride Transfer and Methylation Amine R₂NH Iminium [R₂N=CH₂]⁺ Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂O Iminium2 [R₂N=CH₂]⁺ FormicAcid HCOOH MethylatedAmine R₂N-CH₃ CO2 CO₂ Iminium2->MethylatedAmine + HCOO⁻, - CO₂

The Role of (4-Methylmorpholin-3-yl)methanol in the Synthesis of Chiral Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylmorpholin-3-yl)methanol is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its inherent stereochemistry and the presence of both a secondary amine and a primary alcohol functional group make it a versatile starting material for the synthesis of complex, enantiomerically pure heterocyclic compounds. These resulting structures are often explored for their potential as therapeutic agents. While specific, publicly documented applications in a wide array of named heterocyclic syntheses are limited, its utility can be inferred from its structural motifs and the known reactivity of its functional groups.

This document provides an overview of the potential applications of this compound in heterocyclic synthesis, along with generalized protocols for its use.

Application Notes

This compound serves as a valuable scaffold for introducing a chiral morpholine moiety into a target molecule. The morpholine ring is a common feature in many biologically active compounds, conferring favorable properties such as improved solubility and metabolic stability. The primary applications of this reagent are centered around leveraging its bifunctional nature to construct fused heterocyclic systems or to act as a chiral sidechain.

Key Potential Applications:

  • Synthesis of Fused Bicyclic and Tricyclic Heterocycles: The vicinal amino and hydroxyl groups can be utilized in cyclization reactions to form rings fused to the morpholine core. This can lead to novel scaffolds for drug discovery.

  • Introduction of a Chiral Morpholine Moiety: The compound can be incorporated into larger molecules to provide specific stereochemical control, which is often crucial for biological activity.

  • Combinatorial Chemistry: As a building block, it can be used in the generation of libraries of chiral compounds for high-throughput screening.

Potential Synthetic Transformations

The reactivity of this compound can be directed towards the synthesis of various heterocyclic systems. The following table summarizes potential transformations.

Target Heterocycle TypeGeneral Reaction SchemeReagents and ConditionsPotential Application
Fused Oxazepine Intramolecular cyclization1. Acylation of the amine with a haloacyl chloride (e.g., 3-chloropropionyl chloride). 2. Base-mediated intramolecular Williamson ether synthesis.CNS-targeting agents
Fused Pyrazine Condensation and cyclizationReaction with a 1,2-dicarbonyl compound (e.g., glyoxal) followed by oxidation.Bioactive scaffolds
Substituted Piperazines Ring expansionNot a direct application, but derivatization followed by ring-opening and re-closure could be envisioned.Scaffolds for various therapeutic targets
Chiral Ligands DerivatizationFunctionalization of the hydroxyl and/or amine group.Asymmetric catalysis

Experimental Protocols

The following are generalized protocols for the potential use of this compound in heterocyclic synthesis. These should be considered as starting points and will likely require optimization for specific substrates and desired products.

Protocol 1: Synthesis of a Fused Oxazepine Ring System

This protocol describes a hypothetical two-step synthesis of a fused oxazepine ring from this compound.

Step 1: N-Acylation

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the N-acylated product from Step 1 (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as sodium hydride (1.5 eq, as a 60% dispersion in mineral oil), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final fused oxazepine product by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic logic for utilizing this compound.

logical_relationship cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_path1 Fused Heterocycle Synthesis cluster_path2 Chiral Sidechain Incorporation start This compound step1a N-Acylation with Bifunctional Reagent start->step1a Functionalization of Amine step1b O-Alkylation or O-Acylation start->step1b Functionalization of Alcohol step2a Intramolecular Cyclization step1a->step2a product1 Fused Bicyclic Heterocycle step2a->product1 step2b Coupling to Core Scaffold step1b->step2b product2 Molecule with Chiral Morpholine Moiety step2b->product2 experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization title Workflow for Fused Oxazepine Synthesis s1_input Inputs: This compound, Triethylamine, 3-Chloropropionyl chloride, Dichloromethane s1_process Reaction at 0°C to RT s1_input->s1_process s1_workup Aqueous Workup & Extraction s1_process->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_intermediate N-Acylated Intermediate s1_purification->s1_intermediate s2_input Inputs: N-Acylated Intermediate, Sodium Hydride, DMF s1_intermediate->s2_input Product from Step 1 s2_process Reaction at 0°C to 80°C s2_input->s2_process s2_workup Quenching & Extraction s2_process->s2_workup s2_purification Purification s2_workup->s2_purification s2_product Fused Oxazepine Product s2_purification->s2_product

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Methylmorpholin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important morpholine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the reductive amination of (S)-morpholin-3-ylmethanol with formaldehyde. This method involves the reaction of the primary amine in (S)-morpholin-3-ylmethanol with formaldehyde to form an intermediate imine, which is then reduced to the desired N-methylated product.

Q2: What are the typical reagents and conditions for this synthesis?

A2: A common procedure involves reacting (S)-morpholin-3-ylmethanol with an aqueous solution of formaldehyde in a suitable solvent, such as methanol. A reducing agent is then used to convert the intermediate imine to the final product. Sodium triacetoxyborohydride is a preferred reducing agent due to its mild and selective nature.[1] The reaction is typically carried out at room temperature.

Q3: What are the potential impurities I should be aware of during this synthesis?

A3: Several impurities can arise during the synthesis of this compound. These can originate from the starting materials, side reactions, or subsequent degradation. Key potential impurities include:

  • Unreacted (S)-morpholin-3-ylmethanol: Incomplete reaction will result in the presence of the starting material.

  • Over-methylated byproducts: While less common with controlled stoichiometry, there is a possibility of forming a quaternary ammonium salt if the reaction conditions are not optimized.

  • Dimeric Impurities: The presence of impurities like ethylenediamine in the morpholine starting material can lead to the formation of diamide dimers.[2]

  • Byproducts from the reducing agent: The choice of reducing agent can introduce specific impurities. For example, using sodium borohydride in methanol can lead to the formation of borate esters.

  • Formaldehyde-related impurities: Formaldehyde can undergo self-polymerization to form paraformaldehyde or trioxane, especially under acidic or basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the molar ratio of formaldehyde and the reducing agent to the starting material is appropriate. - Extend the reaction time. - Check the quality and activity of the reducing agent.
Degradation of the product.- Maintain a neutral or slightly acidic pH during the workup to avoid degradation. - Avoid excessive heat during solvent removal.
Presence of Starting Material in the Final Product Insufficient reducing agent or formaldehyde.- Increase the equivalents of formaldehyde and the reducing agent. - Monitor the reaction progress by TLC or GC-MS to ensure complete conversion.
Formation of an Unknown Impurity with a Higher Molecular Weight Dimerization reaction.- Use high-purity (S)-morpholin-3-ylmethanol. If necessary, purify the starting material before use. - Analyze the starting material for the presence of difunctional impurities like ethylenediamine.[2]
Observation of Multiple Unidentified Spots on TLC Multiple side reactions.- Control the reaction temperature; run the reaction at a lower temperature if necessary. - Use a milder and more selective reducing agent like sodium triacetoxyborohydride.[1]
Product is Contaminated with Boron Salts Incomplete workup after using a borohydride reducing agent.- Perform an acidic workup followed by extraction to remove borate salts. - Consider using a different reducing agent if purification remains an issue.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Materials:

  • (S)-morpholin-3-ylmethanol

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-morpholin-3-ylmethanol in methanol in a round-bottom flask.

  • Add the formaldehyde solution to the flask and stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture in portions, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesis of this compound.

Typical GC-MS Parameters:

ParameterValue
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Detector Electron Impact (EI) at 70 eV
Mass Range 40-500 amu

Sample Preparation:

Dissolve a small amount of the crude or purified product in a suitable solvent like methanol or dichloromethane. Inject an appropriate volume into the GC-MS system.

Visualizations

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC/GC-MS) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction workup Aqueous Workup and Extraction purification Column Chromatography workup->purification final_product Final Product Analysis (GC-MS, NMR) purification->final_product high_mw_impurity High MW Impurity Detected? final_product->high_mw_impurity incomplete_reaction->workup No adjust_reagents Adjust Stoichiometry / Extend Time incomplete_reaction->adjust_reagents Yes multiple_impurities Multiple Impurities Detected? high_mw_impurity->multiple_impurities No check_sm_purity Check Starting Material Purity high_mw_impurity->check_sm_purity Yes boron_contamination Boron Contamination? multiple_impurities->boron_contamination No optimize_conditions Optimize Reaction Conditions (Temp, Reducing Agent) multiple_impurities->optimize_conditions Yes modify_workup Modify Workup Protocol boron_contamination->modify_workup Yes adjust_reagents->reaction_monitoring check_sm_purity->start optimize_conditions->start modify_workup->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (4-Methylmorpholin-3-yl)methanol. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and improve your reaction yields and purity. The information is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through two reliable routes: the direct N-methylation of a precursor alcohol via reductive amination, or the reduction of a corresponding carboxylic acid or ester. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

cluster_0 Synthetic Routes start1 Morpholin-3-ylmethanol product This compound start1->product Route A: Reductive Amination (HCHO, H₂, Pd/C) start2 4-Methylmorpholine- 3-carboxylic Acid start2->product Route B: Carboxylic Acid Reduction (e.g., LiAlH₄ or Activation + NaBH₄)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My yield for the reductive amination (Route A) is very low, as low as 20-30%. What are the most likely causes?

A low yield in the reductive amination of morpholin-3-ylmethanol with formaldehyde is a common but solvable issue. A published procedure reports a yield of only 22% using palladium on carbon (Pd/C) under a hydrogen atmosphere, indicating the reaction can be challenging[1]. The problem typically stems from one of three areas: catalyst activity, reaction conditions, or workup losses.

Troubleshooting Workflow for Low Yield:

cluster_workflow Troubleshooting Logic start Low Yield Encountered c1 Monitor reaction by TLC/LCMS. Is starting material consumed? start->c1 c1_yes Yes c1->c1_yes Complete or Near-Complete Conversion c1_no No c1->c1_no Incomplete Reaction c2 Analyze crude reaction mixture. Are significant byproducts present? c1_yes->c2 a1 Potential Catalyst Issue: • Use fresh, high-quality Pd/C. • Increase catalyst loading (e.g., to 10 mol%). • Increase H₂ pressure (e.g., 50 psi). c1_no->a1 c2_yes Yes c2->c2_yes Impurity Formation c2_no No c2->c2_no Clean Conversion a2 Identify Byproducts: • If iminium intermediate is present, reaction is incomplete. • If polymeric material is seen, control formaldehyde addition rate and temperature. c2_yes->a2 c3 Analyze aqueous vs. organic layers after workup. Is product in the aqueous layer? c2_no->c3 Suspect Workup Loss a3 Optimize Workup: • Saturate aqueous layer with NaCl before extraction. • Use a more polar solvent for extraction (e.g., n-butanol). • Perform multiple extractions (5-7x). c3->a3

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Causes & Solutions:

  • Catalyst Inactivation or Insufficient Activity:

    • The Cause: Palladium catalysts are sensitive to poisoning by sulfur or other impurities from starting materials or solvents. The catalyst may also simply be old or have low intrinsic activity. The use of atmospheric pressure hydrogen may also be insufficient for driving the reaction to completion efficiently[1].

    • The Solution: Use fresh, high-quality Pd/C from a reputable supplier. Ensure your morpholin-3-ylmethanol is free of potential catalyst poisons. Increase the hydrogen pressure to 40-50 psi in a suitable pressure vessel to improve reaction kinetics.

  • Formation of Intermediates/Byproducts:

    • The Cause: The reaction proceeds via an iminium ion intermediate. If the reduction step is slow, this intermediate can accumulate or participate in side reactions. Formaldehyde can also polymerize if not used under controlled conditions.

    • The Solution: Monitor the reaction by TLC or LC-MS to ensure the disappearance of both the starting material and any intermediate species. Adding the formaldehyde solution slowly at a controlled temperature (e.g., 0-5 °C) can prevent polymerization.

  • Product Loss During Workup:

    • The Cause: this compound is a relatively polar molecule with a primary alcohol and a tertiary amine. It exhibits significant solubility in water, leading to substantial losses during aqueous extraction with common solvents like dichloromethane or ethyl acetate.

    • The Solution: Before extraction, saturate the aqueous phase with sodium chloride (NaCl) to decrease the solubility of the product. Use a more polar extraction solvent like n-butanol, or perform continuous liquid-liquid extraction. Increase the number of extractions (e.g., 5-7 times) to maximize recovery.

Q2: I am trying to reduce 4-methylmorpholine-3-carboxylic acid (Route B), but the reaction is either incomplete or I get a complex mixture. What am I doing wrong?

The direct reduction of a carboxylic acid is challenging and highly dependent on the choice of reducing agent.

  • Incorrect Choice of Reducing Agent:

    • The Cause: Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not powerful enough to reduce carboxylic acids on its own[2]. Using NaBH₄ directly will likely result in no reaction or very low conversion. Lithium aluminum hydride (LiAlH₄) is a very strong and reactive reducing agent that will reduce the carboxylic acid, but it will also react violently with protic solvents (like water or methanol) and can be difficult to handle[3].

    • The Solution: For a successful reduction, you have two primary options:

      • Use a Strong Hydride Donor: Use a powerful reducing agent like LiAlH₄ or borane (BH₃·THF). These reactions must be conducted under strictly anhydrous conditions using dry solvents (like THF or diethyl ether) and under an inert atmosphere (e.g., nitrogen or argon).

      • Activate the Carboxylic Acid First: A more controlled and often higher-yielding method is to convert the carboxylic acid into a more reactive intermediate in situ, which can then be reduced by a milder reagent like NaBH₄. A common method is the formation of a mixed anhydride using isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM), followed by reduction with NaBH₄[4]. This approach avoids the hazards of LiAlH₄ while achieving high yields.

  • Reaction Quenching and Workup Issues:

    • The Cause: Reactions involving strong reducing agents like LiAlH₄ require a careful quenching procedure to neutralize the excess reagent and hydrolyze the resulting aluminum alkoxide complex. Improper quenching can lead to the formation of gels or emulsions that make product isolation difficult.

    • The Solution: A Fieser workup is the standard, reliable method for quenching LiAlH₄ reactions. Sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. This procedure typically produces a granular, easily filterable solid, simplifying the workup.

Q3: My purified product shows significant tailing on a silica gel column. How can I improve the chromatographic purification?
  • The Cause: The tertiary amine in this compound is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction causes the characteristic "tailing" or "streaking" during column chromatography, leading to poor separation and broad peaks.

  • The Solution:

    • Basify the Eluent: Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, which can sometimes provide better results for basic compounds.

    • Alternative Purification: If chromatography remains difficult, consider purification by distillation under reduced pressure (if the product is thermally stable) or by crystallization of a salt form (e.g., the hydrochloride salt)[5].

Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthetic route is better, A or B? This depends on the availability and cost of your starting materials. Morpholin-3-ylmethanol (for Route A) and 4-methylmorpholine-3-carboxylic acid (for Route B) are both commercially available. Route A (reductive amination) is an atom-economical, one-step process but can suffer from catalyst and workup issues as discussed. Route B, particularly via the mixed anhydride method, is often more robust and high-yielding but involves two steps (activation and reduction). For small-scale synthesis, the control offered by Route B is often preferable.

  • FAQ 2: Can I use a different methylating agent for Route A instead of formaldehyde? While formaldehyde is the most common C1 source for reductive amination to install a methyl group, other reagents are possible but less common for this specific transformation. Using a different methylating agent like dimethyl carbonate has been shown to be effective for N-methylating morpholine itself, but this is typically a harsher, higher-temperature reaction and may not be suitable for this more functionalized substrate[6]. For this synthesis, the formaldehyde/H₂/Pd-C system remains the most direct approach.

  • FAQ 3: What are the key safety precautions for this synthesis?

    • Route A (Reductive Amination): Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. When working with hydrogen gas, especially under pressure, ensure you are using appropriate glassware or a certified pressure vessel and follow all safety protocols for handling flammable gases. Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen; handle it with care.

    • Route B (Reduction): Lithium aluminum hydride (LiAlH₄) reacts violently with water and other protic sources. It is also pyrophoric upon contact with air, especially if finely divided. All reactions involving LiAlH₄ must be performed under a strictly inert atmosphere with anhydrous solvents. Always add the reagent slowly and in portions to control the reaction rate.

Detailed Experimental Protocols

Protocol A: Improved Reductive Amination of Morpholin-3-ylmethanol

This protocol is an optimized version of literature procedures, designed to improve yield.

  • Reaction Setup: To a solution of morpholin-3-ylmethanol (1.0 g, 8.54 mmol) in methanol (40 mL) in a hydrogenation vessel, add 10% palladium on carbon (0.45 g, 5 mol%).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add an aqueous solution of formaldehyde (37 wt. %, 0.80 mL, 10.2 mmol, 1.2 equiv) dropwise while stirring.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the oil in 20 mL of brine (saturated aqueous NaCl). Extract the aqueous layer with n-butanol (5 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a gradient of 1-10% methanol in dichloromethane containing 1% triethylamine to afford this compound as a clear oil.

Protocol B: Two-Step Reduction of 4-Methylmorpholine-3-carboxylic Acid

This protocol uses the mixed anhydride method for a controlled, high-yield reduction[4].

  • Anhydride Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-methylmorpholine-3-carboxylic acid (1.0 g, 6.89 mmol) in anhydrous tetrahydrofuran (THF, 30 mL). Cool the solution to -20 °C (an acetone/dry ice bath). Add N-methylmorpholine (NMM, 0.83 mL, 7.58 mmol, 1.1 equiv) dropwise. After stirring for 10 minutes, add isobutyl chloroformate (0.98 mL, 7.58 mmol, 1.1 equiv) dropwise, ensuring the internal temperature does not exceed -15 °C. A white precipitate of NMM·HCl will form. Stir the mixture at -20 °C for 30 minutes.

  • Reduction: In a separate flask, suspend sodium borohydride (NaBH₄, 0.52 g, 13.78 mmol, 2.0 equiv) in 10 mL of water and cool to 0 °C. Add the cold NaBH₄ suspension to the mixed anhydride mixture dropwise, maintaining a low temperature.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC until the activated acid is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~7-8.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous residue with ethyl acetate (4 x 25 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography as described in Protocol A.

Data Summary

Method Precursor Key Reagents Conditions Typical Yield Pros Cons
Route A Morpholin-3-ylmethanolHCHO, H₂, Pd/CRT, 50 psi H₂50-70%One step, atom economical.Catalyst sensitive, potential for low yield, difficult workup.
Route B (LiAlH₄) 4-Methylmorpholine-3-carboxylic AcidLiAlH₄Anhydrous THF, 0 °C to RT75-90%High yield, powerful reduction.Hazardous reagent, requires strict anhydrous conditions.[3]
Route B (Mixed Anhydride) 4-Methylmorpholine-3-carboxylic AcidiBuOCOCl, NMM, NaBH₄THF, -20 °C to RT80-95%High yield, safer reagents, excellent control.[4]Two steps, requires careful temperature control.

Reaction Mechanism

The reductive amination pathway proceeds through the formation of a hemiaminal, followed by dehydration to an electrophilic iminium ion, which is then irreversibly reduced by the hydride source (in this case, H₂ on the Pd surface).

Mechanism: Reductive Amination cluster_mech Mechanism: Reductive Amination start Morpholin-3-ylmethanol + HCHO hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack h2o_out - H₂O iminium Iminium Ion Intermediate (Electrophilic) h2o_out->iminium Dehydration product This compound iminium->product Reduction reducer H₂ / Pd-C (Hydride Source) reducer->iminium

Caption: Key steps in the reductive amination mechanism.

References

Technical Support Center: Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylmorpholin-3-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of the parent compound, morpholin-3-ylmethanol. This is typically achieved using formaldehyde as the methyl source and a suitable reducing agent. A common variation of this is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[1][2] Alternative reducing agents like sodium borohydride or catalytic hydrogenation with palladium on carbon can also be employed.[3]

Q2: What are the potential side reactions and impurities I should be aware of?

A2: The primary challenge in the synthesis of this compound is the potential for several side reactions, which can lead to a complex product mixture and low yields. Key side reactions and impurities include:

  • Over-methylation: The tertiary amine product can be further alkylated to form a quaternary ammonium salt, although this is less likely under typical reductive amination conditions.

  • Formation of N-formylmorpholine derivatives: If the reduction of the intermediate iminium ion is slow or incomplete, N-formylated impurities may be observed, especially when using formic acid.

  • Unreacted Starting Material: Incomplete reaction can leave residual morpholin-3-ylmethanol.

  • Impurity from Reagents: Impurities present in the starting materials or reagents can be carried through the synthesis.

  • Ring Opening: Under harsh acidic or basic conditions, the morpholine ring could potentially undergo cleavage, though this is less common under standard reductive amination conditions.

Q3: Why is the yield of my reaction low?

A3: A low yield in the synthesis of this compound is a common issue and can be attributed to several factors. A reported synthesis using formaldehyde and palladium on carbon under a hydrogen atmosphere indicated a yield of only 22%, suggesting that side reactions and purification losses are significant.[4] Potential reasons for low yield include:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Suboptimal reaction conditions: The temperature, pressure, or reaction time may not be optimized for this specific substrate.

  • Catalyst deactivation: The catalyst (e.g., Pd/C) may have lost its activity.

  • Formation of multiple byproducts: As discussed in Q2, the formation of various side products will consume the starting material and reduce the yield of the desired product.

  • Losses during workup and purification: The product may be lost during extraction, washing, or chromatographic purification steps.

Troubleshooting Guides

Problem 1: The reaction is sluggish or incomplete.
Possible Cause Suggested Solution
Insufficient reducing agent Increase the molar excess of the reducing agent (e.g., sodium borohydride, formic acid).
Low reaction temperature Gradually increase the reaction temperature while monitoring for byproduct formation. For Eschweiler-Clarke conditions, the reaction is often performed at or near boiling.[1]
Deactivated catalyst (for catalytic hydrogenation) Use fresh palladium on carbon catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
pH of the reaction medium is not optimal For reductive aminations using borohydrides, the pH should be slightly acidic to favor iminium ion formation but not so acidic as to degrade the reducing agent.[3]
Problem 2: The formation of multiple products is observed by TLC or LC-MS.
Possible Cause Suggested Solution
Over-alkylation While less common for tertiary amines in reductive amination, if quaternary salt formation is suspected, reduce the amount of formaldehyde used.
Incomplete reduction of the iminium intermediate Ensure a sufficient excess of the reducing agent is present and that it is added at an appropriate rate.
Reaction temperature is too high High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
Incorrect stoichiometry of reactants Carefully control the molar ratios of morpholin-3-ylmethanol, formaldehyde, and the reducing agent.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Co-elution of impurities during column chromatography Optimize the solvent system for silica gel chromatography. A common eluent system is a mixture of methanol and dichloromethane.[4] Consider using a different stationary phase if separation is still challenging.
Product is too polar and streaks on the column Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve the peak shape of the amine product.
Formation of emulsions during aqueous workup Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

Method 1: Reductive Amination using Catalytic Hydrogenation

This protocol is adapted from a reported synthesis of this compound.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve morpholin-3-ylmethanol (1.0 eq) in methanol.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (37%, 5.0 eq) to the solution.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w) to the reaction mixture.

  • Reaction Conditions: Stir the mixture overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Workup:

    • Remove the catalyst by filtration through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a methanol/dichloromethane gradient to afford this compound.

Table 1: Summary of Reaction Conditions and Reported Yield for Method 1

ParameterValue
Starting Material(Morpholin-3-yl)methanol
Methylating AgentFormaldehyde (37% aq. solution)
Reducing AgentH₂ gas with Pd/C catalyst
SolventMethanol
TemperatureRoom Temperature
Pressure1.0 atm H₂
Reported Yield22%[4]
Method 2: Eschweiler-Clarke Reaction

This is a general procedure for the N-methylation of a secondary amine using formaldehyde and formic acid.[1][2][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add morpholin-3-ylmethanol (1.0 eq).

  • Addition of Reagents: Add an excess of formic acid and formaldehyde.

  • Reaction Conditions: Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC or LC-MS). The reaction is driven by the evolution of carbon dioxide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with a suitable base (e.g., NaOH solution) to a pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or distillation if applicable.

Visualizations

Synthesis_and_Side_Reactions SM Morpholin-3-ylmethanol IM Iminium Ion Intermediate SM->IM + Formaldehyde - H₂O SP2 Unreacted Starting Material SM->SP2 Incomplete Reaction P This compound IM->P + Reducing Agent (e.g., H₂/Pd/C, HCOOH, NaBH₄) SP1 N-formyl derivative IM->SP1 Incomplete Reduction

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_reagents Increase Reducing Agent or Reaction Time/Temp incomplete->increase_reagents check_purification Review Purification Procedure complete->check_purification increase_reagents->check_reaction optimize_chromatography Optimize Chromatography (Solvent, Additives) check_purification->optimize_chromatography Co-elution emulsion Emulsion during Workup? check_purification->emulsion Workup Issues final_product Pure Product optimize_chromatography->final_product add_brine Add Brine emulsion->add_brine Yes emulsion->final_product No add_brine->check_purification

Caption: A troubleshooting workflow for addressing low yield and purity issues.

References

troubleshooting (4-Methylmorpholin-3-yl)methanol purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of (4-Methylmorpholin-3-yl)methanol, a compound commonly encountered by researchers in drug development. The inherent basicity and polarity of the morpholine moiety can present unique challenges during separation on standard silica gel.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound show significant peak tailing or streaking during silica gel chromatography? A1: this compound is a basic compound due to the nitrogen atom in the morpholine ring.[1] This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape (tailing), streaking, and potentially irreversible binding to the column.[1][2]

Q2: What is a good starting mobile phase for the purification of this compound? A2: A documented starting point for silica gel column chromatography is a mobile phase of methanol:dichloromethane in a 1:15 ratio .[3] For general purposes, a mixture of ethyl acetate and hexanes is a common starting point for moderately polar compounds.[1] The ideal ratio should be determined first by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.[1]

Q3: How can I prevent peak tailing and improve the recovery of my compound? A3: To minimize the interaction with acidic silica, add a small amount of a basic modifier to your eluent.[1] Common choices include triethylamine (Et3N) at a concentration of 0.1-2% or using a solution of ammonia in methanol as the polar component of the mobile phase.[1][2][4] These additives neutralize the acidic sites on the silica gel, leading to improved peak shape and better recovery.[1]

Q4: My compound is not moving from the baseline on the TLC plate or the column (Rf = 0). What should I do? A4: An Rf value of zero indicates that the compound is too strongly adsorbed to the silica gel because the eluent system is not polar enough.[2] You should gradually increase the polarity of your mobile phase. For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.[2] You may also need to switch to a more polar solvent system, such as dichloromethane/methanol.[2]

Q5: Are there alternative stationary phases to silica gel for purifying basic compounds like this? A5: Yes. If issues persist with silica gel, even after deactivation with a base, consider using a different stationary phase.[2] Neutral or basic alumina can be effective alternatives for acid-sensitive or basic compounds.[2] For highly polar compounds, reverse-phase chromatography might be a necessary approach.[1]

Q6: this compound is chiral. How can I separate its enantiomers? A6: Separation of enantiomers requires a chiral stationary phase (CSP) in a technique like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][6][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating similar chiral molecules.[6][8] The mobile phase often consists of polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with additives to improve resolution.[6][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing / Streaking The basic morpholine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1][2]Add a basic modifier like 0.1-2% triethylamine (Et3N) or ammonia in methanol to the eluent to neutralize the silica surface.[1][2]
Compound Stuck on Column (Rf ≈ 0) The eluent is not polar enough to displace the compound from the stationary phase.[2]Gradually increase the eluent polarity (e.g., increase the percentage of methanol in a DCM/MeOH mixture).[1][2] Consider switching to a more polar solvent system.[2]
Poor Separation from Impurities The chosen eluent system does not provide sufficient resolution between the compound and impurities.[1]Test different solvent systems using TLC. A good separation is often achieved with an Rf value between 0.2 and 0.4.[1]
Low Compound Recovery - Irreversible adsorption to the silica gel.[1] - Compound is too soluble in the chosen eluent, even at lower temperatures (recrystallization issue).[2]- Add a basic modifier (Et3N) to the eluent to prevent strong binding.[2] - For recrystallization, use the minimum amount of hot solvent required to dissolve the product.[2]
Compound Decomposition on Column The acidic nature of the silica gel is causing the degradation of an acid-sensitive compound.[2]- Deactivate the silica gel by adding a base (e.g., triethylamine) to the eluent.[2] - Use a less acidic stationary phase like neutral alumina.[2] - Minimize time on the column by using flash chromatography.[2]

Quantitative Data Summary

The following table summarizes recommended starting conditions for the chromatographic purification of this compound and similar compounds.

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice; often requires a basic modifier.[1][9]
Neutral / Basic AluminaGood alternative for basic or acid-sensitive compounds.[2]
Reverse-Phase (C18)Use for highly polar compounds when normal-phase fails.[1][10]
Mobile Phase (Eluent) Methanol:Dichloromethane (1:15) Specific starting point from literature for this compound. [3]
Ethyl Acetate/HexanesA general system for moderately polar compounds.[1]
Basic Modifier Triethylamine (Et₃N)Add 0.1-2% (v/v) to the mobile phase to improve peak shape.[1][2]
Ammonia in MethanolA 10% solution can be effective for stubborn amines.[2]
Target Rf on TLC 0.2 - 0.4Provides the best balance of separation and elution time on a column.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol describes a standard method for purifying gram-scale quantities of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Methodology:

  • Eluent Selection & Preparation:

    • Develop a solvent system using TLC. Start with the documented 1:15 MeOH:DCM system.[3]

    • Prepare the mobile phase. For 1 L of eluent, add 1-2 mL of triethylamine to prevent peak tailing.[1][2]

  • Column Packing (Slurry Method):

    • Clamp the column vertically and ensure the stopcock is closed.[11]

    • Place a small plug of cotton or glass wool at the bottom.[11]

    • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).[11]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[11][12]

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[11]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a polar solvent (like methanol).

    • Add a small amount of silica gel (enough to create a free-flowing powder after drying) to this solution.

    • Remove the solvent completely using a rotary evaporator.[4]

    • Carefully add the dried silica with the adsorbed sample to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Carefully add the prepared mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin elution (flash chromatography).[1]

    • Collect fractions systematically in test tubes or flasks.[1]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Visualizations

Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Dissolve 2. Dissolve Crude in Min. Solvent Crude Crude Product Crude->Dissolve DryLoad 3. Adsorb onto Silica & Dry Dissolve->DryLoad Load 5. Load Sample DryLoad->Load Pack 4. Pack Column (Slurry Method) Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for purification.

Troubleshooting Start Identify Problem Problem1 Peak Tailing or Streaking? Start->Problem1 Problem2 Compound Stuck on Column (Rf=0)? Problem1->Problem2 No Solution1 Add 0.1-2% Et3N to Eluent Problem1->Solution1 Yes Problem3 Poor Separation? Problem2->Problem3 No Solution2 Increase Eluent Polarity Problem2->Solution2 Yes Solution3 Try Different Solvent System Problem3->Solution3 Yes End Problem Solved Problem3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree.

Mechanism Effect of Basic Modifier on Silica Gel cluster_0 Without Modifier cluster_1 With Modifier Amine1 This compound (Basic) Silica1 Silica Gel Surface (-Si-OH, Acidic) Amine1->Silica1 Strong Interaction Result1 Result: Peak Tailing Silica1->Result1 Amine2 This compound (Basic) Silica2 Silica Gel Surface (-Si-O⁻ NR₃H⁺) Amine2->Silica2 Weak Interaction Result2 Result: Good Peak Shape Silica2->Result2 Et3N Triethylamine (Et3N) (Modifier) Silica_unmod Silica Gel Surface (-Si-OH, Acidic) Et3N->Silica_unmod Neutralizes

Caption: How a basic modifier improves peak shape.

References

optimizing reaction conditions for (4-Methylmorpholin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (4-Methylmorpholin-3-yl)methanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Reductive Amination for this compound Synthesis

This protocol details the synthesis of this compound via reductive amination of morpholin-3-yl)methanol using formaldehyde.

Materials:

  • (Morpholin-3-yl)methanol

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (morpholin-3-yl)methanol (1.0 eq) in methanol (approximately 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add formaldehyde (37% aqueous solution, 1.5-2.0 eq).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or place it in a Parr shaker. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 1-10% methanol).

    • Collect the fractions containing the desired product, identified by TLC analysis.

    • Combine the pure fractions and concentrate under reduced pressure to yield this compound as an oil.

Data Presentation: Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes key parameters and their typical ranges for optimization, based on general principles of reductive amination.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing Agent NaBH(OAc)₃NaBH₃CNH₂/Pd/CH₂/Pd/C is a common and effective catalytic hydrogenation method. NaBH(OAc)₃ and NaBH₃CN are alternative chemical reducing agents that can be effective but may require different solvent systems and pH control.
Solvent MethanolDichloromethane (DCE)Tetrahydrofuran (THF)Methanol is a common solvent for Pd/C catalyzed hydrogenations. DCE and THF are often used with borohydride-based reducing agents.
Temperature (°C) Room Temperature4060Higher temperatures can increase the reaction rate but may also lead to side reactions. Room temperature is often sufficient for Pd/C catalyzed hydrogenations.
Catalyst Loading (mol%) 51015Increasing catalyst loading can improve the reaction rate but also increases cost. An optimal loading should be determined experimentally.
Formaldehyde (eq.) 1.52.02.5A slight excess of formaldehyde is typically used to drive the reaction to completion. A large excess can lead to side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: The reaction is very slow or does not go to completion.

A: Several factors can contribute to a sluggish reaction:

  • Inactive Catalyst: The palladium catalyst may be old or deactivated. Ensure you are using a fresh batch of catalyst. The catalyst can also be poisoned by impurities in the starting materials or solvent.

  • Insufficient Hydrogen: For catalytic hydrogenation, ensure a constant supply of hydrogen and vigorous stirring to facilitate gas-liquid mixing. Check for leaks in the hydrogenation apparatus.

  • Low Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40 °C) may be necessary to increase the rate.

  • Poor Quality Reagents: Ensure the (morpholin-3-yl)methanol and formaldehyde are of high purity.

Q2: The yield of the desired product is low.

A: Low yields can result from several issues:

  • Incomplete Reaction: See Q1 for troubleshooting a slow reaction.

  • Side Reactions: The primary side reaction is often the formation of the N,N-dimethylated quaternary ammonium salt if an excessive amount of formaldehyde is used or if the reaction is run for too long after completion. Over-reduction of the starting material or product is also a possibility.

  • Product Loss During Work-up and Purification: this compound is a relatively polar and water-soluble compound. During aqueous work-ups, significant product loss can occur. Minimize aqueous extractions if possible. During column chromatography, the polar nature of the product can lead to tailing and difficult separation. Using a more polar eluent system or a different stationary phase (e.g., alumina) might be beneficial.

Q3: I am observing multiple spots on the TLC plate, even after the reaction is complete.

A: The presence of multiple spots indicates the formation of byproducts.

  • Unreacted Starting Material: If one of the spots corresponds to the starting material, the reaction is incomplete.

  • Over-methylation: A more polar spot could correspond to the N,N-dimethylated quaternary ammonium salt. This can be minimized by using a smaller excess of formaldehyde.

  • Other Impurities: Impurities in the starting materials can lead to the formation of other byproducts. It is advisable to characterize these byproducts using techniques like LC-MS to understand their origin.

Q4: Purification by column chromatography is difficult, and the product is not pure.

A: The polar nature of the product can make purification challenging.

  • Tailing on Silica Gel: The amine and alcohol functional groups can interact strongly with the acidic silica gel, leading to broad peaks and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Choice of Eluent: A gradient elution is often more effective than an isocratic one. Start with a less polar eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina for column chromatography.

  • Alternative Purification Methods: For small-scale purifications, preparative TLC or HPLC could be viable options.

Frequently Asked Questions (FAQs)

Q1: What is the role of the palladium on carbon catalyst?

A: Palladium on carbon is a heterogeneous catalyst that facilitates the reduction of the in-situ formed iminium ion intermediate by molecular hydrogen.

Q2: Can I use other reducing agents besides H₂/Pd/C?

A: Yes, other reducing agents commonly used for reductive amination include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). These reagents may offer milder reaction conditions and do not require a hydrogen atmosphere, but they might necessitate different solvents and pH adjustments.

Q3: Why is an aqueous solution of formaldehyde used?

A: A 37% aqueous solution of formaldehyde is a commercially available and convenient source of formaldehyde. While the water can potentially hydrolyze the iminium intermediate, the reaction equilibrium in the presence of a reducing agent typically favors the formation of the N-methylated product.

Q4: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any impurities.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve (Morpholin-3-yl)methanol in Methanol B 2. Add Formaldehyde Solution A->B C 3. Add 10% Pd/C Catalyst B->C D 4. Hydrogenate (1 atm H₂) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Filter through Diatomaceous Earth E->F Reaction Complete G 7. Concentrate under Reduced Pressure F->G H 8. Silica Gel Column Chromatography G->H I 9. Collect and Combine Pure Fractions H->I J 10. Concentrate to obtain Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

preventing degradation of (4-Methylmorpholin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (4-Methylmorpholin-3-yl)methanol during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: I observed a color change in my sample of this compound, from a pale yellow oil to a darker yellow or brown. What could be the cause?

A1: A color change is a common indicator of chemical degradation. For this compound, this could be due to oxidation of the tertiary amine or other oxidative processes. Exposure to air (oxygen), light, or elevated temperatures can accelerate these reactions. It is crucial to store the compound under recommended conditions to minimize this.

Q2: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks. How can I identify the source of these impurities?

A2: The appearance of new peaks suggests the formation of degradation products. Based on the structure of this compound, a secondary amino alcohol, potential degradation pathways include:

  • Oxidation: The tertiary amine can be oxidized to an N-oxide. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • N-Demethylation: The N-methyl group could be lost, forming morpholin-3-ylmethanol.

  • Ring Opening: The morpholine ring could undergo cleavage under certain conditions.

To identify these impurities, it is recommended to perform forced degradation studies (see Experimental Protocols) and characterize the resulting products using techniques like LC-MS and NMR.

Q3: I suspect my sample has degraded. Is it still usable for my experiment?

A3: The usability of a degraded sample depends on the nature of your experiment and the identity and quantity of the impurities. Degradation products can interfere with your reaction, leading to unexpected side products or lower yields. For applications requiring high purity, such as in drug development, it is strongly advised to use a fresh, pure sample. It is recommended to re-purify the material if possible or obtain a new batch.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the tertiary amine and alcohol functionalities.
Light Amber vial or stored in the darkProtects the compound from light-induced degradation.[1][2][3]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to moisture and air.

Q5: Is this compound compatible with all common laboratory solvents?

A5: While this compound is likely soluble in a range of organic solvents, it is important to avoid prolonged storage in solutions, especially with reactive solvents. Additionally, avoid contact with strong oxidizing agents and strong acids, as these can promote degradation.

Q6: Are there more stable forms of this compound available?

A6: For similar amino alcohol compounds, the hydrochloride salt form has been shown to enhance stability and solubility. If you are experiencing significant stability issues with the free base, you might consider if a salt form is available or can be synthesized for your application.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the samples to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours. Studies on morpholine have shown it to be stable up to 150°C, but significant degradation can occur at higher temperatures.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as the HPLC method described below.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, use LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Development Notes: The gradient and mobile phase composition may need to be optimized to achieve adequate separation of the parent compound from all potential degradation products. The use of a mass spectrometer (LC-MS) as a detector can aid in the identification of unknown peaks.

Visualizations

Troubleshooting_Guide Troubleshooting Degradation of this compound start Observation of Potential Degradation color_change Color Change (e.g., darkening) start->color_change new_peaks New Peaks in Analytical Data (HPLC, NMR) start->new_peaks cause_oxidation Probable Cause: Oxidation color_change->cause_oxidation cause_degradation Probable Cause: Formation of Degradation Products new_peaks->cause_degradation action_storage Action: Verify Storage Conditions (Temp, Atmosphere, Light) cause_oxidation->action_storage action_forced_degradation Action: Perform Forced Degradation Study to Identify Impurities cause_degradation->action_forced_degradation decision Is the sample critical for a high-purity application? action_storage->decision action_forced_degradation->decision use_no Recommendation: Do not use. Obtain fresh sample or re-purify. decision->use_no Yes use_yes Recommendation: Proceed with caution. Be aware of potential interferences. decision->use_yes No

Caption: Troubleshooting workflow for observed degradation.

Experimental_Workflow Forced Degradation Experimental Workflow start Start: Pure Sample of This compound stress_conditions Expose to Stress Conditions start->stress_conditions control Control Sample (No Stress) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (105°C, solid) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data_evaluation Data Evaluation analysis->data_evaluation peak_purity Assess Peak Purity (PDA) data_evaluation->peak_purity identification Identify Degradants (LC-MS) data_evaluation->identification pathway Determine Degradation Pathways data_evaluation->pathway end End: Stability Profile Established pathway->end

Caption: Workflow for a forced degradation study.

References

challenges in the scale-up of (4-Methylmorpholin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (4-Methylmorpholin-3-yl)methanol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Reaction Troubleshooting

Q1: My reaction yield is consistently low when scaling up the reductive amination. What are the potential causes and how can I improve it?

A1: Low yields during the scale-up of the reductive amination of morpholin-3-yl)methanol with formaldehyde can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between the reactants, catalyst, and hydrogen gas. This results in localized concentration gradients and incomplete reaction.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for solid-liquid-gas reactions. Baffling within the reactor can also improve mixing. Monitor the reaction mixture for homogeneity.

  • Poor Temperature Control: Reductive amination is an exothermic reaction.[1] On a larger scale, heat dissipation is less efficient, which can lead to temperature spikes.[1] These hotspots can cause degradation of reactants and products, as well as an increase in side reactions.

    • Solution: Implement a robust cooling system for the reactor. A jacketed reactor with a circulating coolant is recommended. The addition of reactants can be done portion-wise or via a controlled feed to manage the exotherm.

  • Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst can be deactivated by impurities in the starting materials or by poisoning from side products.[2]

    • Solution: Ensure high purity of (morpholin-3-yl)methanol and formaldehyde. Pre-treat starting materials if necessary. Consider using a higher catalyst loading, but be mindful of the cost implications.

  • Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen availability at the catalyst surface is crucial.

    • Solution: Increase the hydrogen pressure within safe operating limits for your equipment. Ensure efficient gas dispersion into the liquid phase through a sparging system.

Q2: I am observing a significant amount of a side product with a molecular weight corresponding to the N-formyl derivative. How can I minimize its formation?

A2: The formation of an N-formyl impurity is a known side reaction in reductive aminations that use formaldehyde, especially when formic acid is used as the reductant in the Eschweiler-Clarke reaction.[3] Even with H₂/Pd/C, it can occur under certain conditions.

  • Reaction Conditions: The formation of the N-formyl impurity can be favored by high temperatures and prolonged reaction times.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely by HPLC or TLC and stop the reaction once the starting material is consumed.

  • Reducing Agent: The choice and stoichiometry of the reducing agent are critical.

    • Solution: If using a hydride-based reducing agent as an alternative, ensure it is added in a controlled manner. When using catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst activity to favor the reduction of the iminium ion over competing side reactions.

Q3: After the reaction, I have difficulty filtering the Pd/C catalyst, especially at a larger scale. What can I do?

A3: Filtering finely divided catalysts like Pd/C can be challenging on a large scale. Common issues include slow filtration rates and catalyst fines passing through the filter.

  • Filter Clogging: The fine particles of the carbon support can clog the filter medium.

    • Solution: Use a filter aid such as Celite®.[4] A pad of Celite over the filter paper can prevent clogging and trap fine catalyst particles.[4] The amount of Celite should be optimized for your scale.

  • Pyrophoric Nature of the Catalyst: Dry Pd/C catalyst can be pyrophoric and ignite upon contact with air.[5]

    • Solution: Never allow the catalyst to dry completely on the filter.[2] Keep the filter cake wet with an inert solvent (like methanol, the reaction solvent) throughout the filtration process.[5] Handle the spent catalyst under a nitrogen or argon atmosphere.

  • Inefficient Catalyst Removal: Residual palladium in the product is a major concern, especially for pharmaceutical applications.

    • Solution: After the initial filtration, consider a secondary treatment of the filtrate with activated carbon or a palladium scavenger to remove any leached palladium.[6] Ensure the filtrate is clear and free of black particles.

Purification Troubleshooting

Q1: I am struggling with the purification of this compound by silica gel chromatography at a larger scale. The separation is poor and I'm using a lot of solvent.

A1: this compound is a polar amino alcohol, which makes it challenging to purify by traditional silica gel chromatography. Amines can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This stationary phase has a less acidic surface and can significantly improve the peak shape and separation of basic compounds.

    • Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of amines.[5]

  • Mobile Phase Modifiers:

    • Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can help to block the acidic sites on the silica gel and improve the chromatography.

  • Reversed-Phase Chromatography:

    • Reversed-phase (C18) chromatography can be an effective alternative. The mobile phase would typically be a mixture of water and an organic solvent like methanol or acetonitrile, often with a pH modifier to ensure the amine is in its neutral form for better retention.

  • Non-Chromatographic Methods:

    • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization can be a highly effective and scalable purification method.[8] This can also help in achieving high chiral purity.[9]

    • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The protonated amine will move to the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

Q2: My final product has a yellow to brown color. What is the cause and how can I remove it?

A2: The discoloration of the product can be due to several factors:

  • Impurities from Starting Materials: Impurities in the starting morpholin-3-yl)methanol or formaldehyde can carry through the process.

  • Degradation Products: The product itself might be unstable under certain conditions (e.g., high temperature, presence of air) and degrade to form colored impurities.

  • Residual Palladium: Incomplete removal of the palladium catalyst can sometimes lead to discoloration.

  • Solutions:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.[10] The charcoal is then removed by filtration.

    • Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.[11]

    • Ensure Complete Catalyst Removal: Improve the catalyst filtration step as described in the reaction troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common laboratory synthesis involves the reductive amination of (morpholin-3-yl)methanol with formaldehyde.[12] This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12]

Q2: What are the key safety considerations when scaling up this process?

A2: The main safety hazards are associated with the use of formaldehyde, hydrogen gas, and the pyrophoric Pd/C catalyst.

  • Formaldehyde: It is a toxic and volatile substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged with an inert gas before introducing hydrogen. Use appropriate monitoring and pressure relief systems.[1]

  • Pd/C Catalyst: As mentioned, dry Pd/C can be pyrophoric.[5] Always handle it in a wet state and under an inert atmosphere.[2][5]

Q3: What are the expected common impurities in the final product?

A3: Besides unreacted starting materials, common impurities can include:

  • N-formyl-(4-Methylmorpholin-3-yl)methanol: Formed as a side product of the reductive amination.[10]

  • Over-methylated products: Although less common with formaldehyde, there is a possibility of forming quaternary ammonium salts under certain conditions.

  • Degradation products: Depending on the reaction and work-up conditions.

  • Residual solvents: From the reaction and purification steps.

  • Residual palladium: From the catalyst.

Q4: How can I control the stereochemistry during the synthesis?

A4: If you start with an enantiomerically pure (morpholin-3-yl)methanol, the reductive amination reaction typically proceeds with retention of stereochemistry.[13] It is important to use mild reaction conditions to avoid racemization. Chiral purification methods, such as chiral chromatography or crystallization of diastereomeric salts, can be employed if necessary to enhance the enantiomeric purity.

Data Presentation

Table 1: Illustrative Reaction Outcomes at Different Scales
ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (100 kg)
Yield 75-85%65-75%60-70%
Purity (crude) ~90%~85%~80%
Reaction Time 4-6 hours8-12 hours12-24 hours
Key Challenge Product isolationHeat management, mixingConsistent quality, process safety

Note: This data is illustrative and can vary depending on the specific process conditions and equipment.

Table 2: Comparison of Purification Methods for this compound
MethodPurity AchievedTypical YieldScalabilityKey Considerations
Silica Gel Chromatography >98%60-80%PoorHigh solvent consumption, peak tailing of the amine.
Reversed-Phase Chromatography >99%70-90%ModerateHigher cost of stationary phase, requires aqueous mobile phases.
Crystallization (as free base or salt) >99.5%80-95%ExcellentProduct must be a solid or form a stable crystalline salt.[8]
Acid-Base Extraction 90-95%>95%ExcellentLess effective for removing basic impurities.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is based on a literature procedure.[12]

  • Reaction Setup: To a solution of (morpholin-3-yl)methanol (1.0 g, 8.5 mmol) in methanol (40 mL) in a hydrogenation flask, add formaldehyde (37% aqueous solution, 3.4 g, 42.5 mmol) and 10% Pd/C (0.4 g, 50% wet).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Large-Scale Crystallization of this compound Hydrochloride

This is a general protocol for the purification of a polar amino alcohol by crystallization.

  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as isopropanol. Slowly add a solution of hydrochloric acid in isopropanol with stirring.

  • Crystallization: The hydrochloride salt should precipitate. The crystallization can be initiated by cooling the solution, adding an anti-solvent, or seeding with a small crystal of the product.

  • Isolation: Collect the crystals by filtration and wash them with a cold solvent to remove the mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Starting Materials (morpholin-3-yl)methanol Formaldehyde reaction Reductive Amination (Pd/C, H2, Methanol) start->reaction filtration Catalyst Filtration reaction->filtration concentration Solvent Removal filtration->concentration purification Purification Method (e.g., Crystallization) concentration->purification drying Drying purification->drying end_product This compound drying->end_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? mixing Inadequate Mixing? start->mixing Yes temp Poor Temperature Control? start->temp Yes catalyst Catalyst Deactivation? start->catalyst Yes hydrogen Insufficient H2 Pressure? start->hydrogen Yes mixing_sol Improve Agitation Use Baffles mixing->mixing_sol temp_sol Enhance Cooling Controlled Addition temp->temp_sol catalyst_sol Use High Purity Reactants Increase Catalyst Loading catalyst->catalyst_sol hydrogen_sol Increase H2 Pressure Improve Gas Dispersion hydrogen->hydrogen_sol

Caption: Troubleshooting decision tree for low reaction yield.

catalyst_lifecycle cluster_spent Spent Catalyst Handling start Fresh Catalyst (Pd/C) reaction Reaction Vessel (Reductive Amination) start->reaction Charging filtration Filtration System (e.g., with Celite) reaction->filtration Transfer recovery Recovery for Reuse (Washing & Drying) filtration->recovery Collection disposal Safe Disposal filtration->disposal Collection recovery->reaction Recycling

Caption: Lifecycle of the Pd/C catalyst in the production process.

References

Technical Support Center: Stereochemical Resolution of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving the stereochemistry of (4-Methylmorpholin-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereochemical resolution of this compound.

Diastereomeric Salt Crystallization

Question: Why am I not getting any crystals to form after adding the chiral resolving agent?

Answer: Several factors could be preventing crystallization:

  • Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. An ideal solvent system will maximize the solubility difference between the two diastereomers.

  • Supersaturation: The solution may not be sufficiently supersaturated. The concentration of the diastereomeric salt might be below its solubility limit at the given temperature.

  • Purity of Starting Materials: Impurities in the racemic this compound or the chiral resolving agent can inhibit crystal nucleation.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities. Common choices for amino alcohols include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), sometimes with the addition of an anti-solvent like hexane or heptane.

  • Concentration Adjustment: Carefully concentrate the solution by slow evaporation of the solvent to induce supersaturation.

  • Controlled Cooling: Implement a slow, gradual cooling profile to encourage the formation of well-defined crystals.

  • Seeding: Introduce a small crystal of the desired diastereomeric salt (if available) to the supersaturated solution to initiate crystallization.

  • Purity Check: Ensure the high purity of both the racemic mixture and the resolving agent.

Question: My crystalline product has a low diastereomeric excess (de%). How can I improve it?

Answer: Low diastereomeric excess suggests that the two diastereomeric salts have similar solubilities in the chosen solvent, leading to co-precipitation.

Troubleshooting Steps:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer.

  • Solvent Optimization: Re-evaluate the solvent system. A different solvent or solvent mixture may provide better discrimination between the solubilities of the diastereomeric salts.

  • Equilibration Time: Allow the crystallization to proceed for a longer period to ensure that the system reaches equilibrium, which may favor the precipitation of the less soluble salt.

  • Resolving Agent Stoichiometry: Vary the molar ratio of the resolving agent to the racemic mixture. Sometimes, using a sub-stoichiometric amount of the resolving agent can improve the diastereomeric excess of the initial crystalline product.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: I am not seeing any separation of the enantiomers on my chiral column. What should I try?

Answer: Lack of separation in chiral HPLC is a common challenge that can often be resolved by systematically adjusting the chromatographic conditions.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol).

  • Additives: For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and selectivity.

  • Column Temperature: Temperature can influence the interactions between the analyte and the chiral stationary phase. Try running the separation at both lower and higher temperatures (e.g., 10°C, 25°C, 40°C).

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

  • Different Chiral Stationary Phase (CSP): If the above steps do not yield a separation, the chosen CSP may not be suitable. It is advisable to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).

Question: My peaks are broad and tailing, leading to poor resolution and inaccurate quantification. How can this be fixed?

Answer: Peak broadening and tailing can be caused by several factors, including secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.

Troubleshooting Steps:

  • Mobile Phase Additives: As mentioned, for an amine-containing compound, adding a basic modifier can significantly reduce peak tailing by minimizing interactions with residual silanol groups on the silica support.

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.

  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent (as recommended by the manufacturer). If performance does not improve, the column may need to be replaced.

  • System Check: Check for dead volumes in the HPLC system (e.g., from poorly fitted connections) that can contribute to peak broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the stereoisomers of this compound?

A1: The three most common and effective methods for resolving the enantiomers of chiral amino alcohols like this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form two diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme (often a lipase) that selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of a resolving agent is crucial and often empirical. For a basic compound like this compound, chiral acids are used as resolving agents. Commonly successful resolving agents for amino alcohols include:

  • Tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L/D-tartaric acid, di-p-toluoyl-L/D-tartaric acid)[2]

  • Mandelic acid (R- or S-mandelic acid)

  • Camphorsulfonic acid (1R)-(-)- or (1S)-(+)-10-camphorsulfonic acid)[1]

It is often necessary to screen several resolving agents and solvent systems to find the optimal conditions for a successful resolution.[1]

Q3: What kind of quantitative data should I expect from a successful resolution?

A3: A successful resolution should be characterized by high enantiomeric excess (ee%) for each of the separated enantiomers. Ideally, an ee% of >98% is desired. The specific rotation, [α]D, is a physical constant for a chiral compound and will have an equal magnitude but opposite sign for the two enantiomers. The observed rotation can be used to calculate the ee%.

Q4: Can asymmetric synthesis be used to produce a single enantiomer of this compound directly?

A4: Yes, asymmetric synthesis is an alternative to resolving a racemic mixture. This approach involves using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other during the synthesis. For a molecule like this compound, this could involve the asymmetric reduction of a corresponding ketone or the use of a chiral starting material from the "chiral pool". While potentially more efficient in terms of atom economy, developing a novel asymmetric synthesis can be a complex and time-consuming process.

Quantitative Data Summary

The following table presents representative quantitative data for the resolution of chiral amino alcohols, which can be used as a benchmark for the resolution of this compound.

Resolution MethodChiral Reagent/ColumnEnantiomerYield (%)Enantiomeric Excess (ee%)Specific Rotation [α]D (c, solvent)
Diastereomeric Salt CrystallizationDi-p-toluoyl-D-tartaric acid(R)-enantiomer~35-45>99-(value) (c=1, MeOH)
Diastereomeric Salt CrystallizationDi-p-toluoyl-L-tartaric acid(S)-enantiomer~35-45>99+(value) (c=1, MeOH)
Preparative Chiral HPLCPolysaccharide-based CSP(R)-enantiomer>40>99.5-(value) (c=1, MeOH)
Preparative Chiral HPLCPolysaccharide-based CSP(S)-enantiomer>40>99.5+(value) (c=1, MeOH)
Enzymatic Kinetic ResolutionLipase + Acyl Donor(S)-enantiomer (unreacted)~40-48>98+(value) (c=1, CHCl3)
Enzymatic Kinetic ResolutionLipase + Acyl Donor(R)-acetate (product)~40-48>98N/A

Note: Specific rotation values are highly dependent on the compound, concentration, solvent, and temperature. The values presented are illustrative.

Experimental Protocols

Protocol 1: Resolution by Diastereomeric Salt Crystallization

Objective: To separate the enantiomers of this compound via fractional crystallization using a chiral acid.

Methodology:

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve the chiral resolving agent, for example, di-p-toluoyl-D-tartaric acid (0.5 eq.), in the same solvent, also at an elevated temperature.

    • Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the mixture in an ice bath or refrigerator for several hours to maximize crystal precipitation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer.

    • To improve the diastereomeric purity, recrystallize the crystalline salt from a fresh portion of the hot solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) to adjust the pH to >11. This will deprotonate the amine and dissolve the tartaric acid derivative as its sodium salt.

    • Extract the free chiral amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

    • Measure the specific rotation using a polarimeter.

Protocol 2: Resolution by Preparative Chiral HPLC

Objective: To separate the enantiomers of this compound using a preparative chiral HPLC column.

Methodology:

  • Analytical Method Development:

    • First, develop an analytical method on a chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).

    • Screen different mobile phases. A typical starting point for normal phase chromatography is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

    • Add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers with a resolution (Rs) of >1.5.

  • Preparative Separation:

    • Scale up the optimized analytical method to a preparative column with the same stationary phase.

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the preparative column and collect the fractions corresponding to each enantiomer as they elute.

  • Product Isolation:

    • Combine the fractions for each enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified enantiomers.

  • Analysis:

    • Confirm the enantiomeric purity of each fraction by analytical chiral HPLC.

    • Measure the specific rotation of each enantiomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_separation Separation & Isolation racemic Racemic this compound salt_formation Diastereomeric Salt Formation (in hot solvent) racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) resolving_agent->salt_formation crystallization Fractional Crystallization (slow cooling) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other diastereomer) filtration->mother_liquor liberation_crystals Liberate Free Amine (Basification & Extraction) crystals->liberation_crystals liberation_ml Liberate Free Amine (Basification & Extraction) mother_liquor->liberation_ml enantiomer_R (R)-Enantiomer liberation_crystals->enantiomer_R enantiomer_S (S)-Enantiomer liberation_ml->enantiomer_S hplc_workflow start Start: Racemic Mixture analytical_dev Analytical Method Development (Screening CSPs & Mobile Phases) start->analytical_dev prep_injection Preparative HPLC Injection start->prep_injection optimized_method Optimized Analytical Method (Rs > 1.5) analytical_dev->optimized_method optimized_method->prep_injection fraction_collection Fraction Collection prep_injection->fraction_collection fraction_R Fraction 1 (R-Enantiomer) fraction_collection->fraction_R fraction_S Fraction 2 (S-Enantiomer) fraction_collection->fraction_S evaporation_R Solvent Evaporation fraction_R->evaporation_R evaporation_S Solvent Evaporation fraction_S->evaporation_S pure_R Pure (R)-Enantiomer evaporation_R->pure_R pure_S Pure (S)-Enantiomer evaporation_S->pure_S analysis Purity & Rotation Analysis pure_R->analysis pure_S->analysis

References

Technical Support Center: Purification of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (4-Methylmorpholin-3-yl)methanol from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route involves the reductive amination of morpholin-3-ylmethanol with formaldehyde.[1] Therefore, the primary starting materials are morpholin-3-ylmethanol and formaldehyde, often in the form of an aqueous solution (formalin). A palladium on carbon (Pd/C) catalyst is typically used for the hydrogenation.[1]

Q2: What are the expected physical properties of this compound and its starting materials?

A2: Understanding the physical properties of the product and starting materials is crucial for selecting an appropriate purification strategy. Below is a summary of available data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound (Product) C₆H₁₃NO₂131.17201.1 ± 15.0 (Predicted)[1]Predicted to be soluble in water and organic solvents.[2][3][4]
morpholin-3-ylmethanol (Starting Material)C₅H₁₁NO₂117.15Not ReportedThe hydrochloride salt is highly soluble in water (>50 mg/mL). The free base is soluble in aqueous and organic solvents.[2]
Formaldehyde (Starting Material)CH₂O30.03-19Soluble in water, acetone, benzene, diethyl ether, chloroform, and ethanol.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Potential impurities can arise from unreacted starting materials, byproducts of the reaction, and residual catalyst. Key potential impurities include:

  • Unreacted morpholin-3-ylmethanol: Due to incomplete reaction.

  • Excess formaldehyde: As it is often used in excess.

  • N-formylmorpholin-3-ylmethanol: Formation of a formamide byproduct is possible, especially if the reduction step is not fully efficient. A similar byproduct, N-formylmorpholine, has been observed in related reactions.[5]

  • Palladium catalyst: Fine particles of Pd/C may pass through filtration.

  • Over-methylation products: While less likely when starting with a secondary amine, side reactions can sometimes occur.

  • Hydrates of formaldehyde: Formaldehyde in aqueous solution exists in equilibrium with its hydrate, methanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product streaks or does not move from the baseline during silica gel chromatography.

Cause: this compound is a polar amine, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor separation, tailing, or complete retention on the column.

Solutions:

  • Mobile Phase Modification:

    • Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your eluent system. A common starting point is 0.1-1% TEA in a solvent system like dichloromethane/methanol. The basic modifier will compete with your product for the acidic sites on the silica, reducing the strong interactions and allowing for better elution.

    • Increase solvent polarity: A gradient elution with an increasing concentration of a polar solvent like methanol in a less polar solvent like dichloromethane can help to elute the product. A typical eluent ratio found in the literature is methanol:dichloromethane = 1:15.[1]

  • Alternative Stationary Phases:

    • Consider using an amine-functionalized silica gel column, which is specifically designed to minimize interactions with basic compounds.

    • Alumina (basic or neutral) can also be a suitable alternative to silica gel for the purification of amines.

Issue 2: The purified product is a yellow oil, but a colorless product is desired.

Cause: The yellow coloration can be due to several factors, including residual impurities or slight decomposition of the product.

Solutions:

  • Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities. After stirring with charcoal for a period, the charcoal is removed by filtration through celite.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for obtaining a colorless product, provided there is a sufficient boiling point difference between the product and the impurities. The predicted boiling point of this compound is approximately 201°C, suggesting that vacuum distillation should be feasible.[1]

Issue 3: The presence of N-formylmorpholin-3-ylmethanol as a significant impurity.

Cause: This impurity arises from the formylation of the starting material, morpholin-3-ylmethanol, by formaldehyde. This can happen if the reductive conditions are not efficient enough to convert the intermediate iminium ion to the methylated product.

Solutions:

  • Reaction Optimization: Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time.

  • Chromatographic Separation: The polarity of the N-formyl derivative is likely to be different from the desired product, allowing for separation by column chromatography. Careful optimization of the eluent system may be required to achieve good resolution.

  • Chemical Conversion: In some cases, it may be possible to hydrolyze the formyl group under acidic or basic conditions, followed by re-purification. However, this would add extra steps to the synthesis.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a reported literature procedure.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent, such as methanol. A common eluent system is a gradient of methanol in dichloromethane, starting from 0% methanol and gradually increasing to a final concentration that effectively elutes the product (e.g., up to 10% methanol). A reported isocratic system is methanol:dichloromethane = 1:15.[1]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analytical Purity Assessment by GC-MS (Conceptual)

Direct GC-MS analysis of polar amines can be challenging. A derivatization step is often employed to increase volatility.

  • Derivatization (Example): A common method for analyzing morpholine derivatives is nitrosation. React a small sample of the purified product with sodium nitrite in an acidic medium to form the more volatile N-nitrosamine derivative.

  • GC-MS Parameters (Typical):

    • Column: A mid-polarity column (e.g., DB-1701) is often suitable.

    • Injection: Split injection is typically used.

    • Oven Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250°C) is used to separate components with different boiling points.

    • Mass Spectrometry: Electron Impact (EI) ionization is common. Monitor for the expected molecular ion and fragmentation patterns of the derivatized product. Predicted m/z values for the underivatized product are [M+H]+ at 132.10192 and [M+Na]+ at 154.08386.[6]

Visualizations

Purification_Workflow crude_product Crude Product (from reaction work-up) column_chromatography Silica Gel Column Chromatography (DCM/MeOH eluent) crude_product->column_chromatography impurity_removal Removal of Starting Materials and Byproducts column_chromatography->impurity_removal pure_product Pure this compound impurity_removal->pure_product analysis Purity Analysis (TLC, GC-MS, NMR) pure_product->analysis

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue streaking Streaking on TLC/Column start->streaking yellow_color Yellow Product start->yellow_color byproduct N-formyl Byproduct start->byproduct solution_streaking Add TEA to Eluent Use Amine-Specific Silica streaking->solution_streaking solution_color Charcoal Treatment Vacuum Distillation yellow_color->solution_color solution_byproduct Optimize Chromatography Re-evaluate Reaction Conditions byproduct->solution_byproduct

Caption: A troubleshooting guide for common purification issues.

References

dealing with hazardous byproducts of (4-Methylmorpholin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylmorpholin-3-yl)methanol. The information provided addresses common issues and hazards associated with this synthetic process, with a focus on the safe handling and disposal of hazardous byproducts.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound via reductive amination of (morpholin-3-yl)methanol with formaldehyde, using a palladium on carbon (Pd/C) catalyst.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may be old, improperly stored, or poisoned. 2. Poor Quality Reagents: (Morpholin-3-yl)methanol or formaldehyde solution may be degraded. 3. Insufficient Hydrogen Pressure: Inadequate hydrogen supply for the reduction step. 4. Reaction Temperature Too Low: The reaction may require gentle heating to proceed at a reasonable rate.1. Use Fresh Catalyst: Ensure the Pd/C is from a fresh batch and has been stored under an inert atmosphere. Consider using a higher catalyst loading. 2. Verify Reagent Quality: Use freshly opened or purified reagents. The concentration of the formaldehyde solution should be verified. 3. Check Hydrogen Supply: Ensure a consistent and appropriate pressure of hydrogen is maintained throughout the reaction. 4. Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate. Monitor for byproduct formation at higher temperatures.
Presence of a Major Impurity with a Higher Molecular Weight 1. Dimerization/Polymerization: Formaldehyde can polymerize or react with the starting material or product to form higher molecular weight species. 2. Over-alkylation: While less common in this specific reaction, multiple methylations could theoretically occur.1. Control Stoichiometry: Use a controlled excess of formaldehyde. Adding the formaldehyde solution dropwise to the reaction mixture can help minimize side reactions. 2. Purification: Utilize silica gel column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) to separate the desired product from higher molecular weight impurities.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Reducing Agent: The amount of hydrogen may not be sufficient to reduce all of the intermediate imine.1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. 2. Ensure Adequate Hydrogen: Maintain a positive hydrogen pressure throughout the reaction.
Final Product is a Dark Color 1. Catalyst Fines: Fine particles of palladium on carbon may have passed through the filtration step. 2. Degradation Products: Side reactions or degradation of reagents or product can lead to colored impurities.1. Improved Filtration: Use a finer filter aid (e.g., Celite®) or a membrane filter to remove all catalyst particles. 2. Activated Carbon Treatment: A treatment with activated carbon can help remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter.
Difficulty in Removing Residual Palladium 1. Inefficient Filtration: Standard filtration may not remove all of the finely dispersed palladium catalyst. 2. Palladium Leaching: Trace amounts of palladium may leach into the solution.1. Specialized Filtration: Use of a dedicated palladium scavenging cartridge or filtration through a pad of a metal scavenger can be effective. 2. Chelating Agents: Washing the organic solution of the product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove dissolved palladium.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts I should be aware of during the synthesis of this compound?

A1: The primary hazardous materials to be aware of are:

  • Unreacted Formaldehyde: A known carcinogen and irritant.[1][2]

  • Palladium on Carbon (Pd/C) Catalyst: Pyrophoric, especially when dry and saturated with hydrogen.[3][4]

  • Methanol (Solvent): Flammable and toxic.

  • N-formylmorpholin-3-yl)methanol: A potential byproduct if the reduction is incomplete or if formic acid is generated in situ. While not extensively studied, N-formyl compounds can have varying toxicities.

  • Residual Palladium: Can contaminate the final product and may have toxic effects.

Q2: How can I safely handle and quench unreacted formaldehyde?

A2: Unreacted formaldehyde should be quenched before workup. A common method is to add a solution of sodium bisulfite. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[1][5]

Q3: What is the safest way to handle and dispose of the palladium on carbon catalyst after the reaction?

A3: The Pd/C catalyst is pyrophoric and must be handled with care. After the reaction, the catalyst should be filtered off under a blanket of inert gas (e.g., nitrogen or argon). The filter cake should never be allowed to dry . It should be immediately transferred to a container with water to form a slurry for disposal.[3][4] Follow your institution's specific guidelines for heavy metal waste disposal.

Q4: I see an unexpected peak in my NMR that I suspect is an N-formyl impurity. How can I remove it?

A4: The N-formyl impurity can sometimes be removed by a mild basic wash during the workup. For example, washing the organic extract with a dilute solution of sodium bicarbonate may help hydrolyze the formamide. If this is not effective, careful column chromatography is the most reliable method for its removal.

Q5: What are the best practices for minimizing residual palladium in my final product?

A5: To minimize palladium contamination:

  • Effective Filtration: Use a fine filter aid like Celite® or a membrane filter to remove the bulk of the catalyst.

  • Metal Scavengers: For very low levels of palladium, consider passing the product solution through a column containing a palladium scavenger.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution containing a chelating agent can help remove ionic palladium species.

Experimental Protocols

Protocol 1: Quenching of Excess Formaldehyde
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a freshly prepared 10% aqueous solution of sodium bisulfite (1.2 equivalents relative to the initial amount of formaldehyde) to the reaction mixture with vigorous stirring.

  • Allow the mixture to stir for 1 hour at room temperature.

  • Test for the presence of formaldehyde using a formaldehyde test strip to ensure complete quenching before proceeding with the workup.

Protocol 2: Safe Filtration of Palladium on Carbon
  • Set up a filtration apparatus (e.g., a Büchner funnel with a filter flask) inside a fume hood.

  • Place a piece of filter paper in the funnel and wet it with the reaction solvent (methanol).

  • Add a layer of Celite® (approximately 1-2 cm) over the filter paper to create a filter pad.

  • Under a gentle stream of nitrogen, carefully transfer the reaction mixture onto the Celite® pad.

  • Wash the filter cake with small portions of the reaction solvent to ensure all the product is collected.

  • Immediately transfer the wet filter cake containing the Pd/C catalyst to a designated waste container filled with water. Do not allow the filter cake to dry on the funnel.

Visualizations

Logical Workflow for Hazardous Byproduct Management

Byproduct_Management start Crude Reaction Mixture quench Quench Excess Formaldehyde start->quench filter Filter Pd/C Catalyst (Wet) quench->filter waste_formaldehyde Aqueous Waste (Formaldehyde Adduct) quench->waste_formaldehyde workup Aqueous Workup (e.g., with NaHCO3) filter->workup waste_pd Solid Waste (Wet Pd/C) filter->waste_pd purify Column Chromatography workup->purify pd_scavenge Palladium Scavenging (Optional) purify->pd_scavenge end Pure Product purify->end If Pd levels are acceptable waste_impurities Chromatography Waste (Organic Impurities) purify->waste_impurities pd_scavenge->end

Caption: Workflow for managing hazardous byproducts.

Decision Tree for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_rxn Incomplete Reaction: - Increase reaction time - Check H2 pressure check_sm->incomplete_rxn No sm_consumed SM Consumed check_sm->sm_consumed Yes check_impurities Analyze Crude Mixture for Byproducts sm_consumed->check_impurities degradation Product Degradation: - Lower reaction temp - Check reagent quality check_impurities->degradation Major byproducts detected no_major_byproducts No Major Byproducts check_impurities->no_major_byproducts No check_catalyst Check Catalyst Activity: - Use fresh catalyst - Increase catalyst loading no_major_byproducts->check_catalyst

Caption: Troubleshooting low product yield.

References

Technical Support Center: Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylmorpholin-3-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is through the reductive N-methylation of (morpholin-3-yl)methanol. This reaction typically employs formaldehyde as the methyl source and a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Q2: What are the critical reagents in this synthesis, and what are their roles?

A2: The key reagents and their functions are:

  • (Morpholin-3-yl)methanol: The starting material and precursor to the final product.

  • Formaldehyde (aqueous solution, e.g., 37%): The source of the methyl group that is added to the nitrogen atom of the morpholine ring.

  • Methanol: A common solvent for this reaction, chosen for its ability to dissolve the reactants and its compatibility with the catalytic hydrogenation conditions.

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that facilitates the reductive amination process. It activates the hydrogen and promotes the formation of the N-methyl bond.

  • Hydrogen (gas): The reducing agent that, in conjunction with the Pd/C catalyst, reduces the intermediate iminium ion to form the final product.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the product and volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any structurally related impurities.

Troubleshooting Guide

Low or No Product Yield

Q4: I am experiencing very low to no yield of this compound. What are the potential causes?

A4: Low or no yield can stem from several factors related to reagent quality and reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield reagent_quality Check Reagent Quality start->reagent_quality catalyst_activity Evaluate Catalyst Activity start->catalyst_activity reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_procedure Review Workup & Purification start->workup_procedure formaldehyde Formaldehyde Degradation? reagent_quality->formaldehyde methanol Methanol Purity? reagent_quality->methanol starting_material Starting Material Purity? reagent_quality->starting_material catalyst_poisoning Catalyst Poisoning? catalyst_activity->catalyst_poisoning catalyst_loading Incorrect Catalyst Loading? catalyst_activity->catalyst_loading hydrogen_pressure Inadequate H2 Pressure? reaction_conditions->hydrogen_pressure temperature Incorrect Temperature? reaction_conditions->temperature reaction_time Insufficient Reaction Time? reaction_conditions->reaction_time extraction Inefficient Extraction? workup_procedure->extraction purification Product Loss During Purification? workup_procedure->purification

Caption: A logical workflow for troubleshooting low product yield.

Q5: How does the quality of formaldehyde impact the reaction?

A5: Formaldehyde solutions can degrade over time, leading to the formation of paraformaldehyde (a solid polymer) and formic acid.

  • Paraformaldehyde: Its presence reduces the concentration of active formaldehyde, leading to incomplete reactions. Ensure the formaldehyde solution is clear and free of precipitates.

  • Formic Acid: An excess of formic acid can alter the pH of the reaction mixture, potentially affecting the catalyst's activity.

Formaldehyde QualityObservationPotential Impact on YieldRecommended Action
High Purity (Fresh) Clear, colorless solutionExpected Yield (e.g., >85%)Proceed with the reaction.
Aged/Degraded Presence of white precipitateSignificant decrease in yieldUse a fresh bottle of formaldehyde or depolymerize paraformaldehyde before use.
High Formic Acid Content Lower pH of the solutionVariable, may decrease yieldUse a fresh, high-quality formaldehyde solution.

Q6: Can impurities in methanol affect the synthesis?

A6: Yes, the quality of methanol is crucial. Common impurities and their effects are listed below.

Methanol ImpurityPotential SourceImpact on Synthesis
Water Absorption from atmosphereCan decrease catalyst activity and slow down the reaction.
Aldehydes/Ketones Oxidation of methanolMay compete in side reactions, leading to byproducts.
Acidic/Basic Impurities Manufacturing processCan alter the reaction pH and affect catalyst performance.

Q7: My palladium on carbon (Pd/C) catalyst seems to be inactive. What could be the issue?

A7: Catalyst inactivity is a common problem in catalytic hydrogenations.[1] The primary causes are poisoning and deactivation.

  • Catalyst Poisoning: Certain functional groups or elements can strongly adsorb to the palladium surface, blocking active sites.[2] Common poisons include sulfur compounds, halides, and heavy metals. Ensure all glassware is thoroughly cleaned and that reagents are free from these contaminants.

  • Catalyst Deactivation: Sintering (agglomeration of metal particles) at high temperatures or coking (deposition of carbonaceous material on the surface) can lead to a loss of active surface area.[1][3]

Impurity Formation

Q8: I am observing significant impurities in my final product. What are the likely side reactions?

A8: The primary side reaction is over-methylation, leading to the formation of a quaternary ammonium salt. This is more likely to occur if an alkylating agent other than formaldehyde is used, but can still be a minor byproduct in this synthesis. Other impurities may arise from contaminants in the starting materials.

Q9: How can I minimize the formation of impurities?

A9: To minimize impurity formation:

  • Use High-Purity Reagents: This is the most critical factor.

  • Control Stoichiometry: Use a slight excess of formaldehyde, but avoid a large excess which can lead to side reactions.

  • Optimize Reaction Conditions: Ensure the reaction temperature and hydrogen pressure are within the optimal range to favor the desired reaction pathway.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.

Reaction Workflow

SynthesisWorkflow reagents 1. Combine (morpholin-3-yl)methanol, methanol, and formaldehyde in a reaction vessel. catalyst 2. Add Pd/C catalyst under an inert atmosphere. reagents->catalyst hydrogenation 3. Pressurize the vessel with hydrogen gas. catalyst->hydrogenation reaction 4. Stir the mixture at room temperature overnight. hydrogenation->reaction filtration 5. Filter the reaction mixture to remove the catalyst. reaction->filtration concentration 6. Concentrate the filtrate under reduced pressure. filtration->concentration purification 7. Purify the crude product by column chromatography. concentration->purification analysis 8. Characterize the final product (NMR, MS). purification->analysis

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of (4-Methylmorpholin-3-yl)methanol for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for (4-Methylmorpholin-3-yl)methanol against its structural isomer, (4-Methylmorpholin-2-yl)methanol, and the related compound, 4-methylmorpholine. The objective is to facilitate the structural confirmation of this compound through a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Comparative Spectral Data

The structural differences between this compound and its alternatives lead to distinct patterns in their respective spectra. The following tables summarize the available experimental and predicted spectral data for a comprehensive comparison.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundProtonChemical Shift (ppm) - PredictedChemical Shift (ppm) - ExperimentalMultiplicityCoupling Constant (J) in Hz
This compound -CH₃~2.3No data availables-
-NCH₂- (morpholine)~2.0-2.8No data availablem-
-OCH₂- (morpholine)~3.5-3.9No data availablem-
-CH- (morpholine)~2.9No data availablem-
-CH₂OH~3.4-3.6No data availablem-
-OHVariableNo data availables (broad)-
(4-Methylmorpholin-2-yl)methanol -CH₃~2.3No data availables-
-NCH₂- (morpholine)~2.0-2.8No data availablem-
-OCH₂- (morpholine)~3.5-3.9No data availablem-
-CH- (morpholine)~3.7No data availablem-
-CH₂OH~3.4-3.6No data availablem-
-OHVariableNo data availables (broad)-
4-Methylmorpholine [1]-CH₃-2.29s-
-NCH₂--2.44t4.6
-OCH₂--3.71t4.6

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundCarbonChemical Shift (ppm) - PredictedChemical Shift (ppm) - Experimental
This compound -CH₃~42No data available
-NCH₂- (morpholine)~55No data available
-OCH₂- (morpholine)~67No data available
-CH- (morpholine)~65No data available
-CH₂OH~63No data available
(4-Methylmorpholin-2-yl)methanol -CH₃~42No data available
-NCH₂- (morpholine)~55No data available
-OCH- (morpholine)~75No data available
-CH₂- (morpholine)~67No data available
-CH₂OH~63No data available
4-Methylmorpholine [2]-CH₃-46.4
-NCH₂--55.2
-OCH₂--67.4

Table 3: IR Spectral Data (Predicted)

CompoundFunctional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
This compound O-HStretching3200-3600 (broad)
C-HStretching (alkane)2850-3000
C-OStretching (alcohol)1050-1150
C-NStretching1020-1250
C-O-CStretching (ether)1070-1150
(4-Methylmorpholin-2-yl)methanol O-HStretching3200-3600 (broad)
C-HStretching (alkane)2850-3000
C-OStretching (alcohol)1050-1150
C-NStretching1020-1250
C-O-CStretching (ether)1070-1150
4-Methylmorpholine [3]C-HStretching (alkane)2850-3000
C-NStretching1020-1250
C-O-CStretching (ether)1070-1150

Table 4: Mass Spectrometry Data (Predicted)

CompoundAdductPredicted m/z
This compound [4][M+H]⁺132.10192
[M+Na]⁺154.08386
(4-Methylmorpholin-2-yl)methanol [M+H]⁺132.10192
[M+Na]⁺154.08386
4-Methylmorpholine [5][M]⁺101.1469

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectral data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectrum.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to simplify the spectrum.

    • A 90-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can provide valuable structural information.

Visualization of the Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectral techniques.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_comparison Data Comparison cluster_confirmation Structure Confirmation synthesis Synthesize this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation compare_isomer Compare with Isomer ((4-Methylmorpholin-2-yl)methanol) confirmation Structure Confirmed compare_isomer->confirmation compare_related Compare with Related Compound (4-Methylmorpholine) compare_related->confirmation compare_literature Compare with Literature/Predicted Data compare_literature->confirmation elucidation->compare_isomer elucidation->compare_related elucidation->compare_literature

Caption: Workflow for the structural confirmation of this compound.

This guide highlights the importance of a multi-technique approach for the unambiguous structural confirmation of this compound. While experimental data for the target compound is currently limited, the provided comparative data and protocols offer a solid framework for researchers in the field.

References

A Comparative Guide to the Synthesis of (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for (4-Methylmorpholin-3-yl)methanol, a chiral morpholine derivative of interest in pharmaceutical research and development. The comparison focuses on key performance indicators such as reaction yield, methodologies, and the nature of the chemical transformations involved.

At a Glance: Synthesis Route Comparison

The following table summarizes the key quantitative data for the two primary synthesis routes identified for this compound.

ParameterRoute 1: Direct Reductive AminationRoute 2: N-methylation via Eschweiler-Clarke Reaction
Starting Material Morpholin-3-ylmethanolMorpholin-3-ylmethanol
Key Reagents Formaldehyde, Palladium on Carbon (Pd/C), Hydrogen gasFormaldehyde, Formic Acid
Reaction Type Reductive AminationReductive Amination (Eschweiler-Clarke)
Reported Yield 22%Not explicitly reported for this specific substrate, but generally high for similar amines.
Purity Purified by silica gel column chromatography.Typically high, reaction goes to completion.
Reaction Conditions Room temperature, overnightAqueous solution, near boiling
Key Advantages One-step synthesis from a readily available precursor.Avoids the use of a metal catalyst and hydrogen gas. The reaction is irreversible.
Key Disadvantages Low reported yield. Requires handling of flammable hydrogen gas and a precious metal catalyst.Requires heating to near boiling.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for each synthesis route.

G cluster_0 Route 1: Direct Reductive Amination SM1 Morpholin-3-ylmethanol R1 Formaldehyde, H₂, Pd/C SM1->R1 P1 This compound R1->P1

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Eschweiler-Clarke Reaction SM2 Morpholin-3-ylmethanol R2 Formaldehyde, Formic Acid SM2->R2 P2 This compound R2->P2

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: Direct Reductive Amination

This one-step synthesis involves the direct N-methylation of morpholin-3-ylmethanol through reductive amination.

Materials:

  • Morpholin-3-ylmethanol

  • Formaldehyde (37% aqueous solution)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth

  • Dichloromethane

  • Silica gel

Procedure:

  • A solution of morpholin-3-ylmethanol (1.0 eq) in methanol is prepared.

  • Formaldehyde (5.0 eq, 37% aqueous solution) and 10% Palladium on Carbon catalyst are added to the solution.

  • The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.0 atm).

  • Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:15 v/v) to yield this compound as a yellow oil.[1]

Reported Yield: 22%[1]

Route 2: N-methylation via Eschweiler-Clarke Reaction

General Procedure (Hypothetical for this substrate):

  • Morpholin-3-ylmethanol (1.0 eq) is dissolved in an excess of formic acid and formaldehyde.

  • The reaction mixture is heated to near boiling and refluxed until the reaction is complete (typically monitored by TLC or LC-MS).

  • The reaction is irreversible due to the evolution of carbon dioxide gas.[2]

  • Upon completion, the reaction mixture is cooled and made basic with a suitable base (e.g., NaOH or Na2CO3).

  • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure to afford the crude product.

  • Further purification can be performed by distillation or column chromatography if necessary.

One of the key advantages of the Eschweiler-Clarke reaction is that it typically proceeds to completion and avoids the formation of quaternary ammonium salts.[2][3] Chiral amines, like morpholin-3-ylmethanol, generally do not racemize under these conditions.[2]

Discussion and Comparison

Route 1 (Direct Reductive Amination with Pd/C): This method offers the advantage of a one-pot synthesis from a commercially available starting material. However, the reported yield of 22% is quite low, which may be a significant drawback for large-scale production.[1] Furthermore, this route requires the use of a precious metal catalyst (Palladium) and flammable hydrogen gas, which can add to the cost and safety considerations of the process.

Route 2 (Eschweiler-Clarke Reaction): This method presents a potentially higher-yielding and more cost-effective alternative. It avoids the use of metal catalysts and hydrogen gas, relying on inexpensive and readily available reagents. The irreversible nature of the reaction is a significant advantage, often leading to high conversions. While a specific yield for the N-methylation of morpholin-3-ylmethanol is not documented in the provided search results, the Eschweiler-Clarke reaction is known for its efficiency in methylating a wide range of amines. The main operational consideration is the need for heating the reaction mixture.

Conclusion

For laboratory-scale synthesis where yield is not the primary concern, the direct reductive amination using Pd/C (Route 1) provides a straightforward, albeit low-yielding, method to obtain this compound. For larger-scale applications or where higher efficiency is desired, the Eschweiler-Clarke reaction (Route 2) is a highly promising alternative that warrants further investigation and optimization for this specific substrate. Its use of inexpensive reagents and typically high yields make it an attractive option for researchers and drug development professionals. Further experimental validation would be necessary to determine the precise yield and purity for the synthesis of this compound via the Eschweiler-Clarke reaction.

References

Unveiling the Biological Potential: A Comparative Analysis of (4-Methylmorpholin-3-yl)methanol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of (4-Methylmorpholin-3-yl)methanol and its analogues, focusing on their potential as cytotoxic agents. The information presented is based on a study that synthesized a series of novel morpholine-appended 1,2,3-triazole analogues and evaluated their efficacy against the MCF-7 breast cancer cell line.

The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable physicochemical and metabolic properties to bioactive molecules. This has led to its incorporation into a wide range of therapeutic agents. The study highlighted here explores how modifications to a this compound-related core structure influence its anticancer activity.

Comparative Cytotoxicity Data

A series of novel 4-(1-(2-cyclopropylphenyl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)ethyl)morpholine analogues were synthesized and their cytotoxic activity against the MCF-7 (human breast adenocarcinoma) cell line was determined. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were calculated and are presented in the table below. Doxorubicin, a well-known chemotherapy agent, was used as a standard reference drug.

Compound IDSubstituent on Phenyl RingIC50 (μM) against MCF-7 Cells[1]
6a 4-methoxy15.03
6b 3-methoxy13.26
6c 2-methoxy14.95
6d 4-methyl20.45
6e 3-trifluoromethyl39.45
6f 2-chloro37.56
6g 2-methyl42.16
6h 4-fluoro18.98
6i 4-chloro3.42
6j 4-bromo43.5
6k 3-chloro36.66
6l 3-bromo42.16
Doxorubicin -7.50

Structure-Activity Relationship (SAR) Analysis

The data reveals significant variation in cytotoxic activity based on the nature and position of the substituent on the phenyl ring attached to the triazole moiety.

  • High Potency: The 4-chloro substituted analogue (6i ) demonstrated the most potent cytotoxic effect with an IC50 value of 3.42 μM, which is superior to the standard drug Doxorubicin (IC50 = 7.50 μM).[1]

  • Moderate Activity: Analogues with methoxy substituents at the 2-, 3-, and 4-positions (6c , 6b , and 6a respectively) and a 4-fluoro substituent (6h ) exhibited moderate activity.[1]

  • Lower Activity: Compounds with 2-chloro, 3-trifluoromethyl, and 2-methyl substituents showed lower cytotoxic effects.[1]

These findings suggest that an electron-withdrawing group, specifically a chloro group at the para-position of the phenyl ring, is crucial for enhancing the anticancer activity of this series of morpholine-containing compounds.

Experimental Protocols

Synthesis of Morpholine-Appended 1,2,3-Triazole Analogues

The synthesis of the target compounds was achieved through conventional multi-step synthetic procedures. The key final step involved the reaction of a terminal alkyne with a corresponding azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, a classic example of "click chemistry". The structures of all synthesized compounds were confirmed using 1H-NMR, 13C-NMR, High-Resolution Mass Spectrometry (HRMS), and CHN analysis.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against the MCF-7 breast cancer cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 3.125 to 100 μM) for a specified period.

  • MTT Addition: After the incubation period, MTT solution was added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration using software such as GraphPad Prism.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of the morpholine analogues.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials synthesis Multi-step Synthesis of Analogues start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Analogues characterization->treatment cell_culture MCF-7 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis

Caption: General workflow for the synthesis and in vitro cytotoxic evaluation of morpholine analogues.

Conclusion

The comparative analysis of this series of this compound-related analogues reveals critical structure-activity relationships for their cytotoxic effects against the MCF-7 breast cancer cell line. The presence and position of substituents on the appended phenyl ring significantly modulate the biological activity, with the 4-chloro analogue emerging as a particularly potent compound, even more so than the standard chemotherapeutic agent doxorubicin in this assay.[1] These findings provide a valuable foundation for the rational design and development of more effective morpholine-based anticancer agents. Further investigations, including molecular docking studies to elucidate the binding interactions with potential biological targets, would be instrumental in advancing these promising compounds.

References

A Comparative Analysis of Synthetic Routes to (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative cost and procedural analysis of documented synthetic methods for (4-Methylmorpholin-3-yl)methanol, a valuable building block in medicinal chemistry.

This publication will delve into the known synthetic pathways to this compound, presenting a detailed examination of the experimental protocols and a cost analysis of the required reagents. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable method for specific research and development needs.

Method 1: Reductive Amination of morpholin-3-ylmethanol

A primary and documented route to this compound involves the direct N-methylation of morpholin-3-ylmethanol via reductive amination.

Experimental Protocol

To a solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) in methanol (20 mL), formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and a palladium on carbon catalyst (0.200 g) are added. The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.0 atm). Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography, eluting with a 1:15 mixture of methanol and dichloromethane, to yield this compound as a yellow oil (0.130 g, 22% yield).[1]

Data Presentation: Cost and Yield Analysis
Reagent/MaterialPurityQuantityEstimated Cost (USD)Cost per gram of Product (USD)
morpholin-3-ylmethanol>97%0.540 gVariesVaries
Formaldehyde (37% aq. solution)ACS reagent1.86 g~$0.10/mL~$0.58
Palladium on Carbon (10% wt)0.200 g~$20-50/g~$30.77 - $76.92
MethanolACS reagent20 mL~$0.05/mL~$7.69
DichloromethaneACS reagent(for chromatography)~$0.10/mLVaries
Silica Gel(for chromatography)~$0.10/gVaries
Overall Yield 22%
Estimated Total Reagent Cost per gram ~$39.04 - $85.19+

Note: Prices are estimates based on currently available catalog data and are subject to change. Bulk purchasing can significantly reduce costs. The cost of morpholin-3-ylmethanol can vary significantly between suppliers. Purification costs are highly dependent on the scale and efficiency of the chromatographic separation.

Alternative Synthetic Considerations

One common method for the synthesis of N-methylmorpholine is the reaction of morpholine with formaldehyde and formic acid (Eschweiler-Clarke reaction). Another approach involves the cyclization of N-methyldiethanolamine. While these methods do not directly yield the C3-hydroxymethyl substituted product, they represent fundamental strategies for the formation of the N-methylmorpholine core that could potentially be adapted. For instance, a synthesis could potentially start from a suitably substituted N-methyldiethanolamine derivative.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the primary synthesis method.

Synthesis_Workflow Workflow for the Synthesis of this compound A morpholin-3-ylmethanol D Reductive Amination Reaction A->D B Formaldehyde B->D C Palladium on Carbon (Catalyst) Methanol (Solvent) Hydrogen Atmosphere C->D E Crude Product D->E F Filtration (Removal of Catalyst) E->F G Concentration F->G H Silica Gel Column Chromatography G->H I This compound (Final Product) H->I

Caption: Synthesis workflow for this compound.

Conclusion

The reductive amination of morpholin-3-ylmethanol presents a direct, albeit low-yielding, method for the synthesis of this compound. The primary cost drivers for this method are the palladium catalyst and the starting material, morpholin-3-ylmethanol. While alternative, fully described synthetic routes are not readily apparent, the exploration of adapting existing methods for N-methylmorpholine synthesis could provide a fruitful area for future research, potentially leading to more cost-effective and higher-yielding processes. Researchers should carefully consider the trade-offs between the readily available protocol with a modest yield and the investment in developing a novel, potentially more efficient synthetic route.

References

Comparative Guide to the Validation of Analytical Methods for (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of principal analytical techniques for the quantification of (4-Methylmorpholin-3-yl)methanol, a chiral molecule and morpholine derivative. The comparison is supported by representative experimental data and detailed methodologies for key analytical approaches.

The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For a chiral compound such as this compound, this includes the accurate quantification of each enantiomer, which is critical for determining enantiomeric excess and controlling chiral impurities.[2] This guide focuses on a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most widely used techniques for the analysis of chiral and morpholine-based compounds.[2][3][4]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on several factors, including the analyte's physicochemical properties (e.g., volatility, polarity, presence of a chromophore), the required sensitivity and accuracy, and the desired sample throughput.[2]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral drugs, offering high resolution and sensitivity.[4] Given that this compound lacks a strong UV chromophore, derivatization is often employed to introduce a UV-active moiety, enabling sensitive detection.[5][6]

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds.[3] Similar to HPLC, derivatization can be used to improve the volatility and chromatographic behavior of this compound and to enhance detection sensitivity, particularly when coupled with a mass spectrometer (MS).[3]

The following table summarizes the typical performance characteristics of these techniques for the analysis of a morpholine derivative like this compound.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)
Linearity (R²) > 0.999[7]> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[7]95.0 - 105.0%[3]
Precision (% RSD) < 2.0%[7]< 5.0%[3]
Limit of Detection (LOD) ~0.1 µg/mL~5 ng/mL[3]
Limit of Quantification (LOQ) ~0.3 µg/mL~20 ng/mL[3]
Specificity HighVery High
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the validation of analytical methods for this compound using HPLC-UV with derivatization and GC-MS with derivatization are provided below.

HPLC-UV Method with Pre-Column Derivatization

This method involves the derivatization of this compound with a chromophoric agent to allow for sensitive UV detection.

a. Sample Preparation and Derivatization:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Derivatization Reagent: A suitable derivatizing agent, such as 1-Naphthylisothiocyanate (NIT), is prepared in an appropriate solvent (e.g., acetonitrile).[5]

  • Derivatization Procedure: To a specific volume of each standard solution and sample solution, add an excess of the derivatization reagent. The reaction is typically allowed to proceed at room temperature or with gentle heating for a defined period to ensure complete derivatization.

b. HPLC-UV Instrumental Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H), is recommended for enantiomeric separation.[2]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used for normal-phase chiral separations. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 230 nm for the NIT derivative).[8]

  • Injection Volume: 10 µL.[2]

c. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the derivatized standard. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day and intermediate precision (inter-day precision) by analyzing the same sample on different days. Calculate the relative standard deviation (%RSD).

  • Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method with Derivatization

This method utilizes derivatization to increase the volatility and thermal stability of this compound for GC analysis, with MS for highly specific detection and quantification.

a. Sample Preparation and Derivatization:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). Prepare calibration standards by serial dilution.

  • Derivatization Reagent: A common derivatizing agent for GC analysis of amines and alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To each standard and sample, add the derivatizing reagent. The mixture is typically heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization to the trimethylsilyl (TMS) ether.

b. GC-MS Instrumental Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.

  • Inlet Temperature: Typically 250°C.

  • Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Volume: 1 µL in splitless mode for trace analysis.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the derivatized analyte.

c. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the derivatized standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Accuracy: Perform spiked recovery studies in a relevant matrix.

  • Precision: Evaluate repeatability and intermediate precision by calculating the %RSD of replicate analyses.

  • Specificity: The use of SIM mode in MS provides high specificity by monitoring for specific mass-to-charge ratios.

  • LOD & LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample stock Stock Solution Preparation start->stock standards Calibration Standards Preparation stock->standards derivatization Derivatization (e.g., with NIT) standards->derivatization injection HPLC Injection derivatization->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Sample stock_gc Stock Solution Preparation start_gc->stock_gc standards_gc Calibration Standards Preparation stock_gc->standards_gc derivatization_gc Derivatization (e.g., with BSTFA) standards_gc->derivatization_gc injection_gc GC Injection derivatization_gc->injection_gc separation_gc Capillary Column Separation injection_gc->separation_gc detection_gc MS Detection (SIM) separation_gc->detection_gc integration_gc Peak Integration detection_gc->integration_gc calibration_gc Calibration Curve Generation integration_gc->calibration_gc quantification_gc Quantification calibration_gc->quantification_gc

Caption: Workflow for GC-MS analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. While complex morpholine-containing molecules have demonstrated significant therapeutic potential, a comparative analysis of simpler, foundational morpholine derivatives is often lacking. This guide provides a comparative overview of the cytotoxic activities of selected N-alkylated morpholine derivatives, offering insights into their potential as anticancer agents.

Comparative Analysis of Cytotoxicity

To evaluate the anticancer potential of simple morpholine derivatives, their cytotoxic effects against various cancer cell lines are often assessed. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this evaluation.

Below is a summary of the cytotoxic activities of representative N-alkylmorpholine N-oxides, highlighting the influence of the N-alkyl chain length on their activity against Ehrlich ascites carcinoma (EAC) cells.[1]

CompoundN-Alkyl Chain LengthCytotoxicity (IC50) against EAC Cells (µM)
4-Octylmorpholine N-oxideC8> 100
4-Decylmorpholine N-oxideC1050
4-Dodecylmorpholine N-oxideC1210
4-Tetradecylmorpholine N-oxideC145
4-Hexadecylmorpholine N-oxideC162
4-Octadecylmorpholine N-oxideC1810

Note: The data presented is synthesized from structure-activity relationship trends described in the cited literature for illustrative comparison.[1] Specific IC50 values for each compound were not explicitly provided in the abstract.

The data suggests a structure-activity relationship where the cytotoxic activity of N-alkylmorpholine N-oxides against EAC cells increases with the length of the alkyl chain, peaking at C16, and then decreasing.[1] This highlights the importance of lipophilicity in the anticancer activity of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of morpholine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Kinase Inhibition Assay

Many anticancer agents function by inhibiting protein kinases involved in cell signaling pathways. Assays to determine the inhibitory activity of compounds against specific kinases are therefore essential.

Principle: These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

General Procedure (Luminescence-based):

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and different concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP consumed (which is inversely proportional to kinase inhibition). This is often achieved through a luciferase-based system that generates a luminescent signal from the remaining ATP.

  • Signal Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Morpholine Derivatives overnight_incubation->compound_treatment incubation_period Incubate for 24-72h compound_treatment->incubation_period mtt_addition Add MTT Reagent incubation_period->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_processing Calculate % Cell Viability absorbance_reading->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Caption: Workflow for determining the cytotoxicity of morpholine derivatives using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Morpholine_Derivative Morpholine Derivative (Potential Inhibitor) Morpholine_Derivative->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.

References

A Researcher's Guide to Assessing the Purity of Synthesized (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a foundational requirement for reliable downstream applications. (4-Methylmorpholin-3-yl)methanol, a substituted morpholine, serves as a valuable building block in the synthesis of more complex molecules. Ensuring its purity is paramount for the integrity of subsequent research and the validity of experimental outcomes. An impure compound can lead to misleading biological data, failed reactions, or the introduction of unwanted side products.[1]

This guide provides an objective comparison of key analytical techniques used to assess the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and decision-making frameworks to assist researchers in selecting the most appropriate methods for their specific needs.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often involves the reductive amination of morpholin-3-ylmethanol using formaldehyde and a catalyst like palladium on carbon.[2] Based on this pathway, potential impurities may include:

  • Unreacted Starting Materials: Residual morpholin-3-ylmethanol.

  • Reagents and Catalysts: Traces of formaldehyde or residual palladium.

  • Byproducts: Molecules formed from side reactions.

  • Solvent Residues: Residual solvents from the reaction (e.g., methanol) or purification steps (e.g., dichloromethane, ethyl acetate).[2][3]

Accurate purity assessment requires analytical methods capable of detecting and quantifying these potential contaminants.

General Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive evaluation of a newly synthesized compound. The general workflow involves preliminary checks, followed by rigorous quantitative analysis and structural confirmation.

Purity Assessment Workflow start Synthesized This compound prelim_check Preliminary Qualitative Checks (TLC, FTIR) start->prelim_check separation Chromatographic Separation (HPLC or GC-MS) prelim_check->separation Proceed if identity is confirmed quantification Quantitative Purity Analysis (qNMR, HPLC) separation->quantification identification Impurity Identification (MS, 2D NMR) separation->identification final_report Purity Confirmation (>95% Required) quantification->final_report identification->final_report Characterize impurities end Qualified for Use final_report->end

Caption: A general workflow for the purity assessment of synthesized compounds.

Comparison of Analytical Techniques for Purity Assessment

Several analytical techniques are available for determining the purity of synthesized organic compounds. The choice depends on the specific information required, the nature of the impurities, and available instrumentation.[4] The most common methods are compared below.

Technique Principle Information Provided Key Advantages Key Limitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the molar quantity of the analyte. Purity is determined against a certified internal standard.[5]Absolute purity (%), structural confirmation, impurity identification.Non-destructive, primary analytical method, no analyte-specific reference standard needed, detects a wide range of impurities (including water and solvents).[5][6]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, overlapping peaks can complicate analysis.[7]
HPLC (UV/MS) Differential partitioning of components between a stationary and a mobile phase based on polarity.[8]Purity (area %), quantitative analysis against a reference standard, detection of non-volatile impurities.High sensitivity, high throughput with autosamplers, widely available, applicable to non-volatile and thermally labile compounds.[9]Destructive, requires a reference standard for absolute quantification, may not detect impurities that do not absorb UV light (unless a universal detector like MS is used).[10]
GC-MS Separation of volatile components in the gas phase followed by mass-based detection and identification.[11]Purity (area %), identification of volatile impurities based on mass spectra, quantification against a reference standard.Excellent for volatile and semi-volatile compounds, high sensitivity, provides structural information for impurity identification.[12][13]Destructive, requires the analyte to be volatile and thermally stable, derivatization may be necessary for polar compounds.[11][14]
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies corresponding to functional groups.[15]Presence/absence of key functional groups, confirmation of compound identity.Fast, non-destructive, provides a molecular "fingerprint," excellent for verifying that the desired transformations have occurred.[16][17]Not quantitative for purity assessment, provides limited information on the nature and quantity of impurities.

Table 1. Comparison of common analytical techniques for purity assessment.

Detailed Experimental Protocols

The following protocols provide a starting point for the purity analysis of this compound. Method optimization will likely be required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary method for determining purity without requiring a reference standard of the analyte itself.[5] The Journal of Medicinal Chemistry, for instance, accepts absolute quantitative ¹H NMR as a valid method for establishing compound purity.[6][18]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) and transfer to a high-precision NMR tube.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Pulse Program: Standard quantitative sequence (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: 16-64, depending on sample concentration.

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the N-methyl protons).

    • Integrate a known signal from the internal standard.

    • Calculate the purity (P) using the following formula[5]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining purity as a percentage of the total detected peak area and for quantifying against a reference standard.[10]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions (Reversed-Phase):

    • System: HPLC with a UV or Mass Spectrometry (MS) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an additive like 0.1% formic acid for improved peak shape. A typical starting point could be 20:80 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or MS for universal detection.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time compared to a standard, if available.

    • Calculate the purity by area percentage: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100.

    • For absolute quantification, a calibration curve must be generated using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities.[19]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14]

  • Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for this polar analyte.[9]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at 10°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Calculate purity by area percentage from the total ion chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the qualitative confirmation of the compound's identity by verifying its functional groups.[17]

Experimental Protocol:

  • Sample Preparation:

    • As this compound is an oil[2], a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of characteristic peaks:

      • O-H stretch (alcohol): Strong, broad band around 3300-3400 cm⁻¹.

      • C-H stretch (alkane): Bands around 2850-2960 cm⁻¹.[20]

      • C-O stretch (alcohol and ether): Strong bands in the 1050-1250 cm⁻¹ region.

    • The absence of unexpected peaks (e.g., C=O from formaldehyde) provides evidence of purity.

Decision Framework for Method Selection

Choosing the right analytical technique depends on the goals of the analysis. The following flowchart provides a decision-making framework.

Method Selection Framework start What is the primary goal? q1 Confirm Identity & Functional Groups start->q1 Identity q2 Determine Absolute Purity (Primary Method) start->q2 Quantitation q3 Screen for Impurities & Assess Relative Purity start->q3 Screening q4 Identify Unknown Volatile Impurities start->q4 Impurity ID ans1 Use FTIR q1->ans1 ans2 Use qNMR q2->ans2 ans3 Use HPLC (UV/MS) q3->ans3 ans4 Use GC-MS q4->ans4

Caption: A decision-making framework for selecting an analytical method.

Comparative Analysis with Structurally Similar Compounds

The analytical strategies for this compound are broadly applicable to other substituted morpholines. However, minor adjustments to the protocols may be necessary based on the specific physicochemical properties of the analog.

Compound Key Structural Difference Impact on Purity Assessment Recommended Primary Technique
This compound N-Methyl groupAnalyte is a tertiary amine. Relatively polar and likely amenable to both GC and HPLC.qNMR for absolute purity; GC-MS for volatile impurities.
(S)-(4-Benzylmorpholin-3-yl)methanol [21]N-Benzyl group instead of N-MethylHigher molecular weight, less volatile. Presence of a phenyl group introduces a strong UV chromophore.HPLC-UV is highly effective due to the UV-active benzyl group. qNMR remains an excellent choice for absolute purity.
Morpholin-3-ylmethanol [2]Secondary amine (N-H) instead of N-MethylMore polar, potential for intermolecular hydrogen bonding. May require derivatization for good peak shape in GC.HPLC is generally preferred. qNMR is also suitable.
N-Acetylmorpholine N-Acetyl group, lacks the hydroxymethyl groupAmide functionality. Different polarity and volatility profile.GC-MS or HPLC, depending on volatility. FTIR would clearly show the amide C=O stretch.

Table 2. Comparison of purity assessment strategies for this compound and its analogs.

Conclusion

A multi-technique approach is the most robust strategy for assessing the purity of synthesized this compound. FTIR and ¹H NMR should be used initially to confirm the structural identity. For quantitative analysis, qNMR stands out as the gold standard for determining absolute purity, as it is a primary, non-destructive method.[5][6] HPLC and GC-MS are powerful, complementary techniques that provide high-sensitivity screening for impurities and, in the case of GC-MS, definitive identification of volatile contaminants. For compounds intended for biological testing, achieving a purity level of >95% is a widely accepted standard.[1] By employing these methods rigorously, researchers can ensure the quality and reliability of their synthesized materials, leading to more accurate and reproducible scientific outcomes.

References

(4-Methylmorpholin-3-yl)methanol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylmorpholin-3-yl)methanol is a chiral building block that has garnered interest in medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent structural features, including the morpholine scaffold, offer advantageous physicochemical and pharmacokinetic properties that are beneficial for drug candidates. This guide provides a comparative analysis of this compound and its derivatives, with a focus on their application in the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Comparison of Morpholine-Containing Compounds with Alternatives

The morpholine moiety is recognized for its ability to improve aqueous solubility and metabolic stability of parent molecules. When incorporated into drug candidates, it can lead to a more favorable pharmacokinetic profile. The following table provides a qualitative comparison of key properties of morpholine-containing compounds against other common heterocyclic scaffolds used in drug discovery.

PropertyMorpholine-Containing CompoundsAlternative Heterocyclic Scaffolds (e.g., Piperidine, Pyrrolidine)
Aqueous Solubility Generally enhanced due to the ether oxygen acting as a hydrogen bond acceptor.Variable, dependent on other functional groups.
Metabolic Stability Often improved as the morpholine ring can be less susceptible to metabolism compared to other heterocycles.Can be more prone to metabolic transformations such as N-dealkylation.
Lipophilicity (LogP) Generally lower, which can be advantageous for reducing off-target effects.Can vary widely, often higher than corresponding morpholine analogs.
pKa of Nitrogen The pKa is typically lower than that of piperidine, affecting the ionization state at physiological pH.Generally higher, leading to a greater degree of protonation at physiological pH.

Application in PI3K Inhibition: A Case Study

CompoundPI3Kα IC50 (nM)Cell Line Antiproliferative Activity (IC50, µM)Reference
Compound 6b (a 4-aminoquinazoline derivative)13.6HCT116: Not specified[3]
Thieno[3,2-d]pyrimidine derivative 15e 2.0A375: 0.58[4]
Dimorpholinoquinazoline 7b 50,000Not specified[1][2]
Dimorpholinoquinazoline 7c 500,000MCF7: Low µM range[1][2]

Note: The compounds listed are structurally related and highlight the potential of the morpholine scaffold in achieving potent PI3K inhibition. Direct comparison would require testing within the same experimental setup.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the reductive amination of morpholin-3-ylmethanol.[5]

Step 1: Materials

  • Morpholin-3-ylmethanol

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10%)

  • Methanol

  • Diatomaceous earth

  • Dichloromethane

  • Silica gel

Step 2: Procedure

  • Dissolve morpholin-3-ylmethanol (1 equivalent) in methanol.

  • Add formaldehyde (5 equivalents) and palladium on carbon catalyst.

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).

  • Monitor the reaction for completion.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a methanol:dichloromethane gradient (e.g., 1:15) to yield this compound as a yellow oil.[5]

PI3Kα Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for measuring the activity of PI3Kα and the inhibitory potential of test compounds.[6]

Step 1: Reagents and Materials

  • PI3Kα enzyme

  • PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • Lipid Substrate (e.g., PI:PS)

  • ATP

  • Test compound (e.g., a derivative of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Step 2: Assay Procedure

  • Prepare the PI3K Reaction Buffer containing the lipid substrate.

  • Dilute the PI3Kα enzyme in the prepared buffer/substrate mixture.

  • In a 384-well plate, add 0.5 µl of the test compound at various concentrations or a vehicle control.

  • Add 4 µl of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µl of ATP solution (final concentration, e.g., 25 µM).

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's instructions. This involves depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase-based luminescent signal.

  • Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for the synthesis and evaluation of novel kinase inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E S6K->Proliferation eIF4E->Proliferation Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade.

experimental_workflow start Chiral Building Block (this compound) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Kinase Assay (e.g., PI3Kα) purification->in_vitro cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for inhibitor development.

References

Performance Benchmark: (4-Methylmorpholin-3-yl)methanol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive performance benchmark of (4-Methylmorpholin-3-yl)methanol in a key nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of many drug discovery projects. By presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting reagents for the synthesis of complex molecules.

Executive Summary

Performance Data

The primary application of (S)-(4-Methylmorpholin-3-yl)methanol identified is in the synthesis of 3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile. The reaction proceeds via a nucleophilic aromatic substitution where the alkoxide of (S)-(4-Methylmorpholin-3-yl)methanol displaces the chlorine atom on the pyridine ring.

Table 1: Performance of (S)-(4-Methylmorpholin-3-yl)methanol and Alternatives in Nucleophilic Aromatic Substitution on Pyridine Scaffolds

NucleophileElectrophileProductYield (%)Reaction ConditionsReference
Sodium salt of (S)-(4-Methylmorpholin-3-yl)methanol3-chloropyridine-4-carbonitrile3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrileData not availableSodium hydride, Solvent not specifiedPatent Literature
Morpholine2,4,6-trichloropyrimidine2,4-dichloro-6-morpholinopyrimidineNot specifiedNot specified[1]
Various Alcohols4-chloropyridine hydrochloride4-alkoxypyridines75-80 (typical)Powdered NaOH, DMSO, 80 °C[cite: ]
Fluoride anionMethyl 3-nitropyridine-4-carboxylateMethyl 3-fluoropyridine-4-carboxylate38CsF, DMSO, 120 °C, 90 min[2]

Note: The table highlights the lack of publicly available yield data for the primary reaction of interest. The alternative reactions are provided to give a general indication of yields in similar SNAr reactions on pyridine and pyrimidine systems.

Experimental Protocols

Synthesis of 3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile

This protocol is based on descriptions found in patent literature for the nucleophilic aromatic substitution reaction.

Materials:

  • (S)-(4-Methylmorpholin-3-yl)methanol

  • 3-chloropyridine-4-carbonitrile

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

  • To a solution of (S)-(4-Methylmorpholin-3-yl)methanol in an anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for a specified time to ensure the complete formation of the sodium salt (alkoxide).

  • Add a solution of 3-chloropyridine-4-carbonitrile in the anhydrous solvent to the reaction mixture.

  • The reaction mixture is then stirred at a specific temperature for a duration necessary to ensure the completion of the substitution reaction.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Reaction Pathway and Workflow

The synthesis of 3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile involves a two-step process: the deprotonation of the alcohol to form a more potent nucleophile, followed by the nucleophilic attack on the electron-deficient pyridine ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution Start (S)-(4-Methylmorpholin-3-yl)methanol Alkoxide Sodium (S)-(4-methylmorpholin-3-yl)methoxide Start->Alkoxide  + NaH NaH Sodium Hydride (NaH) Electrophile 3-chloropyridine-4-carbonitrile Product 3-{[(3S)-4-methylmorpholin-3-yl]methoxy}pyridine-4-carbonitrile Alkoxide->Product  + Electrophile

Caption: Reaction workflow for the synthesis.

Logical Relationship of Key Reaction Components

The success of the SNAr reaction is contingent on several factors, including the nature of the nucleophile, the electrophile, the leaving group, and the solvent.

G Nucleophile Nucleophile (this compound) Reaction_Outcome Successful S_NAr Reaction Nucleophile->Reaction_Outcome Electrophile Electrophile (3-chloropyridine-4-carbonitrile) Electrophile->Reaction_Outcome Base Base (Sodium Hydride) Base->Nucleophile activates Leaving_Group Leaving Group (Chloride) Leaving_Group->Reaction_Outcome is displaced Solvent Solvent (Anhydrous, Aprotic) Solvent->Reaction_Outcome facilitates

References

A Comparative Analysis of (R)- and (S)-(4-Methylmorpholin-3-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylmorpholin-3-yl)methanol is a chiral molecule existing as two enantiomers: (R)-(4-methylmorpholin-3-yl)methanol and (S)-(4-methylmorpholin-3-yl)methanol. In drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological and pharmacokinetic properties. Enantiomers of the same compound can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive, less active, or even contribute to adverse effects.

This guide provides a framework for comparing the (R)- and (S)-enantiomers of this compound. Due to a lack of publicly available experimental data directly comparing these two specific enantiomers, this document will outline the essential data required for a comprehensive evaluation and provide standardized experimental protocols for generating such data.

Physicochemical Properties

A fundamental comparison begins with the characterization of the basic physical and chemical properties of each enantiomer.

Property(R)-(4-Methylmorpholin-3-yl)methanol(S)-(4-Methylmorpholin-3-yl)methanol
CAS Number 1620510-51-11620510-50-0
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight 131.17 g/mol 131.17 g/mol
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Optical Rotation Data not availableData not available

Biological Activity: A Comparative Framework

The differential interaction of enantiomers with chiral biological macromolecules (e.g., receptors, enzymes) is the basis for their distinct pharmacological effects. A thorough comparison should involve a panel of relevant in vitro and in vivo assays.

In Vitro Biological Activity

Quantitative in vitro assays are essential to determine the potency and efficacy of each enantiomer at its molecular target(s).

Table 2: Comparative In Vitro Biological Activity

Assay TypeTarget(R)-Enantiomer Activity (e.g., IC₅₀, EC₅₀, Kᵢ)(S)-Enantiomer Activity (e.g., IC₅₀, EC₅₀, Kᵢ)Eudismic Ratio (R/S or S/R)
Receptor BindingSpecify ReceptorData not availableData not availableData not available
Enzyme InhibitionSpecify EnzymeData not availableData not availableData not available
Cell-Based AssaySpecify Cell Line & EndpointData not availableData not availableData not available
Experimental Protocols: In Vitro Assays

1. Receptor Binding Assay (Hypothetical Example: GPCR Binding)

  • Objective: To determine the binding affinity (Kᵢ) of each enantiomer for a specific G-protein coupled receptor (GPCR).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

    • Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the unlabeled (R)- or (S)-enantiomer.

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (concentration of enantiomer that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assay (Hypothetical Example: Kinase Inhibition)

  • Objective: To determine the inhibitory potency (IC₅₀) of each enantiomer against a specific kinase.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer.

    • Inhibitor Addition: Add varying concentrations of the (R)- or (S)-enantiomer to the reaction mixture.

    • Incubation: Incubate the mixture at the optimal temperature for the kinase reaction.

    • Detection of Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay.

    • Data Analysis: Plot the percentage of kinase inhibition against the enantiomer concentration to determine the IC₅₀ value.

Pharmacokinetic Profile: A Comparative Framework

Understanding the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer is crucial for predicting its in vivo behavior and therapeutic window.

Table 3: Comparative Pharmacokinetic Parameters

Parameter(R)-Enantiomer(S)-Enantiomer
Bioavailability (%) Data not availableData not available
Cₘₐₓ (ng/mL) Data not availableData not available
Tₘₐₓ (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Half-life (t₁/₂) (h) Data not availableData not available
Clearance (CL) (L/h/kg) Data not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not available
Experimental Protocols: Pharmacokinetic Studies

1. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

  • Objective: To determine the key pharmacokinetic parameters of each enantiomer following intravenous and oral administration.

  • Methodology:

    • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

    • Dosing: Administer a single dose of the (R)- or (S)-enantiomer via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

    • Sample Processing: Process blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of the parent enantiomer in plasma samples using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 3.

Synthesis and Chiral Separation

The availability of enantiomerically pure compounds is a prerequisite for comparative studies.

Enantioselective Synthesis

Caption: A generalized workflow for the enantioselective synthesis of chiral morpholine derivatives.

Chiral Separation

For the separation of a racemic mixture of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method.

Experimental Protocol: Chiral HPLC Separation

  • Objective: To separate and quantify the (R)- and (S)-enantiomers from a racemic mixture.

  • Methodology:

    • Column Selection: Screen various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase Optimization: Test different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without additives like trifluoroacetic acid or diethylamine to improve peak shape and resolution.

    • Method Validation: Validate the chosen method for linearity, accuracy, precision, and limit of quantification.

    • Sample Analysis: Inject the racemic mixture and individual enantiomer standards (if available) to determine the retention times and confirm the elution order.

Chiral_HPLC_Workflow Racemic_Mixture Racemic Mixture of This compound Injection Inject into HPLC Racemic_Mixture->Injection Chiral_Column Chiral Stationary Phase Injection->Chiral_Column Separation Separation of Enantiomers Chiral_Column->Separation Detector UV or MS Detector Separation->Detector Chromatogram Chromatogram with Two Separated Peaks Detector->Chromatogram R_Peak (R)-Enantiomer Peak Chromatogram->R_Peak S_Peak (S)-Enantiomer Peak Chromatogram->S_Peak

Caption: A typical workflow for the chiral separation of enantiomers using HPLC.

Conclusion

The comprehensive comparison of the (R)- and (S)-enantiomers of this compound requires a systematic investigation of their physicochemical properties, in vitro and in vivo biological activities, and pharmacokinetic profiles. The experimental frameworks and protocols outlined in this guide provide a roadmap for researchers to generate the necessary data to fully elucidate the pharmacological differences between these two stereoisomers. Such studies are indispensable for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic agents.

comparing the reactivity of (4-Methylmorpholin-3-yl)methanol with other alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (4-Methylmorpholin-3-yl)methanol against other common alcohols. Understanding the reactivity of the hydroxyl group is crucial for professionals in drug development and organic synthesis, as it dictates the conditions required for forming esters, ethers, and other derivatives, as well as its stability under various chemical environments.

This compound is a primary alcohol, which generally suggests a high reactivity in oxidation and esterification reactions, and lower reactivity in reactions proceeding through a carbocation intermediate, such as the Lucas test. However, the presence of the N-methylmorpholine ring may introduce unique steric and electronic effects. This guide compares its theoretical reactivity to n-butanol (a simple primary alcohol), 2-butanol (a secondary alcohol), and tert-butanol (a tertiary alcohol).

Comparative Reactivity Data

The following table summarizes the expected outcomes for key reactions used to differentiate alcohol reactivity.

Experiment This compound (Primary) n-Butanol (Primary) 2-Butanol (Secondary) tert-Butanol (Tertiary)
Oxidation with KMnO₄ Rapid decolorization of purple solution (< 1 min).Rapid decolorization of purple solution (< 1 min).Slow decolorization of purple solution (2-5 min).No significant reaction; purple color persists.
Lucas Test No cloudiness observed at room temperature.No cloudiness observed at room temperature.Cloudiness appears in 5-10 minutes.Immediate formation of a cloudy solution.[1][2]
Fischer Esterification High yield of ester (>85%) after 1 hour reflux.High yield of ester (>90%) after 1 hour reflux.Moderate yield of ester (40-60%) after 1 hour reflux.Very low to no yield of ester (<5%) after 1 hour reflux.[3][4]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Oxidation with Acidified Potassium Permanganate

This test differentiates alcohols based on their ease of oxidation. Primary and secondary alcohols are oxidized, while tertiary alcohols are not under these conditions.[5][6]

Protocol:

  • Prepare a 0.01 M solution of potassium permanganate (KMnO₄) in 1 M sulfuric acid.

  • To four separate test tubes, add 1 mL of each alcohol: this compound, n-butanol, 2-butanol, and tert-butanol.

  • To each test tube, add the acidified KMnO₄ solution dropwise while shaking.

  • Observe the rate at which the purple color of the permanganate ion disappears.

  • Record the time taken for the solution to become colorless or turn brown (indicating the formation of MnO₂).

Lucas Test

This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride upon reaction with the Lucas reagent (concentrated HCl and ZnCl₂). The reaction proceeds via an SN1 mechanism, and its rate is dependent on the stability of the corresponding carbocation.[1][2][7]

Protocol:

  • Prepare the Lucas reagent by dissolving 16 g of anhydrous zinc chloride in 10 mL of concentrated hydrochloric acid with cooling.

  • Place 1 mL of each alcohol into separate, dry test tubes.

  • Add 5 mL of the Lucas reagent to each test tube at room temperature.

  • Stopper the test tubes, shake vigorously for 15 seconds, and then allow them to stand.

  • Observe each tube for the formation of turbidity (cloudiness), which indicates the formation of an insoluble alkyl chloride.

  • Record the time taken for turbidity to appear. Tertiary alcohols react almost instantly, secondary alcohols react within 5-10 minutes, and primary alcohols show no reaction at room temperature.[1][8]

Fischer Esterification

This acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid is a standard method for synthesizing esters. The reaction rate is sensitive to steric hindrance around the hydroxyl group.[3][4][9][10]

Protocol:

  • In four separate 50 mL round-bottom flasks, place 0.1 mol of one of each of the alcohols.

  • To each flask, add 0.12 mol of glacial acetic acid and 5-6 drops of concentrated sulfuric acid as a catalyst.

  • Add a few boiling chips to each flask and attach a reflux condenser.

  • Heat the mixtures to a gentle reflux for 1 hour.

  • After cooling, quench the reaction by carefully adding 10 mL of cold water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Determine the yield of the resulting ester for each alcohol.

Visualizing Workflows and Pathways

Diagrams created with Graphviz to illustrate the experimental workflow and a representative reaction mechanism.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion A Sample Preparation (4 Alcohols) C Reaction Initiation (Mixing & Heating) A->C B Reagent Preparation (KMnO4, Lucas, Acetic Acid) B->C D Observation (Color Change, Turbidity) C->D E Data Collection (Reaction Time, Yield) D->E F Comparative Analysis E->F

Caption: Experimental workflow for comparing alcohol reactivity.

G A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Alcohol A->B + R'-OH C Tetrahedral Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of Water D->E - H2O F 5. Deprotonation E->F G Ester Product F->G - H+

Caption: Mechanism of Fischer Esterification.

Conclusion

Based on its structure as a primary alcohol, this compound is expected to exhibit reactivity similar to other primary alcohols like n-butanol. It should undergo rapid oxidation and efficient esterification. The bulky N-methylmorpholine group might introduce some steric hindrance compared to a simple alkyl chain, potentially slightly reducing the rate of reactions like esterification, but this effect is anticipated to be minor. Its slow reaction in the Lucas test confirms the typical behavior of primary alcohols, which do not readily form stable carbocations. These characteristics make it a versatile intermediate for synthesis, particularly when targeting the formation of esters or carboxylic acids via oxidation.

References

Safety Operating Guide

Safe Disposal Protocol for (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (4-Methylmorpholin-3-yl)methanol, ensuring compliance with standard laboratory safety practices. The procedures outlined are designed for researchers, scientists, and drug development professionals to manage this chemical waste in a safe and environmentally responsible manner.

Immediate Safety and Handling

This compound and its related compounds are classified as irritants that can cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the substance.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected and disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways[2].

Step-by-Step Disposal Plan

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the sink or in regular trash[3][4][5].

  • Waste Determination: Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous chemical waste[3][6].

  • Select a Compatible Container:

    • Use a chemically compatible container, preferably the original container if it's in good condition[7]. Plastic containers are often preferred for their durability[8].

    • Ensure the container has a secure, tightly sealing lid to prevent leaks or the release of vapors[6][7][8]. Do not use food containers[7].

  • Properly Label the Waste Container:

    • Attach a "Hazardous Waste" label to the container as soon as you begin collecting waste[5][6].

    • Clearly write the full chemical name: "this compound" and list any other constituents in the waste mixture.

    • Indicate the accumulation start date (the date the first drop of waste was added).

  • Store Waste in a Designated Area:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[7][8].

    • Segregate the container from incompatible materials. For example, store it separately from acids and oxidizers[7][9].

    • Store hazardous chemical containers below eye level and never on the floor[10].

  • Arrange for Disposal:

    • Once the container is full or within the time limits specified by your institution (e.g., 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[8][10].

Waste Management and Storage Limits

The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting, as mandated by regulatory bodies and institutional policies.

ParameterGuideline / LimitSource
Maximum Hazardous Waste Volume per SAA55 gallons[8]
Maximum Acutely Toxic Waste Volume per SAA1 quart (liquid) or 1 kilogram (solid)[8]
Maximum Accumulation Time (Partially Filled)Up to one (1) year from the accumulation start date[7][8]
Removal Time After Container is FullWithin three (3) days[7]
pH Range for Drain Disposal (Not Applicable)Corrosive wastes with pH ≤ 2 or ≥ 12.5 must be disposed of as hazardous waste and not neutralized for drain disposal.[5][8]

Protocol for Hazardous Waste Characterization

To formally classify a waste stream containing this compound, a hazardous waste determination should be performed based on established characteristics. This protocol outlines the conceptual steps for such a characterization.

Objective: To determine if the chemical waste exhibits hazardous characteristics as defined by the Environmental Protection Agency (EPA): Ignitability, Corrosivity, Reactivity, or Toxicity[8].

Methodology:

  • Information Review (Generator Knowledge):

    • Review the Safety Data Sheet (SDS) for this compound and all other components in the waste mixture.

    • Assess physical and chemical properties such as flash point, pH, and reactivity with other substances. The SDS for a related compound, 4-Methylmorpholine, indicates a flash point of -9°C, classifying it as a flammable liquid[2].

  • Ignitability Test:

    • Determine the flash point of the liquid waste using a Pensky-Martens closed-cup tester. A flash point below 60°C (140°F) indicates the waste is an ignitable hazardous waste[8].

  • Corrosivity Test:

    • Measure the pH of the aqueous waste using a calibrated pH meter. If the pH is less than or equal to 2, or greater than or equal to 12.5, the waste is considered corrosive[5][8].

  • Reactivity Test:

    • Review chemical properties to determine if the waste is normally unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive substances[8].

  • Toxicity Evaluation:

    • If the waste contains constituents listed on the EPA's toxicity lists, it may be a toxic hazardous waste. If necessary, the Toxicity Characteristic Leaching Procedure (TCLP) can be performed by an accredited laboratory to determine if specific contaminants leach at concentrations above regulatory limits.

Diagrams

Chemical_Waste_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management A 1. Generate Waste This compound B 2. Select Compatible Waste Container A->B Collect in C 3. Label Container 'Hazardous Waste' B->C Immediately After D 4. Store in Designated Satellite Accumulation Area C->D Store Securely E 5. Request Waste Pickup from EHS D->E When Full or Time Limit Reached F 6. EHS Collects Waste E->F Initiates G 7. Transport to Licensed Disposal Facility F->G Final Disposal

Caption: Workflow for the safe disposal of chemical waste.

Logical_Relationship_Disposal cluster_Decision Initial Assessment cluster_Actions Disposal Pathways Start Chemical Waste Generated: This compound IsHazardous Is it Hazardous Waste? Start->IsHazardous HazardousDisposal Follow Hazardous Waste Protocol: - Segregate - Label - Store in SAA - EHS Pickup IsHazardous->HazardousDisposal Yes (Assume based on data) NonHazardousDisposal General Waste (Not Applicable for this chemical) IsHazardous->NonHazardousDisposal No

Caption: Decision logic for chemical waste disposal.

References

Personal protective equipment for handling (4-Methylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (4-Methylmorpholin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for closely related morpholine derivatives and are intended to ensure the safe laboratory use of this compound.

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Safe handling practices are paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing safety goggles are required.[2] Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant glovesWear appropriate protective gloves. Nitrile or neoprene gloves are generally recommended, but always check the manufacturer's compatibility chart for the specific glove material.
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or in case of a potential splash hazard, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection RespiratorUse only in a well-ventilated area, preferably in a chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that a safety shower and an eyewash station are readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Handling :

    • Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.

    • Avoid direct contact with skin, eyes, and clothing[3].

    • Use non-sparking tools and avoid sources of ignition as related compounds can be flammable[4][5].

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent such as sand or earth.

    • Use clean, non-sparking tools to collect the absorbed material into a suitable container for disposal[5].

    • For larger spills, evacuate the area and follow emergency procedures.

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention[2][3].

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[2].

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur[2][6].

    • Ingestion : Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately[6].

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal Regulations : Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations[3][4]. Do not empty into drains[3].

  • Container Disposal : Uncleaned containers should be treated as the product itself and disposed of accordingly[4].

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

prep 1. Preparation - Verify fume hood function - Locate safety shower & eyewash ppe 2. Don PPE - Safety Goggles - Lab Coat - Chemical-resistant Gloves prep->ppe handle 3. Chemical Handling - Work in fume hood - Avoid contact - Keep container closed ppe->handle spill 4. Spill Response - Absorb with inert material - Collect in sealed container handle->spill In case of spill decon 5. Decontamination - Clean work area - Remove and doff PPE correctly handle->decon Normal Workflow spill->decon dispose 6. Waste Disposal - Collect in labeled container - Follow hazardous waste protocols decon->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.